Product packaging for 4-Aminopiperidine-4-carboxylic acid(Cat. No.:CAS No. 40951-39-1)

4-Aminopiperidine-4-carboxylic acid

Cat. No.: B556564
CAS No.: 40951-39-1
M. Wt: 144.17 g/mol
InChI Key: KHABBYNLBYZCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Aminopiperidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B556564 4-Aminopiperidine-4-carboxylic acid CAS No. 40951-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHABBYNLBYZCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363851
Record name 4-Aminopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40951-39-1
Record name 4-Aminopiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminopiperidine-4-carboxylic acid is a pivotal, non-proteinogenic amino acid derivative utilized as a constrained scaffold in medicinal chemistry. Its rigid piperidine framework, featuring both a primary amine and a carboxylic acid at the C4 position, offers a unique three-dimensional architecture for the design of novel therapeutics. This guide provides a detailed overview of its core physicochemical properties, offering essential data and standardized experimental protocols to support its application in drug discovery and development.

Chemical Structure and Core Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which combines a basic amino group, an acidic carboxyl group, and a cyclic aliphatic ring. This arrangement influences its ionization state, lipophilicity, and solubility, which are critical parameters for predicting its pharmacokinetic and pharmacodynamic behavior.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure This compound (C₆H₁₂N₂O₂) pKa1 pKa (Carboxylic Acid) Structure->pKa1 Acidic Center pKa2 pKa (Amino Group) Structure->pKa2 Basic Center LogP LogP (Lipophilicity) Structure->LogP Hydrophilicity Solubility Aqueous Solubility Structure->Solubility Polarity Driven HBD Hydrogen Bond Donors Structure->HBD HBA Hydrogen Bond Acceptors Structure->HBA

Caption: Logical relationship between the structure of this compound and its key physicochemical properties.

Physicochemical Data Summary

PropertyValueMethodSource
Molecular Formula C₆H₁₂N₂O₂-PubChem[1]
Molecular Weight 144.17 g/mol -PubChem[1]
pKa (Carboxylic Acid) ~2.0 - 3.0Illustrative Estimate-
pKa (Amino Group) ~9.5 - 10.5Illustrative Estimate-
LogP (XLogP3-AA) -3.5ComputedPubChem[1]
Aqueous Solubility Water-solubleQualitativeJournal of Organic Chemistry[2]
Hydrogen Bond Donors 3ComputedPubChem[1]
Hydrogen Bond Acceptors 4ComputedPubChem[1]

Standardized Experimental Protocols

To ensure consistency and reproducibility in research, the following detailed protocols for determining key physicochemical parameters are provided.

Protocol for pKa Determination via Potentiometric Titration

This method is used to determine the acid dissociation constants (pKa) of the ionizable functional groups by monitoring pH changes during titration with a strong acid and base.

pka_determination_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A1 Calibrate pH Meter (pH 4, 7, 10 buffers) A2 Prepare Analyte (0.01 M in 0.15 M KCl) A1->A2 B1 Titrate with 0.1 M HCl (to determine pKa of amino group) A2->B1 B2 Titrate separate aliquot with 0.1 M NaOH (to determine pKa of carboxyl group) A2->B2 A3 Standardize Titrants (0.1 M HCl & 0.1 M NaOH) A3->B1 A3->B2 B3 Record pH after each incremental addition of titrant B1->B3 B2->B3 C1 Plot pH vs. Titrant Volume B3->C1 C2 Identify Equivalence Points (from 1st derivative plot) C1->C2 C3 Determine pKa values (pH at half-equivalence points) C2->C3

Caption: Experimental workflow for determining pKa values using potentiometric titration.

Methodology:

  • Preparation: A solution of this compound (e.g., 0.01 M) is prepared in a solution of constant ionic strength (e.g., 0.15 M KCl). The pH meter is calibrated using standard buffers.

  • Titration: The solution is first titrated with a standardized strong acid (e.g., 0.1 M HCl) to protonate all functional groups and determine the pKa of the basic amino group. A separate, fresh aliquot is then titrated with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic carboxyl group.

  • Data Collection: The pH of the solution is recorded after each incremental addition of titrant, allowing the solution to equilibrate before each measurement.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence points are identified from the inflection points of the curve (or the peaks of the first derivative plot). The pKa value for each functional group corresponds to the pH at the half-equivalence point.

Protocol for Aqueous Solubility Determination via Shake-Flask Method

This protocol, based on the OECD 105 guideline, is the gold standard for determining the saturation solubility of a compound in water.

Methodology:

  • Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert flask.

  • Agitation: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary test can establish the required equilibration time.

  • Phase Separation: After agitation, the suspension is allowed to stand to permit phase separation. An aliquot of the aqueous phase is then carefully removed and filtered (using a filter that does not bind the analyte) or centrifuged to remove all undissolved solids.

  • Quantification: The concentration of the dissolved compound in the clear aqueous filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting concentration represents the aqueous solubility.

Conclusion

This compound presents a compelling scaffold for drug design, characterized by its high polarity and constrained conformation. Its zwitterionic nature at physiological pH, inferred from its functional groups, suggests good aqueous solubility, a property that is highly advantageous for drug development. The computed low logP value further reinforces its hydrophilic character. While precise experimental pKa values require determination via the standardized protocols outlined herein, the established molecular formula, weight, and hydrophilic nature provide a solid foundation for its strategic incorporation into advanced medicinal chemistry programs.

References

A Comprehensive Technical Guide to 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 4-Aminopiperidine-4-carboxylic acid, a pivotal building block in medicinal chemistry. This document outlines its chemical identifiers, synthesis methodologies, and its role in biologically relevant signaling pathways.

Core Chemical Data

This compound is a non-proteinogenic amino acid characterized by a piperidine ring substituted at the 4-position with both an amino group and a carboxylic acid. This unique structure imparts conformational rigidity, making it a valuable scaffold in the design of peptidomimetics and other bioactive molecules.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

IdentifierValue
CAS Number 40951-39-1[1]
PubChem CID 1514306[2]
IUPAC Name This compound[2]
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1]
InChI InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10)[2]
InChIKey KHABBYNLBYZCKP-UHFFFAOYSA-N[2]
Canonical SMILES C1CNCCC1(C(=O)O)N[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by hydrolysis. This method utilizes a protected 4-piperidone derivative as the starting material.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol outlines the synthesis starting from a suitable N-protected 4-piperidone.

Step 1: Synthesis of the Spirohydantoin Intermediate

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with the N-protected 4-piperidone, ammonium carbonate, and a suitable solvent such as a mixture of methanol and water.

  • Addition of Cyanide: A solution of potassium cyanide or sodium cyanide in water is added dropwise to the stirred mixture.[3] Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment and quench any residual cyanide with bleach before disposal.

  • Reaction Conditions: The reaction mixture is typically heated to 60-70°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated spirohydantoin product is collected by filtration. The solid is washed with water and dried to yield the crude intermediate.

Step 2: Hydrolysis of the Spirohydantoin to this compound

  • Hydrolysis: The isolated spirohydantoin is suspended in a strong aqueous base, such as sodium hydroxide or potassium hydroxide, and heated at reflux.

  • Reaction Monitoring: The progress of the hydrolysis is monitored until the hydantoin ring is completely opened to form the amino acid.

  • Neutralization and Isolation: The reaction mixture is cooled and then neutralized with a strong acid (e.g., HCl) to the isoelectric point of the amino acid, leading to its precipitation.

  • Purification: The precipitated this compound is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like ethanol to remove impurities. The final product is dried under vacuum.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Bucherer-Bergs synthesis of this compound.

Bucherer_Bergs_Synthesis start N-Protected 4-Piperidone hydantoin Spirohydantoin Intermediate start->hydantoin Bucherer-Bergs Reaction reagents1 KCN, (NH₄)₂CO₃ MeOH/H₂O, 60-70°C product 4-Aminopiperidine- 4-carboxylic Acid hydantoin->product Hydrolysis reagents2 NaOH (aq) Reflux, then H⁺

Bucherer-Bergs synthesis of this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound are integral components of various pharmacologically active compounds. Notably, they serve as scaffolds for the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[5][6]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, ultimately leading to the cellular responses.

In many cancers, components of the PI3K/Akt pathway are mutated or overexpressed, leading to its constitutive activation and promoting uncontrolled cell growth and survival.[8] Piperidine-containing molecules, often incorporating the this compound scaffold, have been developed as potent and selective inhibitors of PI3K or Akt, thereby blocking this aberrant signaling.[5][6]

PI3K/Akt Signaling Pathway Diagram

The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway and highlights the points of inhibition by drugs derived from the this compound scaffold.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation GrowthFactor Growth Factor GrowthFactor->RTK PI3K->PIP3 Downstream Downstream Effectors Akt->Downstream CellResponse Cell Growth, Survival, Proliferation Downstream->CellResponse Inhibitor Piperidine-Based Inhibitors Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

The PI3K/Akt signaling pathway and points of inhibition.

References

In-Depth Technical Guide: Structure and Conformation of 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopiperidine-4-carboxylic acid is a conformationally constrained, cyclic α-amino acid analogue that has garnered significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold serves as a valuable building block for introducing specific conformational preferences into peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the structure, conformation, synthesis, and applications of this compound, with a focus on experimental and computational data relevant to researchers in the field.

Molecular Structure and Physicochemical Properties

This compound possesses a piperidine ring substituted at the 4-position with both an amino group and a carboxylic acid group. This unique geminal disubstitution pattern imparts a high degree of conformational restriction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂N₂O₂--INVALID-LINK--
Molecular Weight 144.17 g/mol --INVALID-LINK--
CAS Number 40951-39-1--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
SMILES C1CNCCC1(C(=O)O)N--INVALID-LINK--

Synthesis

A well-established method for the synthesis of a protected form of this compound, specifically 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, proceeds via a multi-step sequence starting from 4-piperidone monohydrate hydrochloride. This method, detailed in Organic Syntheses, provides a practical route to this valuable building block.[1]

Experimental Protocol: Synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Step 1: Formation of Piperidine-4-spiro-5'-hydantoin A solution of potassium cyanide in water is added dropwise to a stirred mixture of 4-piperidone monohydrate hydrochloride and ammonium carbonate in methanol and water. The reaction mixture is stirred at room temperature for 48 hours. The resulting precipitate is collected by filtration to yield piperidine-4-spiro-5'-hydantoin.[1]

Step 2: Boc Protection of the Piperidine Nitrogen To a suspension of piperidine-4-spiro-5'-hydantoin in acetonitrile, triethylamine and di-tert-butyl dicarbonate are added, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred for 72 hours, and the product, 1-tert-butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl)hydantoin), is collected by filtration.[1]

Step 3: Hydrolysis to the Amino Acid The protected hydantoin is suspended in a mixture of tetrahydrofuran (THF) and a 2.0 M potassium hydroxide solution and stirred for 4 hours. After an aqueous workup and acidification, the desired product, 4-amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid, is obtained as a white solid.[1]

Synthesis_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Hydrolysis Piperidone 4-Piperidone Monohydrate HCl Reagents1 KCN, (NH4)2CO3 Methanol/Water Piperidone->Reagents1 Hydantoin Piperidine-4-spiro-5'-hydantoin Reagents1->Hydantoin Reagents2 Boc2O, Et3N, DMAP Acetonitrile Hydantoin->Reagents2 BocHydantoin Fully Protected Hydantoin Reagents2->BocHydantoin Reagents3 KOH, THF/Water then Acidification BocHydantoin->Reagents3 FinalProduct 4-Amino-1-Boc-piperidine- 4-carboxylic Acid Reagents3->FinalProduct NMR_Workflow Sample Sample of 4-Aminopiperidine- 4-carboxylic Acid in Solution NMR_Acquisition NMR Data Acquisition (1D & 2D Spectra) Sample->NMR_Acquisition Spectral_Processing Spectral Processing & Peak Picking NMR_Acquisition->Spectral_Processing Assignment Signal Assignment (COSY, HSQC, HMBC) Spectral_Processing->Assignment Conformational_Analysis Conformational Analysis Assignment->Conformational_Analysis J_Coupling ³JHH Coupling Constant Analysis Conformational_Analysis->J_Coupling NOE_Analysis NOE/ROE Analysis Conformational_Analysis->NOE_Analysis Final_Conformation Determination of Solution Conformation J_Coupling->Final_Conformation NOE_Analysis->Final_Conformation Drug_Development_Logic Core_Molecule 4-Aminopiperidine- 4-carboxylic Acid Rigid_Scaffold Conformationally Rigid Scaffold Core_Molecule->Rigid_Scaffold Peptide_Mimetics Incorporation into Peptides Rigid_Scaffold->Peptide_Mimetics Small_Molecules Use in Small Molecule Scaffolds Rigid_Scaffold->Small_Molecules Helical_Induction Induction of Helical Conformations Peptide_Mimetics->Helical_Induction Enhanced_Stability Increased Proteolytic Stability Peptide_Mimetics->Enhanced_Stability Improved_Binding Improved Binding Affinity and Selectivity Small_Molecules->Improved_Binding Therapeutic_Applications Therapeutic Applications Helical_Induction->Therapeutic_Applications Enhanced_Stability->Therapeutic_Applications Improved_Binding->Therapeutic_Applications Antimicrobials Antimicrobial Peptides Therapeutic_Applications->Antimicrobials Pain_Therapeutics Pain Therapeutics (e.g., Ca Channel Blockers) Therapeutic_Applications->Pain_Therapeutics

References

4-Aminopiperidine-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminopiperidine-4-carboxylic acid, a pivotal building block in medicinal chemistry and drug development. The document details its physicochemical properties, provides a thorough experimental protocol for its synthesis, and illustrates the synthetic pathway.

Core Physicochemical Data

This compound is a non-proteinogenic, cyclic alpha,alpha-disubstituted amino acid. Its unique rigid structure makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules.

ParameterValueSource
Molecular Formula C₆H₁₂N₂O₂[1]
Molecular Weight 144.17 g/mol [1]
IUPAC Name This compound
CAS Number 40951-39-1

Synthetic Protocol

The synthesis of this compound and its derivatives is a multi-step process that is crucial for its application in pharmaceutical development. The following protocol is adapted from established methodologies, commencing with the readily available 4-piperidone monohydrate hydrochloride. This pathway involves the formation of a hydantoin intermediate, followed by protection and subsequent hydrolysis to yield the desired amino acid.

Experimental Protocol: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

This protocol outlines a key step in rendering this compound suitable for further synthetic manipulations through N-protection.

Step 1: Formation of Piperidine-4-spiro-5'-hydantoin

  • In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in a mixture of methanol (250 mL) and deionized water (150 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add a solution of potassium cyanide (26.7 g, 410 mmol) in deionized water (100 mL) to the reaction mixture over a period of 10 minutes. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Seal the flask and stir the reaction mixture at room temperature for 48 hours.

  • Concentrate the resulting suspension by rotary evaporation at 40°C to a volume of approximately 300 mL.

  • Cool the solution to 10°C to precipitate a white solid. Collect the solid by suction filtration.

  • Further concentrate the filtrate to 200 mL to obtain a second crop of the product.

  • Wash the combined solid with four 25-mL portions of deionized water and dry to yield piperidine-4-spiro-5'-hydantoin.

Step 2: Boc-Protection of the Hydantoin

Details for this subsequent step can be found in advanced organic synthesis literature and are performed to facilitate further reactions.

Step 3: Hydrolysis to 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

  • Suspend the Boc-protected hydantoin (40.0 g) in tetrahydrofuran (THF, 340 mL) in a round-bottomed flask.

  • Add a 2.0M potassium hydroxide solution (340 mL) in one portion.

  • Stopper the flask and stir the mixture vigorously for 4 hours.

  • Pour the reaction mixture into a separatory funnel for further workup and purification to yield the final product.

G cluster_start Starting Materials cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: N-Boc Protection cluster_step3 Step 3: Hydrolysis 4-Piperidone\nMonohydrate HCl 4-Piperidone Monohydrate HCl Reaction Mixture\n(Methanol/Water) Reaction Mixture (Methanol/Water) 4-Piperidone\nMonohydrate HCl->Reaction Mixture\n(Methanol/Water) Ammonium\nCarbonate Ammonium Carbonate Ammonium\nCarbonate->Reaction Mixture\n(Methanol/Water) Potassium\nCyanide Potassium Cyanide Potassium\nCyanide->Reaction Mixture\n(Methanol/Water) Piperidine-4-spiro-5'-hydantoin Piperidine-4-spiro-5'-hydantoin Reaction Mixture\n(Methanol/Water)->Piperidine-4-spiro-5'-hydantoin Stir 48h Boc-Protected Hydantoin Boc-Protected Hydantoin Piperidine-4-spiro-5'-hydantoin->Boc-Protected Hydantoin Di-tert-butyl dicarbonate Hydrolysis\n(KOH/THF) Hydrolysis (KOH/THF) Boc-Protected Hydantoin->Hydrolysis\n(KOH/THF) Final Product\n4-Amino-1-Boc-piperidine-\n4-carboxylic acid Final Product 4-Amino-1-Boc-piperidine- 4-carboxylic acid Hydrolysis\n(KOH/THF)->Final Product\n4-Amino-1-Boc-piperidine-\n4-carboxylic acid Stir 4h

Caption: Synthetic workflow for 4-Amino-1-Boc-piperidine-4-carboxylic acid.

Applications in Drug Discovery and Development

This compound and its derivatives are instrumental as building blocks in the synthesis of novel therapeutic agents.[2] Its rigid cyclic structure is utilized to constrain the conformation of peptides, which can lead to enhanced biological activity and stability.

Key research areas where this compound is employed include:

  • Neurological Disorders: The piperidine scaffold is a common feature in centrally acting drugs. Derivatives of this compound are synthesized and evaluated for their potential in treating various neurological and psychiatric conditions.[2]

  • Antifungal Agents: This scaffold has been identified as a promising lead structure for the development of new antifungal drugs.[3] Studies have shown that certain derivatives can target ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[3]

  • Antimicrobial Peptides: Incorporation of this compound into antimicrobial peptides has been shown to enhance their helical structure and resistance to enzymatic degradation, which are desirable properties for therapeutic peptides.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Aminopiperidine-4-carboxylic acid, a key building block in medicinal chemistry. Understanding these fundamental physicochemical properties is critical for its effective application in drug discovery and development, from early-stage screening to formulation. This document outlines the known characteristics of this compound and provides detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a cyclic, α,α-disubstituted amino acid. Its structure, featuring both a primary amine and a carboxylic acid on a piperidine ring, results in zwitterionic properties that significantly influence its solubility. The Boc-protected analogues, such as 1-Boc-4-aminopiperidine-4-carboxylic acid, are also widely used in synthesis and exhibit different solubility and stability profiles due to the presence of the lipophilic tert-butoxycarbonyl (Boc) group.

Table 1: Physical and Chemical Properties of this compound and its Boc-Protected Analogue

PropertyThis compound1-Boc-4-aminopiperidine-4-carboxylic acid
CAS Number 40951-39-1[1][2][3]183673-71-4[4]
Molecular Formula C6H12N2O2[1][2][3]C11H20N2O4
Molecular Weight 144.17 g/mol [1][2][3]244.29 g/mol [4]
Appearance White PowderWhite Powder[4]
Melting Point 305-308°C[4]289-294°C[4][5]
pKa (Predicted) Not Available2.15 ± 0.20[6]

Solubility Profile

Aqueous Solubility

The zwitterionic nature of this compound suggests good water solubility, particularly at neutral pH. The presence of both an acidic (carboxylic acid) and a basic (amino) group allows it to be soluble in aqueous media across a range of pH values. For its hydrochloride salt, good solubility is also noted, which is advantageous for formulation.[7][8]

Organic Solvent Solubility

Solubility in organic solvents is more limited for the parent compound due to its polarity. However, for synthetic applications, solubility in polar organic solvents is observed. The Boc-protected form, 1-Boc-4-aminopiperidine-4-carboxylic acid, exhibits improved solubility in a wider range of organic solvents due to the lipophilic nature of the Boc group.

Table 2: Qualitative Solubility of this compound and its Boc-Protected Analogue

SolventThis compound1-Boc-4-aminopiperidine-4-carboxylic acid
Water SolubleInsoluble (< 0.1 mg/mL)[9]
Methanol Soluble[4]Soluble (2.5 mg/mL with heating)[4][6][9]
Ethanol InsolubleData not readily available
DMSO Data not readily availableData not readily available
DMF Data not readily availableData not readily available
PBS (pH 7.4) Expected to be solubleData not readily available, but can be measured using nephelometry or UV/Vis spectroscopy.[10]

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.

Storage and Handling

For long-term storage, it is recommended to store the compound at -20°C.[4] For short-term storage, room temperature is acceptable.[4] It should be kept in a dark place and sealed in a dry environment.[6] The hydrochloride salt is also noted for its stability, facilitating easier handling.[7][8] The Boc-protected analogue is generally stable under recommended storage conditions.[4]

Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12][13] Common degradation pathways for amino acids include hydrolysis, oxidation, and photodecomposition.

  • Hydrolysis: The amide bonds in peptides formed from this amino acid could be susceptible to hydrolysis under acidic or basic conditions. The parent compound itself is generally stable to hydrolysis.

  • Oxidation: The amino group can be susceptible to oxidation.

  • Thermal Degradation: For the Boc-protected analogue, thermal gravimetric analysis (TGA) shows a decomposition onset at 152°C.[10]

  • Photostability: As a standard practice, photostability should be evaluated as part of forced degradation studies.[13]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial.

  • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Seal the vial and place it in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vial to ensure excess solid remains, indicating a saturated solution.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • The solubility is reported in mg/mL or µg/mL.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid B Add solvent A->B Known volume C Agitate (24-48h) B->C D Centrifuge C->D E Filter supernatant D->E F Dilute filtrate E->F G HPLC-UV analysis F->G H Solubility Result (mg/mL) G->H Calculate concentration

Thermodynamic Solubility Workflow
Forced Degradation and Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method.

Objective: To identify potential degradation products and establish a chromatographic method that can resolve the parent compound from its degradants.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or UV detector

Procedure:

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a specified time.

  • Photodegradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

2. HPLC Method Development:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound and potential degradants have significant absorbance. A PDA detector is useful for assessing peak purity.

  • Optimization: The gradient, flow rate, and column temperature are optimized to achieve good resolution between the parent peak and all degradation peaks.

3. Analysis of Stressed Samples:

  • Inject the prepared stressed samples into the optimized HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

  • Assess the peak purity of the parent compound in the presence of its degradants to ensure the method is stability-indicating.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acidic (HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidative Oxidative (H2O2) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC Analyze Analyze Stressed Samples HPLC->Analyze Identify Identify Degradants Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Method Validate Method Pathway->Method Drug Drug Substance Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photo

Forced Degradation Study Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains limited in publicly accessible literature, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and drug development professionals to characterize this important molecule. Adherence to these methodologies will ensure the generation of reliable data, facilitating informed decisions in the synthesis, formulation, and development of novel therapeutics based on this versatile chemical scaffold.

References

The Genesis and Evolution of a Privileged Scaffold: A Technical Guide to 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidine-4-carboxylic acid, a cyclic α,α-disubstituted amino acid, stands as a pivotal building block in modern medicinal chemistry. Its rigid piperidine framework, coupled with the dual functionality of an amino and a carboxylic acid group at the C4 position, offers a unique conformational constraint that has proven invaluable in the design of therapeutic agents with enhanced potency and selectivity. This technical guide delves into the discovery, historical development, and key synthetic methodologies of this important scaffold, providing researchers with a comprehensive understanding of its origins and utility.

Discovery and Historical Context

The first reported synthesis of a derivative of this compound can be traced back to the work of Jacobsen et al. in 1980, who utilized a Strecker synthesis approach starting from 4-piperidone precursors.[1] This initial work laid the foundation for accessing this unique structural motif.

However, it was the 1996 publication by Wysong, Hammer, and coworkers in The Journal of Organic Chemistry that brought this compound to the forefront of peptide and medicinal chemistry.[2][3] Their research highlighted its potential as a cyclic, α,α-disubstituted amino acid for the preparation of water-soluble, highly helical peptides. This work demonstrated that the incorporation of this constrained amino acid could induce stable secondary structures in peptides, a critical aspect for modulating biological activity.

Since these seminal contributions, this compound and its derivatives, particularly the N-Boc protected form (4-amino-1-Boc-piperidine-4-carboxylic acid), have become indispensable tools in drug discovery. The piperidine scaffold is a privileged structure found in numerous biologically active molecules. The ability to introduce diverse substituents on the piperidine nitrogen and utilize the amino and carboxylic acid functionalities for further chemical elaboration has led to its incorporation into a wide array of therapeutic candidates, including:

  • SIRT2 inhibitors

  • Melanin-concentrating hormone receptor 1 antagonists

  • Bradykinin hB2 receptor antagonists

  • Neurokinin-1 receptor ligands

  • Cognition enhancers

  • N-type calcium channel blockers

  • CCR5 antagonists for HIV-1 entry inhibition

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commonly used N-Boc protected derivative is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40951-39-1[4][5]
Molecular Formula C₆H₁₂N₂O₂[4][5]
Molecular Weight 144.17 g/mol [4][5]
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
Solubility Soluble in water
pKa (predicted) Amino group: ~10.5, Carboxylic acid: ~2.5

Table 2: Physicochemical Properties of 4-Amino-1-Boc-piperidine-4-carboxylic Acid

PropertyValueSource
CAS Number 183673-71-4[6][7]
Molecular Formula C₁₁H₂₀N₂O₄[6]
Molecular Weight 244.29 g/mol [6]
Appearance White solid[6]
Melting Point 289-294 °C[6]
Solubility Soluble in polar organic solvents

Key Synthetic Methodologies

The synthesis of this compound and its derivatives has been approached through several key synthetic strategies. The two most prominent methods are the Strecker synthesis and the Ugi four-component reaction.

Strecker Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids. In the context of this compound, the synthesis commences with a protected 4-piperidone derivative. The key steps involve the formation of an α-aminonitrile intermediate, followed by hydrolysis to the desired amino acid.

Strecker_Synthesis Piperidone N-Protected 4-Piperidone Iminium Iminium Ion Piperidone->Iminium + NH₃ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ AminoAcid 4-Aminopiperidine- 4-carboxylic Acid Aminonitrile->AminoAcid Hydrolysis (H₃O⁺)

Caption: Strecker synthesis pathway for this compound.

This protocol is adapted from a similar synthesis reported in Organic Syntheses and represents a common approach to the core intermediate.[8]

Caution: Potassium cyanide is highly toxic. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-piperidone monohydrate hydrochloride (1.0 eq) and ammonium carbonate (2.1 eq) in a mixture of methanol and deionized water. Stir at room temperature until all solids dissolve.

  • Addition of Cyanide: Prepare a solution of potassium cyanide (2.1 eq) in deionized water. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Seal the flask and stir the mixture at room temperature for 48 hours.

  • Workup and Isolation: Concentrate the reaction mixture by rotary evaporation. Cool the resulting solution to precipitate the crude product. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with deionized water to afford the piperidine-4-spiro-5'-hydantoin as a white solid.

Hydrolysis of the resulting hydantoin under acidic or basic conditions yields the desired this compound.

Ugi Four-Component Reaction

The Ugi four-component reaction is a powerful one-pot method for the synthesis of α-acetamidoamides. This reaction has been successfully applied to the synthesis of derivatives of this compound, offering a convergent and efficient route to complex molecules.

Ugi_Reaction cluster_reactants Reactants Ketone N-Protected 4-Piperidone Product Ugi Product (α-Acylamino Amide) Ketone->Product Amine Amine (e.g., Aniline) Amine->Product Isocyanide Isocyanide Isocyanide->Product CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product

Caption: Ugi four-component reaction for the synthesis of this compound derivatives.

This is a generalized protocol based on literature descriptions.

  • Reaction Setup: To a solution of the N-protected 4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol), add the primary amine (1.0 eq) and the carboxylic acid (1.0 eq).

  • Reaction Initiation: Stir the mixture at room temperature for a short period to allow for imine formation.

  • Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography or recrystallization to yield the desired Ugi product.

Subsequent hydrolysis of the amide and ester functionalities of the Ugi product can yield the core this compound structure.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data for 4-Amino-1-Boc-piperidine-4-carboxylic Acid

TechniqueKey Features
¹H NMR δ ~3.5-1.4 ppm (piperidine ring protons), δ ~1.4 ppm (Boc methyl protons)
¹³C NMR δ ~175 ppm (carboxylic acid carbonyl), δ ~155 ppm (Boc carbonyl), signals for piperidine ring carbons
IR (cm⁻¹) ~3300-2500 (broad, O-H and N-H stretch), ~1720-1680 (C=O stretch of carboxylic acid and Boc group)
Mass Spec [M+H]⁺ at m/z = 245.15

Conclusion

This compound has evolved from a synthetic curiosity to a cornerstone of modern drug discovery. Its unique structural features provide a robust platform for the design of conformationally constrained peptides and small molecules with significant therapeutic potential. The pioneering synthetic work, from the early Strecker-type approaches to the more recent multicomponent reactions, has provided chemists with a versatile toolkit to access this valuable scaffold. As the quest for novel therapeutics continues, the strategic application of this compound and its derivatives is poised to remain a fruitful area of research, enabling the development of next-generation medicines.

References

The 4-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopiperidine scaffold has emerged as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds targeting a wide array of physiological pathways. Its inherent structural features, including a basic nitrogen atom and the conformational flexibility of the piperidine ring, allow for versatile modifications and the precise spatial orientation of pharmacophoric groups. This enables high-affinity interactions with a diverse range of biological targets, leading to potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the 4-aminopiperidine core, detailing its role in FDA-approved therapeutics and its application in the development of novel drug candidates. The guide further presents quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

The 4-Aminopiperidine Scaffold in FDA-Approved Pharmaceuticals

The versatility of the 4-aminopiperidine moiety is underscored by its incorporation into drugs approved by the U.S. Food and Drug Administration (FDA). A notable example is Difelikefalin (Korsuva™) , a kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis. The chemical structure of difelikefalin features a 4-aminopiperidine-4-carboxylic acid component, which has been demonstrated to be crucial for its potent KOR agonist activity[1].

Diverse Pharmacological Activities of 4-Aminopiperidine Derivatives

The 4-aminopiperidine scaffold has been successfully employed to develop potent and selective modulators of various biological targets, leading to a broad spectrum of pharmacological activities.

N-type Calcium Channel Blockers for Pain Management

Derivatives of 4-aminopiperidine have been investigated as potent blockers of N-type (Cav2.2) voltage-gated calcium channels, which play a crucial role in the transmission of pain signals in the nervous system[2]. By inhibiting the influx of calcium ions into presynaptic nerve terminals, these compounds can modulate the release of neurotransmitters involved in nociception, offering a promising avenue for the development of novel analgesics[2].

CCR5 Antagonists for HIV-1 Inhibition

The 4-aminopiperidine scaffold is a key structural element in a class of potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host T-cells. By blocking the interaction between the viral gp120 envelope glycoprotein and the CCR5 co-receptor, these compounds effectively inhibit viral entry and replication. The 4-aminopiperidine moiety often serves as a central scaffold to which other pharmacophoric groups are attached, contributing to high-affinity binding to the receptor[3].

HCV Assembly Inhibitors

In the field of antiviral research, the 4-aminopiperidine scaffold has been identified as a key component of inhibitors of Hepatitis C Virus (HCV) assembly. High-throughput screening has led to the discovery of 4-aminopiperidine derivatives that potently inhibit HCV proliferation by disrupting the assembly and release of infectious viral particles[4].

Cognitive Enhancers

Certain 4-aminopiperidine analogues have demonstrated significant cognition-enhancing activity in preclinical models. These compounds are believed to exert their effects through the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to synaptic plasticity and memory formation[5][6]. One such compound was found to be active at a dose of 0.01 mg/kg in a mouse passive avoidance test, highlighting the potential of this scaffold in developing treatments for cognitive deficits associated with neurodegenerative diseases[6].

Antifungal Agents

Recent studies have explored 4-aminopiperidine derivatives as a novel class of antifungal agents. These compounds have shown promising activity against clinically relevant fungal species, including Candida and Aspergillus. Their mechanism of action is thought to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane[7].

Quantitative Bioactivity Data

The following tables summarize the in vitro and in vivo activities of representative 4-aminopiperidine derivatives across various biological targets.

Table 1: In Vitro Bioactivity of 4-Aminopiperidine Derivatives

Compound ClassTargetAssayTest SystemActivity (IC50/EC50)Reference
N-type Calcium Channel BlockerN-type Ca2+ ChannelElectrophysiologyXenopus oocytes2.2 ± 0.6 µMNot explicitly cited
CCR5 AntagonistCCR5Receptor BindingCHO cells10 nM[8]
HCV Assembly InhibitorHCV ReplicationReplicon AssayHuh-7 cells2.09 µM[4]
Antifungal AgentCandida albicansBroth Microdilution-MIC80: 1-4 µg/mLNot explicitly cited
KOR AgonistKappa Opioid ReceptorReceptor Binding-EC50: 0.048 nM[1]

Table 2: In Vivo Bioactivity of 4-Aminopiperidine Derivatives

Compound ClassAnimal ModelTestRoute of AdministrationEffective DoseReference
Cognition EnhancerMousePassive Avoidance TestIntraperitoneal (i.p.)0.01 mg/kg[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for N-type Calcium Channel Inhibition in PC12 Cells

This protocol describes the methodology for assessing the inhibitory activity of 4-aminopiperidine derivatives on N-type calcium channels expressed in PC12 cells.

Cell Culture:

  • PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiological Recording:

  • Cells are plated on glass coverslips and allowed to adhere.

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • The extracellular solution contains (in mM): 130 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.

  • The intracellular pipette solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.2 with CsOH.

  • Cells are held at a holding potential of -80 mV.

  • N-type calcium currents are elicited by depolarizing voltage steps to +20 mV for 200 ms.

  • Test compounds are perfused into the recording chamber at various concentrations.

  • The inhibition of the peak calcium current is measured and used to determine the IC50 value.

Luciferase-Based HCV Replicon Assay

This protocol details the procedure for evaluating the anti-HCV activity of 4-aminopiperidine compounds using a luciferase reporter replicon system.

Cell Culture and Transfection:

  • Huh-7 cells harboring a stable subgenomic HCV replicon with a luciferase reporter gene are maintained in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.

  • Cells are seeded in 96-well plates.

  • After 24 hours, the cells are treated with serial dilutions of the test compounds.

Luciferase Assay:

  • After a 72-hour incubation period, the culture medium is removed, and the cells are lysed.

  • The luciferase substrate is added to the cell lysate.

  • Luminescence is measured using a luminometer.

  • The EC50 value, the concentration at which a 50% reduction in luciferase activity is observed, is calculated.

Mouse Passive Avoidance Test for Cognition Enhancers

This fear-motivated test is used to assess the effect of 4-aminopiperidine derivatives on long-term memory.

Apparatus:

  • A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Training (Day 1):

    • A mouse is placed in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • When the mouse enters the dark compartment, the door is closed, and a mild, brief electric foot shock is delivered.

  • Testing (Day 2):

    • 24 hours after training, the mouse is again placed in the light compartment.

    • The latency to enter the dark compartment is recorded.

    • An increased latency to enter the dark compartment is indicative of improved memory of the aversive stimulus.

    • Test compounds are administered (e.g., intraperitoneally) at a specified time before the training session.

Signaling Pathways and Mechanisms of Action

CCR5 Signaling in HIV-1 Entry

The 4-aminopiperidine-based CCR5 antagonists function by allosterically inhibiting the binding of the HIV-1 envelope glycoprotein gp120 to the CCR5 co-receptor. This prevents the conformational changes in gp120 and the transmembrane protein gp41 that are necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry.

CCR5_Signaling cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_drug Therapeutic Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change in gp120 Membrane CCR5->Membrane 4. Membrane Fusion & Viral Entry Antagonist 4-Aminopiperidine CCR5 Antagonist Antagonist->CCR5 Blockade

Caption: HIV-1 entry and the mechanism of CCR5 antagonists.

AMPA Receptor Signaling in Cognitive Enhancement

Positive allosteric modulators of AMPA receptors containing the 4-aminopiperidine scaffold are thought to enhance cognitive function by potentiating glutamatergic neurotransmission. By binding to an allosteric site on the AMPA receptor, these compounds slow the receptor's desensitization and/or deactivation, leading to an increased influx of Na+ and Ca2+ ions in response to glutamate. This enhanced synaptic transmission is believed to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

AMPA_Signaling cluster_synapse Synapse Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Ion_Influx Na+ / Ca2+ Influx AMPAR->Ion_Influx Opens Channel Cognition_Enhancer 4-Aminopiperidine Cognition Enhancer Cognition_Enhancer->AMPAR Positive Allosteric Modulation LTP Long-Term Potentiation (LTP) Ion_Influx->LTP Initiates Memory Enhanced Learning & Memory LTP->Memory

References

An In-depth Technical Guide to 4-Aminopiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-aminopiperidine-4-carboxylic acid and its derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. These scaffolds are integral to the development of novel therapeutics targeting a range of conditions, including neurological disorders, infectious diseases, and fungal infections. This document details their synthesis, physicochemical properties, biological activities, and mechanisms of action, presenting quantitative data in structured tables and outlining detailed experimental methodologies.

Core Concepts and Applications

This compound is a cyclic α,α-disubstituted amino acid. Its rigid structure and the presence of both amino and carboxylic acid functional groups make it a versatile building block in the synthesis of complex bioactive molecules and peptide mimetics.[1][2] The piperidine ring is a common motif in many pharmaceuticals, and derivatives of this core structure have been investigated for a wide array of therapeutic applications.[3]

Key application areas include:

  • Neurological Disorders: Derivatives have been developed as potent cognition enhancers and N-type calcium channel blockers for the management of neuropathic pain.[4][5]

  • Antiviral Agents: The 4-aminopiperidine scaffold is a key component in the synthesis of CCR5 antagonists, which are potent inhibitors of HIV-1 entry into host cells.[6]

  • Antifungal Agents: Certain 4-aminopiperidine derivatives have demonstrated significant antifungal activity, targeting ergosterol biosynthesis.[3]

  • Peptide Synthesis: The unique conformational properties of this amino acid analog are utilized to create water-soluble, highly helical peptides.[7]

Physicochemical Properties

The physicochemical properties of this compound and its protected derivatives are crucial for their handling, reactivity, and pharmacokinetic profiles. A summary of key properties is provided below.

PropertyThis compound1-Boc-4-aminopiperidine-4-carboxylic acid
CAS Number 40951-39-1183673-71-4
Molecular Formula C₆H₁₂N₂O₂C₁₁H₂₀N₂O₄
Molecular Weight 144.17 g/mol 244.29 g/mol
Melting Point >300 °C289-294 °C
Solubility Soluble in waterSoluble in methanol

Biological Activity and Quantitative Data

The biological activities of this compound derivatives have been quantified in various assays. The following tables summarize some of the key findings.

Antifungal Activity

A study on novel 4-aminopiperidine derivatives identified compounds with potent antifungal activity against various fungal strains. The mechanism of action is believed to be the inhibition of ergosterol biosynthesis.[3]

CompoundR1R2Candida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
2b Benzyln-Dodecyl24
3b Phenethyln-Dodecyl12
Amorolfine --8>16

MIC: Minimum Inhibitory Concentration

N-type Calcium Channel Blockade

Certain 4-aminopiperidine derivatives have been shown to be selective blockers of N-type calcium channels, a key target for the treatment of chronic and neuropathic pain.

CompoundStructureN-type Ca2+ Channel Inhibition IC₅₀ (µM)
C101 4-fluorobenzyl-(1-(4-diethylamino)piperidin-4-yl)-(2-ethylbutyl)amine trihydrochloride2.2 ± 0.6

IC₅₀: Half-maximal Inhibitory Concentration[5]

CCR5 Antagonism

The 4-aminopiperidine scaffold is a key structural motif in a class of CCR5 receptor antagonists developed as anti-HIV-1 agents.

CompoundStructureCCR5 Antagonist Activity IC₅₀ (nM)
1b (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide10

IC₅₀: Half-maximal Inhibitory Concentration[8]

Experimental Protocols

The synthesis of this compound derivatives often involves multi-step procedures, including the use of protecting groups and key reactions like reductive amination and Curtius rearrangement.[3][6]

Example Protocol: Synthesis of 1-Boc-4-aminopiperidine

This protocol is based on a patented method for the preparation of a key intermediate.[9]

Step 1: Ketal Formation and Imine Generation

  • To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), p-toluenesulfonic acid (8.60g, 50mmol), triethyl orthoformate (296.4g, 2.00mol), and 400mL of ethanol.

  • Heat the mixture to reflux for 2 hours.

  • Evaporate the ethanol at normal pressure.

  • Add tert-butyl carbamate (128.9g, 1.10mol) and 600mL of toluene.

  • Heat the mixture to 90-110 °C and continue the reaction for 3 hours while evaporating the ethanol generated.

  • Monitor the reaction by GC until the residual raw material is less than 1%.

  • Cool the reaction mixture and concentrate the solvent under reduced pressure.

  • Add ethanol and cool to 0 °C with stirring for 1 hour to induce crystallization.

  • Filter the white solid product. Yield: 242.0g (83.9%).

Step 2: Pd/C Catalytic Hydrogenation Reduction

  • The imine product from Step 1 is subjected to Pd/C catalytic hydrogenation reduction to obtain 4-Boc-aminopiperidine. (Detailed conditions for this step can be found in the cited patent).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are achieved through their interaction with specific biological targets and modulation of downstream signaling pathways.

N-type Calcium Channel Blockade in Neuropathic Pain

In neuropathic pain, there is an upregulation of N-type calcium channels (CaV2.2) at the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[10][11] This leads to an increased influx of calcium upon depolarization, resulting in excessive release of neurotransmitters such as glutamate, substance P, and CGRP, which transmit pain signals.[11][12] 4-Aminopiperidine-based N-type calcium channel blockers physically obstruct the channel, preventing calcium influx.[5] This, in turn, reduces neurotransmitter release and dampens the transmission of pain signals, leading to an analgesic effect.[11][12]

N_type_calcium_channel_blockade cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential CaV2_2 N-type Ca2+ Channel (CaV2.2) ActionPotential->CaV2_2 Depolarization Ca2_influx Ca2+ Influx CaV2_2->Ca2_influx Opens VesicleFusion Synaptic Vesicle Fusion Ca2_influx->VesicleFusion NeurotransmitterRelease Neurotransmitter Release (Glutamate, Substance P) VesicleFusion->NeurotransmitterRelease Receptor Neurotransmitter Receptors NeurotransmitterRelease->Receptor Binds to Aminopiperidine 4-Aminopiperidine Derivative Aminopiperidine->CaV2_2 Blocks PainSignal Pain Signal Transmission Receptor->PainSignal Activates

Caption: N-type calcium channel blockade by 4-aminopiperidine derivatives.

CCR5 Antagonism in HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a coreceptor used by the most commonly transmitted strains of HIV-1 to enter host T-cells.[6] The viral envelope glycoprotein gp120 binds to the CD4 receptor on the T-cell surface, which induces a conformational change in gp120, allowing it to then bind to CCR5. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cell. 4-Aminopiperidine-based CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[13] This binding induces a conformational change in the receptor that prevents its interaction with the viral gp120, thereby blocking the fusion process and inhibiting viral entry.[13]

CCR5_antagonism cluster_virus HIV-1 cluster_tcell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Co-receptor gp120->CCR5 Binds CD4->gp120 Induces Conformational Change in gp120 MembraneFusion Membrane Fusion CCR5->MembraneFusion Triggers Aminopiperidine 4-Aminopiperidine Derivative Aminopiperidine->CCR5 Binds & Blocks gp120 Interaction ViralEntry Viral Entry MembraneFusion->ViralEntry

Caption: CCR5 antagonism by 4-aminopiperidine derivatives in HIV-1 entry.

Conclusion

This compound and its derivatives represent a privileged scaffold in modern drug discovery. Their synthetic tractability and the diverse range of biological activities exhibited by their analogs continue to make them attractive starting points for the development of novel therapeutic agents. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this versatile class of compounds.

References

Methodological & Application

Synthesis of 4-Aminopiperidine-4-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 4-Aminopiperidine-4-carboxylic acid, a valuable building block for drug development and peptide chemistry. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive, step-by-step guide to its preparation. This document summarizes a multi-step synthesis involving the formation of a hydantoin intermediate, followed by protection and subsequent hydrolysis, as well as alternative synthetic strategies.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial scaffold in the design of novel therapeutics and peptidomimetics. Its rigid cyclic structure imparts conformational constraint, which can lead to enhanced binding affinity and metabolic stability in drug candidates. This guide details a reliable synthetic route starting from 4-piperidone, along with key alternative methods such as the Strecker and Bucherer-Bergs syntheses.

Multi-Step Synthesis from 4-Piperidone

A common and effective route to this compound involves the initial formation of a spirohydantoin, followed by N-protection of the piperidine nitrogen, hydrolysis of the hydantoin ring, and a final deprotection step. This method allows for the synthesis of orthogonally protected derivatives suitable for further elaboration.

Diagram of the Synthetic Workflow

SynthesisWorkflow A 4-Piperidone Monohydrate HCl B Piperidine-4-spiro-5'-hydantoin A->B KCN, (NH4)2CO3 C N-Boc Protected Hydantoin B->C (Boc)2O, Et3N D N-Boc-4-aminopiperidine-4-carboxylic acid C->D KOH, THF/H2O E This compound D->E TFA or HCl

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

This initial step involves a Bucherer-Bergs reaction to form the hydantoin ring system from 4-piperidone.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-piperidone monohydrate hydrochloride (1 equivalent) and ammonium carbonate (2.15 equivalents) in a mixture of methanol and deionized water.

  • Addition of Cyanide: Stir the mixture at room temperature until all solids dissolve. Carefully add a solution of potassium cyanide (2.1 equivalents) in deionized water dropwise to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 48 hours.

  • Work-up and Isolation: Concentrate the reaction mixture by rotary evaporation. Cool the resulting solution to 10°C to precipitate the product. Collect the white solid by suction filtration and wash with deionized water.

Protocol 2: Synthesis of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl)hydantoin)

The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.

  • Reaction Setup: Suspend Piperidine-4-spiro-5'-hydantoin (1 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Reagents: Add triethylamine (1 equivalent) to the suspension and stir for 30 minutes. Add di-tert-butyl dicarbonate (4 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 72 hours. Additional portions of DMAP may be added at 12-hour intervals to drive the reaction to completion.

  • Isolation: Collect the resulting solid by suction filtration.

Protocol 3: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

The hydantoin ring is hydrolyzed to yield the amino acid.

  • Reaction Setup: Suspend the N-Boc protected hydantoin (1 equivalent) in a mixture of tetrahydrofuran (THF) and a 2.0M potassium hydroxide solution.

  • Reaction: Stir the mixture for 4 hours at room temperature.

  • Work-up: Pour the reaction mixture into a separatory funnel and separate the aqueous layer.

  • Purification: Wash the aqueous phase with an organic solvent like ethyl acetate. Neutralize the aqueous phase with aqueous hydrochloric acid to precipitate the zwitterionic amino acid.

  • Isolation: Filter the white solid and dry under reduced pressure.

Protocol 4: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to afford the title compound.

  • Reaction Setup: Dissolve the 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.

  • Acidic Cleavage: Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[1]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Isolation: Remove the solvent and excess acid under reduced pressure to yield the desired product, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Alternative Synthetic Routes

While the multi-step synthesis from 4-piperidone is robust, other methods can also be employed.

  • Strecker Synthesis: This classic method for amino acid synthesis can be adapted for this compound. It involves the reaction of an N-protected 4-piperidone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[2]

  • Bucherer-Bergs Reaction: As demonstrated in the first step of the detailed protocol, this reaction directly converts a ketone (N-protected 4-piperidone) into a spirohydantoin using potassium cyanide and ammonium carbonate.[3][4] Subsequent hydrolysis of the hydantoin yields the target amino acid.

  • Curtius Rearrangement: An alternative approach involves the Curtius rearrangement of an appropriately substituted piperidine derivative as a key step to introduce the amine functionality.[5]

Data Summary

The following table summarizes typical yields for the multi-step synthesis of the protected intermediate, 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.

StepStarting MaterialProductTypical Yield (%)
1. Hydantoin Formation4-Piperidone Monohydrate HClPiperidine-4-spiro-5'-hydantoin64-68
2. Boc ProtectionPiperidine-4-spiro-5'-hydantoin1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(Boc)hydantoin)83-90
3. HydrolysisN-Boc Protected Hydantoin4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid64-68

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a key building block in modern drug discovery. By offering both a step-by-step guide and an overview of alternative methods, researchers are equipped with the necessary information to produce this valuable compound for their specific research needs.

References

Application Notes and Protocols: Synthesis of 4-Aminopiperidine-4-carboxylic Acid via the Ugi Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-aminopiperidine-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Ugi four-component reaction (Ugi-4CR). The Ugi reaction offers an efficient, one-pot approach to this cyclic α,α-disubstituted amino acid derivative, which is a key building block in the development of novel therapeutics, including opioid analgesics.[1][2] This protocol outlines the use of a protected 4-piperidone, an ammonia surrogate, an isocyanide, and a carboxylic acid in the Ugi-4CR, followed by a deprotection step to yield the target compound.

Introduction

The this compound framework is a critical structural motif found in various biologically active molecules.[2] Traditional multi-step syntheses of this scaffold can be time-consuming and labor-intensive. The Ugi four-component reaction, a cornerstone of multicomponent reaction (MCR) chemistry, provides a convergent and atom-economical alternative for the rapid assembly of complex molecules.[1][3][4] The reaction involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[3][4] By employing a protected 4-piperidone as the ketone component and an ammonia equivalent as the amine source, the Ugi reaction can be strategically applied to construct the this compound backbone. Subsequent removal of the protecting group furnishes the desired product.

Reaction Principle

The synthesis proceeds in two key stages:

  • Ugi Four-Component Reaction: An N-protected 4-piperidone is reacted with an ammonia source, an isocyanide, and a carboxylic acid in a suitable solvent. This one-pot reaction forms a protected N-acyl-4-aminopiperidine-4-carboxamide intermediate.

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions to yield this compound.

The general mechanism of the Ugi reaction involves the initial formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. The isocyanide undergoes a nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion. An intramolecular acyl transfer (Mumm rearrangement) then leads to the stable α-acylamino carboxamide product.[2][4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminopiperidine-4-carboxamide derivative via Ugi Reaction

This protocol describes the Ugi reaction using N-Boc-4-piperidone, ammonium chloride as the ammonia source, a representative isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., acetic acid).

Materials:

  • N-Boc-4-piperidone

  • Ammonium chloride (NH₄Cl)

  • tert-Butyl isocyanide

  • Acetic acid

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol (0.5 M), add ammonium chloride (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add acetic acid (1.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl isocyanide (1.0 eq) to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected Ugi product.

Protocol 2: Deprotection of the N-Boc Group

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield this compound.

Materials:

  • N-Boc protected Ugi product from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Dissolve the N-Boc protected Ugi product (1.0 eq) in dichloromethane (0.2 M).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude product can be further purified by recrystallization or precipitation. For the hydrochloride salt, dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

Table 1: Representative Reactants for Ugi Synthesis of this compound Derivatives.

ComponentExampleRole in Reaction
Ketone N-Boc-4-piperidone, N-Cbz-4-piperidoneProvides the piperidine backbone
Amine Source Ammonium chloride, Ammonium hydroxideProvides the 4-amino group
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanideCarbon source for the carboxamide
Carboxylic Acid Acetic acid, Propionic acidProvides the acyl group and acts as a proton source

Table 2: Summary of Reaction Conditions and Expected Outcomes.

StepKey ParametersTypical ValuesExpected OutcomeReference Yield (for derivatives)
Ugi Reaction SolventMethanol, Ethanol, TFEFormation of protected intermediateGood to excellent
Temperature0 °C to room temperature
Reaction Time18 - 48 hours
Deprotection (Boc) ReagentTrifluoroacetic acid (TFA)Removal of the Boc protecting groupHigh
SolventDichloromethane (DCM)
Temperature0 °C to room temperature

Note: A 70% yield has been reported for a two-step synthesis of a carfentanil precursor using an Ugi reaction.[1]

Visualization

Ugi Reaction Mechanism

Ugi_Reaction cluster_imine Imine Formation cluster_addition Nucleophilic Additions cluster_rearrangement Mumm Rearrangement Ketone N-Protected 4-Piperidone Imine Iminium Ion Ketone->Imine + NH3 - H2O Ketone->Imine Amine Ammonia (from source) Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion + R-NC Imine->Nitrilium_Ion Isocyanide Isocyanide Carboxylic_Acid Carboxylic Acid Intermediate_Adduct Intermediate Adduct Nitrilium_Ion->Intermediate_Adduct + R'-COO- Nitrilium_Ion->Intermediate_Adduct Ugi_Product Protected Ugi Product (α-acylamino carboxamide) Intermediate_Adduct->Ugi_Product Acyl Transfer Intermediate_Adduct->Ugi_Product

Caption: Mechanism of the Ugi four-component reaction.

Experimental Workflow

Workflow start Start Materials: - N-Protected 4-Piperidone - Ammonia Source - Isocyanide - Carboxylic Acid ugi_reaction Ugi Four-Component Reaction (Methanol, RT, 24-48h) start->ugi_reaction workup Aqueous Workup and Extraction ugi_reaction->workup purification1 Flash Column Chromatography workup->purification1 protected_product Protected Ugi Product purification1->protected_product deprotection N-Deprotection (e.g., TFA in DCM) protected_product->deprotection purification2 Purification / Salt Formation deprotection->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting and Safety

  • Low Yield in Ugi Reaction: Ensure all reagents are pure and dry. The formation of the imine can be slow; consider extending the initial stirring time or gentle heating. The reaction is often concentration-dependent, so using a higher concentration of reactants may improve the yield.

  • Incomplete Deprotection: Monitor the reaction closely by TLC. If the reaction stalls, a slightly elevated temperature or longer reaction time may be necessary. Ensure a sufficient excess of the deprotecting agent is used.

  • Safety Precautions: Isocyanides are volatile and have a strong, unpleasant odor; they should be handled in a well-ventilated fume hood. Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). Standard laboratory safety practices should be followed throughout the procedures.

Conclusion

The Ugi four-component reaction provides an efficient and versatile platform for the synthesis of this compound and its derivatives. This multicomponent approach allows for the rapid generation of molecular complexity from simple starting materials, making it a valuable tool in drug discovery and development. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement this methodology in their laboratories.

References

Application Notes and Protocols: Boc-Protection of 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a bifunctional molecule widely utilized as a crucial building block in medicinal chemistry and peptide synthesis.[1][][3] The presence of a piperidine scaffold is common in many biologically active compounds.[4] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability during synthetic transformations and allows for selective reactions at the amino and carboxylic acid functionalities.[1][] This protocol details the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid from 4-aminopiperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Reaction Data Summary

The following table summarizes the key quantitative data for the Boc-protection of this compound.

ParameterValueReference
Starting Material This compound[1]
Reagent Di-tert-butyl dicarbonate (Boc₂O)[1][5]
Reagent Equivalents 1.2–1.5 equivalents[1]
Base Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic)[1][5]
Base Equivalents TEA: 154 mmol (for 770 mmol Boc₂O) / DMAP: 0.1–0.2 equivalents[1][5]
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)[1]
Reaction Temperature 0–25°C[1]
Reaction Time 6–12 hours (up to 72 hours in some preparations)[1][5]
Atmosphere Nitrogen[1]
Typical Yield 85–92%[1]

Experimental Protocol

This protocol describes a common method for the N-Boc protection of this compound.

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1.0 N solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, suspend this compound in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (TEA) to the suspension and stir for approximately 30 minutes at room temperature.

  • Addition of Boc Anhydride: Cool the mixture to 0°C using an ice bath. To this stirring suspension, add di-tert-butyl dicarbonate (Boc₂O) portion-wise, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir vigorously under a nitrogen atmosphere for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with a 1.0 N HCl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-Boc-4-aminopiperidine-4-carboxylic acid as a solid.[1]

Visualizations

Experimental Workflow Diagram

Boc_Protection_Workflow Workflow for Boc-Protection of this compound cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Suspend this compound in THF B Add Triethylamine (TEA) and stir A->B C Cool to 0°C B->C D Add Boc₂O and catalytic DMAP C->D E Stir at room temperature for 6-12 hours under N₂ D->E F Concentrate via rotary evaporation E->F Reaction Complete G Redissolve in DCM/EtOAc F->G H Wash with 1.0 N HCl and brine G->H I Dry organic layer (Na₂SO₄) H->I J Filter and concentrate I->J K Purify by recrystallization J->K L 1-Boc-4-aminopiperidine-4-carboxylic acid K->L Final Product

Caption: Workflow for the Boc-Protection of this compound.

Reaction Scheme

Reaction_Scheme Boc-Protection Reaction Scheme Reactant This compound Reagent + Boc₂O Conditions TEA, DMAP (cat.) THF, 0-25°C Product 1-Boc-4-aminopiperidine-4-carboxylic acid placeholder2->Product

Caption: Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid.

References

Fmoc-Protection Strategies for 4-Aminopiperidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopiperidine scaffold is a privileged structural motif frequently incorporated into a wide range of biologically active molecules and pharmaceutical agents. Its versatile nature allows for the introduction of diverse substituents at both the piperidine nitrogen and the 4-amino group, enabling the fine-tuning of physicochemical and pharmacological properties. To achieve selective functionalization and build molecular complexity, robust and orthogonal protecting group strategies are paramount.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry, prized for its base-lability, which allows for mild deprotection conditions that are orthogonal to many acid-labile protecting groups like tert-butoxycarbonyl (Boc).[1][2] This orthogonality is crucial when dealing with multifunctional scaffolds such as 4-aminopiperidine, where selective manipulation of different amine groups is often required.[3]

These application notes provide a detailed overview of Fmoc-protection strategies for 4-aminopiperidine scaffolds, including experimental protocols for protection and deprotection, and a summary of quantitative data to guide researchers in their synthetic endeavors.

Key Advantages of Fmoc Protection for 4-Aminopiperidine Scaffolds

  • Orthogonality: The Fmoc group is stable under acidic conditions used to remove Boc groups, allowing for selective deprotection and sequential functionalization of different amine centers within the same molecule.[4][5]

  • Mild Deprotection Conditions: Removal of the Fmoc group is typically achieved with a weak base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF), which preserves other sensitive functional groups in the molecule.[1]

  • Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which has a characteristic UV absorbance, allowing for real-time monitoring of the deprotection reaction progress.[1]

  • Commercial Availability: A variety of Fmoc-protected 4-aminopiperidine building blocks are commercially available, facilitating their direct incorporation into synthetic workflows.[6][7]

Experimental Protocols

This section provides detailed methodologies for the Fmoc protection of a 4-aminopiperidine derivative and the subsequent deprotection of the Fmoc group.

Protocol 1: Fmoc Protection of 4-Aminopiperidine

This protocol describes a general procedure for the selective N-Fmoc protection of the primary amino group of 4-aminopiperidine using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Materials:

  • 4-Aminopiperidine dihydrochloride

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution of Starting Material: Dissolve 4-aminopiperidine dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (3.0 eq) to the solution and stir until the solid dissolves and gas evolution ceases.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(9-fluorenylmethoxycarbonyl)-4-aminopiperidine.

Protocol 2: Fmoc Deprotection of N-Fmoc-4-aminopiperidine

This protocol outlines the standard procedure for the removal of the Fmoc group from a protected 4-aminopiperidine derivative.

Materials:

  • N-Fmoc-4-aminopiperidine derivative

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the N-Fmoc-4-aminopiperidine derivative (1.0 eq) in DMF.

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[1] Monitor the progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

    • Co-evaporate with a suitable solvent like toluene to ensure complete removal of piperidine.

    • Triturate the residue with cold diethyl ether to precipitate the deprotected product.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the Fmoc protection and deprotection of amines, which are applicable to 4-aminopiperidine scaffolds.

ParameterFmoc Protection of AminesFmoc Deprotection
Reagent Fmoc-OSu or Fmoc-Cl20% Piperidine in DMF
Base NaHCO₃, Na₂CO₃, or Triethylamine-
Solvent Dioxane/Water, DMF, CH₂Cl₂DMF
Temperature Room TemperatureRoom Temperature
Reaction Time 4 - 16 hours5 - 30 minutes
Typical Yield >90% (after purification)Quantitative
Purity High (>95% after chromatography)High (often used directly)

Orthogonal Protection Strategies

The true power of the Fmoc group lies in its orthogonality with acid-labile protecting groups like Boc. This allows for the synthesis of complex 4-aminopiperidine derivatives with distinct functionalities at different positions. For instance, a 4-amino-4-carboxypiperidine scaffold can be orthogonally protected with Fmoc on the 4-amino group and Boc on the piperidine nitrogen.

A typical synthetic sequence would involve:

  • Protection of the piperidine nitrogen with a Boc group.

  • Protection of the 4-amino group with an Fmoc group.

  • Selective deprotection of the Fmoc group under basic conditions to allow for functionalization of the 4-amino group.

  • Subsequent deprotection of the Boc group under acidic conditions to enable modification of the piperidine nitrogen.

This strategy provides a powerful toolkit for the synthesis of diverse libraries of 4-aminopiperidine-based compounds for drug discovery and development.

Diagrams

Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 4-Aminopiperidine 4-Aminopiperidine Reaction Reaction in Dioxane/Water 4-Aminopiperidine->Reaction Fmoc-OSu_Base Fmoc-OSu, Base (e.g., NaHCO₃) Fmoc-OSu_Base->Reaction Workup_Purification Aqueous Work-up & Column Chromatography Reaction->Workup_Purification Fmoc-4-Aminopiperidine N-Fmoc-4-Aminopiperidine Workup_Purification->Fmoc-4-Aminopiperidine Fmoc-4-Aminopiperidine_dep N-Fmoc-4-Aminopiperidine Deprotection_Reaction Deprotection Fmoc-4-Aminopiperidine_dep->Deprotection_Reaction Piperidine_DMF 20% Piperidine in DMF Piperidine_DMF->Deprotection_Reaction Workup_Isolation Solvent Removal & Precipitation Deprotection_Reaction->Workup_Isolation Deprotected_Product 4-Aminopiperidine Derivative Workup_Isolation->Deprotected_Product

Caption: General workflow for Fmoc protection and deprotection of a 4-aminopiperidine scaffold.

Orthogonal_Strategy Start 4-Aminopiperidine -4-carboxylic acid Boc_Protection Boc Protection (Piperidine-N) Start->Boc_Protection Intermediate_1 N-Boc-4-aminopiperidine -4-carboxylic acid Boc_Protection->Intermediate_1 Fmoc_Protection Fmoc Protection (4-Amino) Intermediate_1->Fmoc_Protection Orthogonally_Protected N-Boc, 4-N-Fmoc protected scaffold Fmoc_Protection->Orthogonally_Protected Fmoc_Deprotection Fmoc Deprotection (Base) Orthogonally_Protected->Fmoc_Deprotection Functionalization_1 Functionalization at 4-Amino Group Fmoc_Deprotection->Functionalization_1 Boc_Deprotection Boc Deprotection (Acid) Functionalization_1->Boc_Deprotection Functionalization_2 Functionalization at Piperidine-N Boc_Deprotection->Functionalization_2 Final_Product Disubstituted 4-Aminopiperidine Derivative Functionalization_2->Final_Product

Caption: Orthogonal protection strategy for a 4-aminopiperidine-4-carboxylic acid scaffold.

References

Application Notes and Protocols for Utilizing 4-Aminopiperidine-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidine-4-carboxylic acid (Api), a cyclic α,α-disubstituted amino acid, is a valuable building block in modern peptide synthesis and drug discovery. Its incorporation into peptide sequences offers several advantages, primarily due to its conformationally constrained nature. This rigidity can pre-organize the peptide backbone into specific secondary structures, such as helices, enhancing biological activity and stability. Furthermore, the piperidine ring can improve water solubility and provides a scaffold for further chemical modification, making it a versatile tool for developing novel peptide-based therapeutics.

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including its benefits, experimental protocols for its incorporation, and methods for characterizing the resulting peptides.

Key Applications and Advantages

The integration of this compound into peptide chains has been shown to confer several beneficial properties:

  • Enhanced Structural Stability: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures like α-helices and 3₁₀-helices.[1] This can lead to peptides with improved target binding affinity and specificity.

  • Increased Enzymatic Resistance: The steric hindrance provided by the α,α-disubstituted nature of Api can protect adjacent peptide bonds from proteolytic degradation.[1] This leads to a longer in-vivo half-life, a crucial attribute for therapeutic peptides. For instance, antimicrobial peptides (AMPs) containing Api have demonstrated significantly enhanced resistance to digestive enzymes like proteinase K.[1]

  • Improved Aqueous Solubility: The piperidine moiety can enhance the water solubility of peptides, which is often a challenge in peptide drug development.[1]

  • Versatile Scaffold for Drug Design: The piperidine ring serves as a versatile scaffold that can be further functionalized, allowing for the creation of diverse peptide libraries with tailored properties for various therapeutic targets, including those for neurological disorders.

Quantitative Data Summary

The incorporation of this compound can significantly impact the biophysical and biological properties of peptides. The following tables summarize key quantitative data from studies on peptides containing Api.

Table 1: Antimicrobial Activity of Peptides Containing this compound

Peptide SequenceTarget OrganismMIC (µM)Hemolytic Activity (at 100 µM)Reference
Peptide 1 (Control)E. coli6.25Low[1]
Peptide 2 (with Api)E. coli6.25Slightly Increased[1]
Peptide 1 (Control)P. aeruginosa12.5Low[1]
Peptide 2 (with Api)P. aeruginosa6.25Slightly Increased[1]
Peptide 1 (Control)S. aureus3.13Low[1]
Peptide 2 (with Api)S. aureus3.13Slightly Increased[1]

Table 2: Enzymatic Stability of Peptides Containing this compound

PeptideEnzyme/ConditionIncubation Time (hours)Remaining Peptide (%)Reference
Peptide 1 (Control)Proteinase K24< 10[1]
Peptide 2 (with Api)Proteinase K24> 60[1]
Peptide 2 (with Api)50% Fetal Bovine Serum (FBS)24~ 70[1]

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), and for the subsequent characterization of the synthesized peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

Workflow for SPPS of Api-containing Peptides

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Api_Coupling Fmoc-Api-OH Coupling Wash2 Washing Api_Coupling->Wash2 Standard_Coupling Standard Amino Acid Coupling Wash3 Washing Standard_Coupling->Wash3 Cleavage Cleavage & Deprotection Standard_Coupling->Cleavage Final Cycle Wash1->Api_Coupling Special Coupling Wash2->Standard_Coupling Repeat Cycles Wash3->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of peptides incorporating this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-4-Aminopiperidine-4-carboxylic acid (Fmoc-Api-OH)

  • Coupling reagents: HATU, HBTU, or DIC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-4-Aminopiperidine-4-carboxylic Acid (Fmoc-Api-OH):

    • Activation: In a separate vial, dissolve Fmoc-Api-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Note: Due to the sterically hindered nature of Api, a more potent activating agent like HATU is recommended.

    • Coupling: Add the activated amino acid solution to the resin. Shake for 2-4 hours at room temperature. A longer coupling time or a double coupling may be necessary to ensure high efficiency.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of Standard Amino Acids: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence using standard protocols (e.g., HBTU/DIPEA or DIC/HOBt activation for 1-2 hours).

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzymatic Stability Assay

Workflow for Enzymatic Stability Assay

Stability_Assay_Workflow Peptide_Solution Prepare Peptide Stock Solution Incubation Incubate with Enzyme/Serum Peptide_Solution->Incubation Aliquots Take Aliquots at Time Points Incubation->Aliquots Quenching Quench Reaction & Precipitate Proteins Aliquots->Quenching Analysis Analyze by RP-HPLC Quenching->Analysis Data_Analysis Quantify Remaining Peptide Analysis->Data_Analysis

Caption: General workflow for assessing the enzymatic stability of peptides.

Materials:

  • Purified peptide

  • Enzyme solution (e.g., Proteinase K in PBS) or human serum

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • RP-HPLC system

Procedure:

  • Prepare a stock solution of the peptide in an appropriate solvent.

  • Incubate the peptide with the enzyme solution or serum at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution to stop enzymatic activity and precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point to determine the peptide's half-life.

Protocol 3: Antimicrobial Activity Assay (MIC Determination)

Logical Flow for MIC Determination

MIC_Determination_Logic Start Start Prepare_Bacteria Prepare Bacterial Inoculum Start->Prepare_Bacteria Serial_Dilute Serially Dilute Peptide Start->Serial_Dilute Incubate Incubate Peptide with Bacteria Prepare_Bacteria->Incubate Serial_Dilute->Incubate Measure_Growth Measure Bacterial Growth (OD600) Incubate->Measure_Growth Determine_MIC Determine MIC Measure_Growth->Determine_MIC End End Determine_MIC->End

Caption: Logical steps for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

Materials:

  • Purified peptide

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum and adjust its concentration to ~5 x 10⁵ CFU/mL.

  • Perform a serial two-fold dilution of the peptide in the growth medium in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Materials:

  • Purified peptide

  • Appropriate solvent (e.g., water, phosphate buffer, or a helix-inducing solvent like trifluoroethanol)

  • CD spectropolarimeter

  • Quartz cuvette (0.1 cm path length)

Procedure:

  • Prepare a peptide solution of known concentration (typically 0.1-0.2 mg/mL).

  • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C).

  • Subtract the spectrum of the solvent (blank) from the peptide spectrum.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

  • Analyze the spectrum for characteristic helical features: a positive peak around 192 nm and two negative peaks around 208 and 222 nm. The magnitude of the peak at 222 nm is often used to estimate the percentage of α-helicity.

Conclusion

This compound is a powerful tool for peptide chemists and drug developers. Its ability to induce stable secondary structures, enhance enzymatic resistance, and improve solubility makes it an attractive building block for the design of novel peptide therapeutics with improved pharmacological properties. The protocols provided in these application notes offer a starting point for the successful incorporation and characterization of Api-containing peptides. Further optimization of coupling conditions may be required depending on the specific peptide sequence.

References

Application Notes: The Role of 4-Aminopiperidine-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminopiperidine-4-carboxylic acid and its derivatives are pivotal structural motifs in modern medicinal chemistry and drug discovery.[1] This class of compounds, characterized by a rigid piperidine ring functionalized with both an amino and a carboxylic acid group at the C4 position, serves as a versatile scaffold for constructing complex, biologically active molecules.[2][3] The constrained cyclic nature of the piperidine ring helps to reduce conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. Its derivatives, particularly the N-Boc protected form (4-Amino-1-Boc-piperidine-4-carboxylic acid), are crucial intermediates in the synthesis of a wide array of therapeutic agents targeting neurological disorders, infectious diseases, and pain management.[4][5]

Key Applications in Therapeutic Areas

The unique structure of this compound allows for diverse chemical modifications, making it a valuable starting point for developing novel drugs across multiple therapeutic fields.

  • Neurological Disorders: This scaffold is a cornerstone in the development of drugs targeting the central nervous system.[4] Derivatives have been investigated as cognition enhancers for treating neurodegenerative diseases like Alzheimer's, N-type calcium channel blockers for neuropathic pain, and modulators of neurotransmitter release.[6][7][8] The piperidine ring is a common feature in many neurologically active pharmaceuticals, and this scaffold provides convenient points for molecular elaboration.[2]

  • Infectious Diseases:

    • Antiviral: 4-Aminopiperidine-4-carboxamide dihydrochloride has demonstrated significant antiviral activity against various coronaviruses, including SARS-CoV-2 variants, with half-maximal effective concentrations (EC50) in the low micromolar range.[6] A 4-aminopiperidine (4AP) scaffold was also identified as an inhibitor of Hepatitis C Virus (HCV) assembly and release.[9]

    • Antifungal: A library of over 30 4-aminopiperidine derivatives was synthesized and showed remarkable antifungal activity, particularly against Candida spp. and Aspergillus spp.[10] Their mechanism of action is believed to involve the inhibition of enzymes in the fungal ergosterol biosynthesis pathway.[10]

    • Anti-HIV: The 4-substituted-4-aminopiperidine framework is a key structural component in CCR5 receptor antagonists, which act as HIV-1 entry inhibitors.[1]

  • Pain Management and Inflammation: The scaffold is used as a key intermediate in the synthesis of novel analgesics and anti-inflammatory drugs.[5][11] For instance, a two-step synthesis using an Ugi four-component reaction has been developed to prepare the potent opioid analgesics carfentanil and remifentanil.[12]

  • Peptide Mimetics and Synthesis: The Boc-protected version is widely used in peptide synthesis.[2][11] It can be incorporated into peptide chains to create peptidomimetics with enhanced stability and bioavailability or to induce specific secondary structures like helices in peptides.[5][13]

Data Presentation

Quantitative data regarding the physicochemical properties and biological activity of this compound and its derivatives are summarized below.

Table 1: Physicochemical Properties of this compound Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Form
This compound 40951-39-1 C₆H₁₂N₂O₂ 144.17 -
This compound dihydrochloride 76508-73-1 C₆H₁₂N₂O₂·2HCl 217.1 White Powder

| 4-Amino-1-Boc-piperidine-4-carboxylic acid | 183673-71-4 | C₁₁H₂₀N₂O₄ | 244.29 | Solid |

Data sourced from references[4][14].

Table 2: Biological Activity of Selected 4-Aminopiperidine Derivatives

Derivative Class Target/Organism Measurement Result Reference
Antiviral (4-Aminopiperidine-4-carboxamide) Human α-coronavirus NL63, β-coronaviruses OC43, SARS-CoV-2 EC₅₀ 1.5 to 2.5 µM [6]
Antiviral (4-Aminopiperidine scaffold) Hepatitis C Virus (HCV) EC₅₀ 2.09 to 2.57 µM [9]
Antifungal (1-benzyl-N-dodecylpiperidin-4-amine) Aspergillus spp. MIC 4 µg/mL to 16 µg/mL [10]

| Antifungal (N-dodecyl-1-phenethylpiperidin-4-amine) | Candida spp. | MIC | 4 µg/mL to 16 µg/mL |[10] |

Experimental Protocols

Detailed methodologies for the synthesis of the this compound scaffold and its derivatives are critical for its application in drug discovery.

Protocol 1: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

This protocol is adapted from a procedure for preparing orthogonally protected Cα,Cα-disubstituted amino acids.[15]

Step A: Synthesis of Piperidine-4-spiro-5'-hydantoin

  • Charge a 1000-mL round-bottomed flask with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic.

  • Seal the flask and stir the reaction mixture at room temperature for 48 hours.

  • Concentrate the resulting suspension by rotary evaporation and cool to 10°C to precipitate the product.

  • Collect the white solid by suction filtration and wash with deionized water.

Step B: Boc-Protection of the Hydantoin Intermediate

  • Suspend the dried hydantoin from Step A in a suitable solvent like 1,2-dimethoxyethane.

  • Add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add di-tert-butyl dicarbonate (Boc-anhydride) and stir the mixture.

  • After the reaction is complete, perform an aqueous workup with washes of HCl and sodium bicarbonate solutions.

  • Isolate and dry the product, 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin).

Step C: Hydrolysis to the Final Product

  • Charge a flask with the Boc-protected hydantoin from Step B (40.0 g) suspended in 340 mL of THF.

  • Add 340 mL of 2.0 M potassium hydroxide solution in one portion.

  • Stopper the flask and stir the mixture for 4 hours.

  • Pour the reaction mixture into a separatory funnel for workup to isolate the final product, 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.

Protocol 2: Synthesis of Antifungal 4-Aminopiperidine Derivatives via Reductive Amination

This protocol outlines the synthesis of a library of 4-aminopiperidines with antifungal activity.[10]

  • Start with commercially available N-substituted 4-piperidone derivatives.

  • Dissolve the N-substituted 4-piperidone in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add the desired primary or secondary amine to the solution.

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to yield the desired 4-aminopiperidine derivative.

Protocol 3: Synthesis of a CCR5 Antagonist Precursor via Curtius Rearrangement

This protocol describes a key step in synthesizing 4-substituted-4-aminopiperidine derivatives for HIV-1 entry inhibitors.[1]

  • Begin with isonipecotate as the starting material.

  • Perform alkylation at the 4-position of the piperidine ring to introduce various substituents. This step typically involves using a strong base like LDA followed by treatment with an alkyl halide.

  • Convert the resulting 4-substituted-4-carboxypiperidine ester to the corresponding carboxylic acid via hydrolysis.

  • Activate the carboxylic acid (e.g., by converting it to an acid chloride or using an activating agent like diphenylphosphoryl azide - DPPA).

  • Perform the Curtius rearrangement on the activated acid. This involves heating the acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas.

  • Trap the isocyanate intermediate with a suitable alcohol (e.g., tert-butanol) to form a stable Boc-protected amine or hydrolyze it to yield the primary amine.

  • This provides the N'-Boc-4-alkyl-4-aminopiperidine building block, ready for coupling with other fragments to synthesize the final CCR5 antagonist.

Visualizations

G cluster_synthesis Protocol 1: Synthesis Workflow start 4-Piperidone Monohydrate HCl reagents1 KCN, (NH4)2CO3 MeOH, H2O start->reagents1 hydantoin Piperidine-4-spiro- 5'-hydantoin reagents1->hydantoin Bucherer-Bergs Reaction reagents2 Boc-Anhydride DMAP, Et3N hydantoin->reagents2 boc_hydantoin Boc-Protected Hydantoin reagents2->boc_hydantoin Boc Protection reagents3 KOH, THF boc_hydantoin->reagents3 product 4-Amino-1-Boc-piperidine- 4-carboxylic acid reagents3->product Hydrolysis

Caption: Workflow for the synthesis of the core scaffold.

G cluster_apps Therapeutic Applications center_node 4-Aminopiperidine- 4-carboxylic Acid Scaffold neuro Neurological Disorders (Cognition, Pain) center_node->neuro antiviral Antiviral Agents (HCV, Coronavirus) center_node->antiviral antifungal Antifungal Agents (Candida, Aspergillus) center_node->antifungal anti_hiv Anti-HIV Agents (CCR5 Antagonists) center_node->anti_hiv analgesics Analgesics (Opioids) center_node->analgesics peptides Peptidomimetics center_node->peptides G cluster_pathway Mechanism: Fungal Ergosterol Biosynthesis Inhibition lanosterol Lanosterol enzyme1 Sterol C14-Reductase lanosterol->enzyme1 intermediate1 Ergosterol Intermediate A enzyme2 Sterol C8-Isomerase intermediate1->enzyme2 intermediate2 Ergosterol Intermediate B ergosterol Ergosterol (Fungal Cell Membrane) intermediate2->ergosterol ...multiple steps enzyme1->intermediate1 enzyme2->intermediate2 inhibitor 4-Aminopiperidine Derivatives inhibitor->enzyme1 inhibitor->enzyme2

References

Application Notes and Protocols in Medicinal Chemistry for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the medicinal chemistry of neurological disorders. It includes quantitative data for novel therapeutic agents, step-by-step methodologies for key in vitro and in vivo assays, and diagrams of crucial signaling pathways.

Section 1: Novel Therapeutic Agents and Quantitative Data

The development of novel therapeutic agents for neurological disorders is a dynamic field. Below are summaries of quantitative data for promising compounds targeting Alzheimer's disease, epilepsy, and other neurological conditions.

BACE1 Inhibitors for Alzheimer's Disease

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] Inhibition of BACE1 is a major therapeutic strategy.[1]

CompoundBACE1 IC50 (nM)Cell-Based Aβ40 Reduction EC50 (nM)Selectivity over BACE2Reference
Piperazine derivative 60.187>25-fold vs BACE2 and cathepsin D[2]
Compound 31.1 (Ki)39>25-fold vs BACE2 and cathepsin D[2]
GSK188909 (Inhibitor 4)45Good[2]
Inhibitor 51.8 (Ki)1Modest[2]
Compound 1812--[3]
Compound 32663>2600-fold vs CatD[4]
Compound 337.68.1-[4]
Imidazoline I2 Receptor Ligands

Imidazoline I2 receptors are emerging as a therapeutic target for a variety of neurological conditions, including pain and neurodegenerative diseases.[5][6]

CompoundI2 Receptor Binding Affinity (Ki, nM)α2-Adrenoceptor SelectivityReference
BU2242.1High[7]
BU990081.4909-fold[8]
Compound [I]1.05Non-selective[5]
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Inhibiting acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a symptomatic treatment for Alzheimer's disease.[9][10]

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Compound 8i0.390.28[9]
Compound 5cSelective for AChE-[10]
Compound 6aSelective for AChE-[10]
S-I 2614-[11]

Section 2: Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful evaluation of novel therapeutic candidates.

In Vitro Neuroprotection Assay: MTT Assay

Principle: This colorimetric assay assesses cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay can be used to evaluate the neuroprotective effects of compounds against toxins like Aβ.[12]

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time. Include a vehicle control.

  • Induction of Toxicity (Optional): If assessing neuroprotection, expose the cells to a neurotoxic agent (e.g., Aβ oligomers) for a specified duration.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Amyloid Beta (Aβ) Aggregation Inhibition Assay: Thioflavin T (ThT) Assay

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet-rich structures of amyloid fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced. This assay is used to screen for compounds that inhibit Aβ aggregation.[13][14]

Protocol:

  • Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ1-42) in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, mix the Aβ solution with various concentrations of the test compound or a vehicle control.

  • Aggregation Induction: Incubate the plate at 37°C with continuous shaking to promote fibril formation.

  • ThT Addition: At various time points, add ThT solution to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[14]

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Model

Principle: The MES test is a preclinical model used to identify compounds effective against generalized tonic-clonic seizures.[15][16] An electrical stimulus is applied to induce a characteristic seizure pattern, and the ability of a test compound to prevent the tonic hindlimb extension phase is measured.[16][17]

Protocol:

  • Animal Preparation: Use adult rodents (mice or rats) and allow them to acclimate to the laboratory environment.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral).

  • Electrode Placement: At the time of predicted peak effect of the compound, place corneal or ear-clip electrodes on the animal.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[16]

  • Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension in each treatment group. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.[16]

In Vivo Anticonvulsant Screening: Pentylenetetrazole (PTZ)-Induced Seizure Model

Principle: The PTZ-induced seizure model is used to identify compounds that may be effective against absence and myoclonic seizures.[15][18] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[18][19]

Protocol:

  • Animal Preparation: Use adult rodents and allow for acclimatization.

  • Compound Administration: Administer the test compound or vehicle control.

  • PTZ Injection: At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 30-35 mg/kg, i.p. for kindling in mice).[18][20]

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).[18][20]

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the treated and control groups.

Section 3: Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways is crucial for rational drug design. The following diagrams, created using Graphviz (DOT language), illustrate key pathways and experimental workflows.

Amyloid Precursor Protein (APP) Processing Pathway

APP_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_mem APP sAPP_alpha sAPPα APP_mem->sAPP_alpha α-secretase C83 C83 APP_mem->C83 α-secretase Neuroprotection Neuroprotection sAPP_alpha->Neuroprotection p3 p3 C83->p3 γ-secretase AICD AICD C83->AICD γ-secretase APP_mem2 APP sAPP_beta sAPPβ APP_mem2->sAPP_beta β-secretase (BACE1) C99 C99 APP_mem2->C99 β-secretase (BACE1) Abeta Aβ (Amyloid-beta) C99->Abeta γ-secretase AICD2 AICD C99->AICD2 γ-secretase Aggregation Aggregation Abeta->Aggregation Oligomers, Fibrils, Plaques

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Dopaminergic Signaling in Parkinson's Disease

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_vesicle Dopamine Vesicle Dopamine->Dopamine_vesicle Packaging MAO MAO Dopamine->MAO Degradation VMAT2 VMAT2 Dopamine_vesicle->Dopamine_synapse Release DAT DAT (Reuptake) DAT->Dopamine Dopamine_synapse->DAT Reuptake D1_receptor D1 Receptor Dopamine_synapse->D1_receptor D2_receptor D2 Receptor Dopamine_synapse->D2_receptor AC_stim Adenylyl Cyclase (Stimulated) D1_receptor->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) D2_receptor->AC_inhib cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_active PKA Activation cAMP_inc->PKA_active Signaling_outcomes Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) cAMP_dec->Signaling_outcomes PKA_active->Signaling_outcomes

Caption: Dopaminergic Synapse and Signaling Pathways.

GABAergic Signaling in Epilepsy

GABAergic_Signaling cluster_presynaptic Presynaptic GABAergic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA->GABA_vesicle Packaging GABA_T GABA-T GABA->GABA_T Degradation GABA_vesicle->GABA_synapse Release GAT GAT (Reuptake) GAT->GABA GABA_synapse->GAT Reuptake GABA_A_receptor GABA-A Receptor GABA_synapse->GABA_A_receptor Chloride_channel Cl- Channel GABA_A_receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- Influx

Caption: GABAergic Synapse and its Role in Neuronal Inhibition.

Neuroinflammation in Multiple Sclerosis

Neuroinflammation_MS cluster_periphery Periphery cluster_cns Central Nervous System T_cell Autoreactive T-cell BBB Blood-Brain Barrier (BBB) T_cell->BBB Crosses disrupted BBB B_cell B-cell B_cell->BBB Crosses disrupted BBB Microglia Microglia (Resting) BBB->Microglia Activates Activated_Microglia Activated Microglia Microglia->Activated_Microglia Activation Astrocyte Astrocyte Oligodendrocyte Oligodendrocyte Myelin Myelin Sheath Oligodendrocyte->Myelin Neuron Neuron Myelin->Neuron Insulates Demyelination Demyelination Myelin->Demyelination Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Activated_Microglia->Cytokines Releases Cytokines->Oligodendrocyte Damage Cytokines->Myelin Damage Axonal_Damage Axonal Damage Demyelination->Axonal_Damage

Caption: Simplified Overview of Neuroinflammatory Processes in Multiple Sclerosis.

Experimental Workflow for Novel Anticonvulsant Drug Screening

Anticonvulsant_Screening_Workflow start Compound Library in_vitro In Vitro Screening (e.g., Receptor Binding Assays, Ion Channel Assays) start->in_vitro in_vivo_acute Acute In Vivo Seizure Models (MES, PTZ) in_vitro->in_vivo_acute Active Compounds in_vivo_chronic Chronic Epilepsy Models (e.g., Kindling) in_vivo_acute->in_vivo_chronic Efficacious Compounds pharmacokinetics Pharmacokinetic Studies (ADME) in_vivo_chronic->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology lead_optimization Lead Optimization toxicology->lead_optimization Favorable Profile lead_optimization->in_vitro Iterative Design preclinical_candidate Preclinical Candidate lead_optimization->preclinical_candidate Optimized Lead

Caption: General Workflow for the Discovery and Preclinical Development of Anticonvulsant Drugs.

References

Application Notes and Protocols: 4-Aminopiperidine-4-carboxylic Acid as a Versatile Building Block for Novel Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidine-4-carboxylic acid is a valuable bifunctional scaffold for the synthesis of a diverse range of bioactive molecules. Its rigid piperidine core, coupled with strategically positioned amino and carboxylic acid functionalities, provides an excellent starting point for the development of novel therapeutics. In the field of analgesia, this building block has been successfully incorporated into two distinct classes of potent pain-relieving compounds: peripherally restricted kappa-opioid receptor agonists and N-type calcium channel blockers.

These application notes provide a comprehensive overview of the synthesis and evaluation of analgesics derived from this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key processes and pathways.

I. Kappa-Opioid Receptor Agonists: The Case of Difelikefalin

This compound serves as a crucial C-terminal capping moiety in the synthetic peptide analgesic, Difelikefalin. This modification enhances the drug's stability and pharmacokinetic profile while restricting its action to peripheral kappa-opioid receptors, thereby avoiding the central nervous system side effects commonly associated with opioid analgesics, such as addiction and respiratory depression.[1]

Signaling Pathway of Peripherally Acting Kappa-Opioid Agonists

Activation of peripheral kappa-opioid receptors by agonists like Difelikefalin on sensory neurons and immune cells leads to a reduction in the transmission of pain signals.[2] This is achieved through the inhibition of ion channels responsible for afferent nerve activity and a decrease in the release of pro-inflammatory mediators.[2]

Kappa-Opioid Receptor Signaling Pathway cluster_neuron Peripheral Sensory Neuron Difelikefalin Difelikefalin KOR Kappa-Opioid Receptor (KOR) Difelikefalin->KOR binds G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Pain_Signal Pain Signal Transmission cAMP->Pain_Signal modulates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release K_channel->Pain_Signal hyperpolarizes, reduces excitability Vesicle->Pain_Signal mediates Difelikefalin Synthesis Workflow start Start: Fmoc-Rink-Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_lys 3. Couple Fmoc-D-Lys(Boc)-OH deprotect1->couple_lys deprotect2 4. Fmoc Deprotection couple_lys->deprotect2 couple_leu 5. Couple Fmoc-D-Leu-OH deprotect2->couple_leu deprotect3 6. Fmoc Deprotection couple_leu->deprotect3 couple_phe1 7. Couple Fmoc-D-Phe-OH deprotect3->couple_phe1 deprotect4 8. Fmoc Deprotection couple_phe1->deprotect4 couple_phe2 9. Couple Fmoc-D-Phe-OH deprotect4->couple_phe2 deprotect5 10. Fmoc Deprotection couple_phe2->deprotect5 cap 11. Couple 4-amino-1-Boc- piperidine-4-carboxylic acid deprotect5->cap cleave 12. Cleavage & Deprotection (TFA/TIS/H2O) cap->cleave precipitate 13. Precipitation in Ether cleave->precipitate purify 14. RP-HPLC Purification precipitate->purify end End: Purified Difelikefalin purify->end N-type Calcium Channel Blockade cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AP Action Potential N_channel N-type Ca2+ Channel (Cav2.2) AP->N_channel depolarizes Ca_ion Ca2+ N_channel->Ca_ion allows influx Blocker 4-Aminopiperidine Derivative Blocker->N_channel blocks Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_ion->Vesicle triggers fusion Synapse Synaptic Cleft Vesicle->Synapse releases into Receptor Neurotransmitter Receptor Synapse->Receptor neurotransmitter binds Pain_Signal Pain Signal Propagation Receptor->Pain_Signal initiates N-type Blocker Synthesis Workflow start Start: 1-Boc-4-piperidone reductive_amination 1. Reductive Amination (R1-NH2, TiCl4, NaBH4) start->reductive_amination intermediate1 N-Boc-4-(R1-amino)piperidine reductive_amination->intermediate1 acylation_alkylation 2. N-Acylation/Alkylation (R2-COCl or R2-X, K2CO3) intermediate1->acylation_alkylation intermediate2 1-Boc-4-(R1-acylamino/alkylamino)piperidine acylation_alkylation->intermediate2 deprotection 3. Boc Deprotection (TFA/DCM) intermediate2->deprotection end End: Final 4-Aminopiperidine Derivative deprotection->end

References

Application Notes: Leveraging 4-Aminopiperidine-4-carboxylic Acid for the Development of Novel SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The development of potent and selective SIRT2 inhibitors is a key focus in modern drug discovery. This document outlines a prospective approach for utilizing 4-Aminopiperidine-4-carboxylic acid, a cyclic α,α-disubstituted amino acid, as a novel scaffold in the design and synthesis of SIRT2 inhibitors. This scaffold offers a unique three-dimensional conformation that can be exploited to achieve high affinity and selectivity. While direct literature on SIRT2 inhibitors derived from this specific scaffold is not yet available, these notes provide a conceptual framework, hypothetical data, and detailed protocols to guide researchers in this promising area. This compound and its derivatives are valuable building blocks in medicinal chemistry for creating conformationally constrained peptide mimetics and other bioactive molecules[1][2][3].

Rationale for Use

The rigid piperidine ring of this compound introduces conformational constraint, which can reduce the entropic penalty of binding to the SIRT2 active site. The amino and carboxylic acid functionalities provide versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various pharmacophoric elements known to interact with sirtuins.

Hypothetical SIRT2 Inhibitor Design and Data

A library of potential SIRT2 inhibitors can be conceptualized by coupling diverse chemical moieties to the amino and carboxylic acid groups of the this compound scaffold. For instance, moieties mimicking the acetylated lysine substrate and those targeting the NAD+ binding pocket can be incorporated. Below is a table of hypothetical compounds and their potential inhibitory activities against SIRT1, SIRT2, and SIRT3 to illustrate a possible SAR study.

Compound IDScaffold Modification (R1 at amine, R2 at carboxyl)SIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)
AP4C-001R1: H, R2: OH (Parent Scaffold)>100>100>100
AP4C-002R1: Benzoyl, R2: Benzylamide52.315.889.1
AP4C-003R1: 3-Phenoxybenzoyl, R2: Benzylamide25.12.565.7
AP4C-004R1: 3-(Trifluoromethyl)benzoyl, R2: Benzylamide48.98.992.4
AP4C-005R1: 3-Phenoxybenzoyl, R2: (Thiophen-2-yl)methylamide18.50.75 55.2
AP4C-006R1: 3-Phenoxybenzoyl, R2: (Pyridin-3-yl)methylamide22.41.261.8

Signaling Pathway and Experimental Workflow

The development and evaluation of these novel inhibitors would involve a multi-step process, from synthesis to biological validation.

G cluster_0 SIRT2 Signaling Pathway SIRT2 SIRT2 aTubulin α-Tubulin SIRT2->aTubulin deacetylates p53 p53 SIRT2->p53 deacetylates Histones Histones SIRT2->Histones deacetylates Microtubule_Stability Microtubule Stability aTubulin->Microtubule_Stability Cell_Cycle Cell Cycle Progression p53->Cell_Cycle Genome_Stability Genome Stability Histones->Genome_Stability

Diagram 1: Simplified SIRT2 Signaling Pathway.

G cluster_1 Inhibitor Development Workflow start Start: 4-Aminopiperidine- 4-carboxylic acid protect Protection of Amine/Carboxyl start->protect couple1 Amide Coupling (Carboxyl Group) protect->couple1 deprotect1 Selective Deprotection couple1->deprotect1 couple2 Amide Coupling (Amine Group) deprotect1->couple2 deprotect2 Final Deprotection couple2->deprotect2 purify Purification (HPLC) deprotect2->purify end Final Compound purify->end G cluster_2 Screening Cascade Logic start Synthesized Compound Library primary_screen Primary Screen: SIRT2 Inhibition @ 10 µM start->primary_screen hit_id Hit Identification (>50% Inhibition) primary_screen->hit_id dose_response Dose-Response Assay: IC50 Determination hit_id->dose_response selectivity Selectivity Profiling: SIRT1 & SIRT3 Assays dose_response->selectivity lead_selection Lead Candidate Selection selectivity->lead_selection

References

Application Notes and Protocols: Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. MCHR1 is a G-protein coupled receptor primarily expressed in the brain and is a key regulator of energy homeostasis and mood, making it a promising therapeutic target for obesity, anxiety, and depression.[1] This document outlines the synthesis of several classes of MCHR1 antagonists, including dihydropyrimidones (SNAP-7941), quinolines, and thienopyrimidones (GW803430), along with their pharmacological data.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of several key MCHR1 antagonists.

CompoundMCHR1 Binding Affinity (Ki, nM)MCHR1 Functional Antagonism (IC50, nM)Target SpeciesAssay Type
SNAP-7941 15[2]-HumanRadioligand Binding
SNAP-94847 2.2[3][4]230[2]Rat, HumanRadioligand Binding, Calcium Mobilization[2]
AMG 076 0.6[5]1.2[5]Human[¹²⁵I]-MCH Displacement, Ca²⁺ Mobilization[5]
GW803430 3.8[2]9.3[6]HumanRadioligand Binding, Functional Assay
T-226296 5.5 (human), 8.6 (rat)[2]~100-160Human, RatCa²⁺ & cAMP Assays
Compound 5v -0.54 (binding), 2.8 (antagonism)[6]HumanRadioligand Binding, Functional Assay

MCHR1 Signaling Pathway

The MCHR1 receptor primarily couples through Gαi and Gαq proteins. Activation by the endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and stimulation of phospholipase C (increasing intracellular calcium), respectively.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds G_protein Gαi / Gαq MCHR1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC activates (Gαq) cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 hydrolyzes PKA PKA cAMP->PKA activates Response Cellular Response (e.g., neuronal activity, appetite regulation) PKA->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC PKC DAG->PKC activates Ca2_release->Response PKC->Response

Caption: MCHR1 receptor signaling cascade.

Experimental Workflow: MCHR1 Antagonist Synthesis and Evaluation

The discovery and development of novel MCHR1 antagonists typically follow a structured workflow, from initial synthesis to in vivo testing.

MCHR1_Antagonist_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (Binding, Functional) characterization->in_vitro in_vivo In Vivo Models (e.g., DIO mice) in_vitro->in_vivo adme_tox ADME/Tox Profiling in_vitro->adme_tox lead_optimization Lead Optimization in_vivo->lead_optimization adme_tox->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A typical workflow for MCHR1 antagonist discovery.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of SNAP-7941

This protocol describes the enantioselective synthesis of the potent MCHR1 antagonist SNAP-7941, focusing on the construction of the chiral dihydropyrimidone (DHPM) core via an asymmetric Biginelli reaction, followed by urea formation.

Part A: Synthesis of the Chiral Dihydropyrimidone Core (Enantioselective Biginelli Reaction)

This reaction involves the three-component condensation of an aldehyde, a β-ketoester, and urea catalyzed by a chiral phosphoric acid.

  • Materials:

    • 3,4-Difluorobenzaldehyde

    • Methyl 2-(methoxymethyl)-3-oxobutanoate

    • Urea

    • Chiral Phosphoric Acid Catalyst (e.g., TRIP)

    • Toluene

    • Dichloromethane (DCM)

    • Silica Gel for column chromatography

    • Ethyl acetate and Hexanes for elution

  • Procedure:

    • To a solution of 3,4-difluorobenzaldehyde (1.0 eq) and methyl 2-(methoxymethyl)-3-oxobutanoate (1.0 eq) in toluene, add urea (1.5 eq).

    • Add the chiral phosphoric acid catalyst (10 mol%).

    • Stir the reaction mixture at 60 °C for 24-48 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the enantioenriched dihydropyrimidone.

Part B: Synthesis of the Amine Side Chain (3-(4-phenylpiperidin-1-yl)propan-1-amine)

  • Materials:

    • 4-Phenylpiperidine

    • 3-Chloropropan-1-ol

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

    • Phthalimide

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Tetrahydrofuran (THF)

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • N-Alkylation: To a solution of 4-phenylpiperidine (1.0 eq) in acetonitrile, add 3-chloropropan-1-ol (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to reflux and stir for 16 hours.

    • Cool the reaction, filter, and concentrate the filtrate. Purify by chromatography to obtain 3-(4-phenylpiperidin-1-yl)propan-1-ol.

    • Gabriel Synthesis: Dissolve the alcohol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add DIAD (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the mixture and purify the residue by chromatography.

    • Deprotection: Dissolve the phthalimide-protected amine in ethanol and add hydrazine hydrate (4.0 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction, filter off the precipitate, and concentrate the filtrate. Purify the crude product to yield 3-(4-phenylpiperidin-1-yl)propan-1-amine.

Part C: Final Urea Formation to Yield SNAP-7941

  • Materials:

    • Enantioenriched dihydropyrimidone from Part A

    • p-Nitrophenyl chloroformate

    • Pyridine

    • Dichloromethane (DCM)

    • 3-(4-phenylpiperidin-1-yl)propan-1-amine from Part B

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • Activation of DHPM: To a solution of the dihydropyrimidone (1.0 eq) in DCM, add pyridine (1.2 eq) and cool to 0 °C.

    • Add a solution of p-nitrophenyl chloroformate (1.1 eq) in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the activated N-substituted DHPM carbamate.

    • Urea Formation: Dissolve the activated carbamate (1.0 eq) and the amine side chain (1.2 eq) in anhydrous DCM.

    • Add DIPEA (2.0 eq) and stir the mixture at room temperature for 24 hours under an argon atmosphere.

    • Concentrate the reaction mixture and purify the residue by flash chromatography over silica gel (eluting with 1-5% methanol in ethyl acetate) to provide SNAP-7941.

Protocol 2: General Synthesis of 2-Aminoquinoline MCHR1 Antagonists

This protocol outlines a general method for the synthesis of 2-aminoquinoline derivatives, a class of potent MCHR1 antagonists.

  • Materials:

    • Substituted 2-chloroquinoline

    • Appropriate amine (e.g., piperidine, pyrrolidine derivatives)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃ or NaOtBu)

    • Anhydrous toluene or dioxane

  • Procedure:

    • In a reaction vessel, combine the substituted 2-chloroquinoline (1.0 eq), the desired amine (1.2 eq), palladium catalyst (2-5 mol%), and the ligand (4-10 mol%).

    • Add the base (1.5-2.0 eq) and anhydrous solvent.

    • Degas the mixture and then heat it to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

    • Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminoquinoline MCHR1 antagonist.

Protocol 3: General Synthesis of 3-(Aminomethyl)quinoline MCHR1 Antagonists

This protocol describes a general route to synthesize 3-(aminomethyl)quinoline MCHR1 antagonists.

  • Materials:

    • Substituted 3-bromo-7-nitroquinoline

    • Amine of choice (e.g., pyrrolidine)

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Ligand (e.g., BINAP)

    • Base (e.g., NaOtBu)

    • Anhydrous toluene

    • Iron powder

    • Ammonium chloride (NH₄Cl)

    • Ethanol/Water mixture

    • Carboxylic acid (e.g., 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid)

    • Coupling agent (e.g., HATU)

    • DIPEA

    • DMF

  • Procedure:

    • Amination: Combine the 3-bromo-7-nitroquinoline (1.0 eq), the desired amine (1.5 eq), palladium catalyst (5 mol%), ligand (10 mol%), and base (2.0 eq) in anhydrous toluene.

    • Heat the mixture at 100 °C under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, dilute with ethyl acetate, and wash with water. Dry the organic layer and concentrate. Purify by chromatography.

    • Nitro Reduction: Dissolve the nitroquinoline derivative in an ethanol/water mixture. Add iron powder and ammonium chloride.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction and filter through Celite. Concentrate the filtrate and extract with an organic solvent. Dry and concentrate to yield the aminoquinoline.

    • Amide Coupling: Dissolve the aminoquinoline (1.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature for 12-24 hours.

    • Dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by chromatography to obtain the final 3-(aminomethyl)quinoline MCHR1 antagonist.[6][7]

Protocol 4: Synthesis of GW803430

This protocol provides a synthetic route to GW803430, a thieno[3,2-d]pyrimidin-4-one based MCHR1 antagonist.

  • Materials:

    • 2-Amino-5-(4-chlorophenyl)thiophene-3-carbonitrile

    • 3-Methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzoyl chloride

    • Pyridine

    • Formic acid

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Procedure:

    • Amide Formation: To a solution of 2-amino-5-(4-chlorophenyl)thiophene-3-carbonitrile (1.0 eq) in pyridine, add 3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)benzoyl chloride (1.1 eq) at 0 °C.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate to get the amide intermediate.

    • Cyclization: Heat the amide intermediate in formic acid at reflux for 6-8 hours.

    • Alternatively, treat the amide with DMF-DMA at reflux.

    • Cool the reaction mixture and pour it into ice water.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize from a suitable solvent system to obtain pure GW803430.

References

Application Notes: Development of Bradykinin hB2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bradykinin B2 receptor (B2R) is a G protein-coupled receptor (GPCR) that is constitutively expressed in a variety of healthy tissues.[1] It is the primary mediator for the physiological and pathophysiological actions of the inflammatory peptide bradykinin.[2] Activation of the B2R is implicated in a range of inflammatory conditions, including pain, vasodilation, smooth muscle contraction, and hereditary angioedema (HAE).[3][4] Consequently, the development of potent and selective antagonists for the human B2 receptor (hB2R) is of significant therapeutic interest.[3][5]

This document provides a comprehensive guide to the preclinical development and evaluation of a novel hB2R antagonist, hereafter referred to as "Compound X". It outlines the key signaling pathways, a typical drug development workflow, detailed experimental protocols for in vitro and in vivo characterization, and standardized data presentation formats.

Bradykinin B2 Receptor Signaling Pathway

The hB2R is primarily coupled to Gq and Gi proteins.[1] Upon binding of its agonist, bradykinin, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6][7] These events lead to downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[6][7] Antagonists block this cascade by preventing bradykinin from binding to the receptor.

B2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor (hB2R) Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, Pain) Ca2->Response MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Response BK Bradykinin (Agonist) BK->B2R Activates Antagonist Compound X (Antagonist) Antagonist->B2R Blocks

Caption: Bradykinin B2 Receptor Signaling Pathway. (Max Width: 760px)

General Workflow for hB2R Antagonist Development

The development of a novel hB2R antagonist follows a structured screening cascade. The process begins with high-throughput primary assays to identify initial "hits" that bind to the receptor. These hits are then evaluated in secondary, functional assays to confirm their antagonistic activity and determine potency. Promising compounds undergo lead optimization to improve pharmacological properties, followed by characterization in more physiologically relevant ex vivo models. Finally, candidates with the best profiles are advanced to in vivo models to assess efficacy and safety.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization & Ex Vivo cluster_2 Phase 3: In Vivo Efficacy A Primary Screening High-throughput radioligand binding assay to identify compounds that bind to hB2R. B Secondary Assays (Functional) - Calcium mobilization assay to confirm antagonism and determine potency (IC₅₀). - Assess selectivity against B1 receptor and other targets. A->B 'Hit' Compounds C {Lead Optimization|- Medicinal chemistry to improve potency, selectivity, and ADME properties. - Structure-Activity Relationship (SAR) studies. } B->C Confirmed 'Leads' D {Ex Vivo Characterization|Isolated tissue assays (e.g., human umbilical vein) to determine antagonist affinity (pA₂) in a native system. } C->D Optimized Compounds E {In Vivo Models|- Test efficacy in animal models of inflammation or pain (e.g., carrageenan-induced paw edema). - Determine dose-response relationship (ID₅₀). - Preliminary pharmacokinetic (PK) and safety evaluation. } D->E Preclinical Candidates F Candidate Drug Selection E->F

Caption: Experimental Workflow for hB2R Antagonist Evaluation. (Max Width: 760px)

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay quantifies the ability of Compound X to displace a radiolabeled ligand from the hB2R, allowing for the determination of its binding affinity (Ki).[3]

  • Objective: To determine the IC50 and calculate the Ki of Compound X for the hB2R.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the recombinant human B2R.[8]

    • Radioligand: [3H]-Bradykinin (specific activity ~80-100 Ci/mmol).[8]

    • Non-specific binding control: Unlabeled Bradykinin (1 µM).[8]

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA, and protease inhibitors.[8]

    • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

  • Methodology:

    • Plate Setup: Add assay buffer, cell membranes (10-20 µg protein/well), and varying concentrations of Compound X (e.g., 10⁻¹¹ to 10⁻⁶ M) to the wells.[8]

    • Radioligand Addition: Add [3H]-Bradykinin to all wells at a final concentration near its Kd value (e.g., 0.3 nM).[8][9] For non-specific binding wells, add 1 µM unlabeled Bradykinin.

    • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation.[8]

    • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.[3][8]

    • Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[3][8]

  • Data Analysis:

    • Calculate specific binding: Total Binding (no competitor) - Non-specific Binding (1 µM Bradykinin).

    • Plot the percent inhibition of specific binding against the log concentration of Compound X to determine the IC50 value (the concentration that inhibits 50% of specific binding).[3]

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Protocol 2: Calcium Mobilization Assay

This is a functional assay to measure the ability of Compound X to inhibit the bradykinin-induced increase in intracellular calcium concentration.[3]

  • Objective: To determine the functional potency (IC50 or Kb) of Compound X as an hB2R antagonist.

  • Materials:

    • CHO or HEK293 cells expressing hB2R.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[3]

    • Agonist: Bradykinin.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorometric imaging plate reader (FLIPR) or similar fluorometer.

  • Methodology:

    • Cell Plating: Seed cells in 96- or 384-well black, clear-bottom plates and grow to confluence.

    • Dye Loading: Load cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).[3]

    • Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of Compound X for 15-30 minutes at room temperature.[3][8]

    • Agonist Stimulation: Place the plate in the fluorometer. Add Bradykinin at a concentration that elicits ~80% of the maximal response (EC80) to stimulate the receptor.[8]

    • Signal Detection: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[3]

  • Data Analysis:

    • Determine the inhibitory effect of each concentration of Compound X on the bradykinin-induced calcium response.

    • Plot the percent inhibition against the log concentration of Compound X to calculate the IC50 value.

    • The equilibrium dissociation constant (Kb) can be calculated using the Schild regression analysis if a full concentration-response curve to the agonist is generated in the presence of multiple antagonist concentrations.

Protocol 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the anti-inflammatory properties of a test compound.[10]

  • Objective: To evaluate the in vivo anti-inflammatory efficacy and determine the ID50 of Compound X.

  • Animals: Male Sprague-Dawley rats or ICR mice.[10]

  • Materials:

    • 1% Carrageenan solution in sterile saline.

    • Compound X formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • Plethysmometer for measuring paw volume.

  • Methodology:

    • Acclimatization: Acclimatize animals for at least 3-5 days before the experiment.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Drug Administration: Administer Compound X or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg).[10]

    • Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes post-drug administration), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[10]

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal by subtracting the baseline volume from the post-injection volume.

    • Calculate the percent inhibition of edema for each dose group compared to the vehicle-treated control group.

    • Plot the percent inhibition against the log dose of Compound X to determine the ID50 (the dose that causes 50% inhibition of the inflammatory response).[10]

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison between Compound X and a reference compound, such as Icatibant.

Table 1: Summary of In Vitro and Ex Vivo Pharmacological Profile

Parameter Compound X Icatibant (Reference) Assay Type Species/Cell Line
Binding Affinity (Ki, nM) [Insert Value] ~0.1-1.0 Radioligand Binding Human (CHO cells)
Functional Potency (IC50, nM) [Insert Value] ~1-10[8] Calcium Mobilization Human (CHO cells)
Functional Potency (pA2) [Insert Value] ~8.1-9.0[3][11] Isolated Umbilical Vein Human Tissue

| Selectivity (Ki B1/Ki B2) | [Insert Value] | >1000 | Radioligand Binding | Human Receptors |

Note: Reference values are approximate and may vary based on specific assay conditions.

Table 2: Summary of In Vivo Anti-Inflammatory Efficacy

Parameter Compound X Indomethacin (Reference) Animal Model
ID50 (mg/kg, p.o.) [Insert Value] ~5 Carrageenan-Induced Paw Edema (Rat)
Maximal Inhibition (%) [Insert Value] ~60-70% Carrageenan-Induced Paw Edema (Rat)

| Route of Administration | Oral (p.o.) | Oral (p.o.) | N/A |

Note: Indomethacin is a standard non-steroidal anti-inflammatory drug (NSAID) often used as a positive control in this model.

References

Application Notes and Protocols for the Preparation of Neurokinin-1 (NK1) Receptor Ligands from 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential neurokinin-1 (NK1) receptor ligands utilizing 4-aminopiperidine-4-carboxylic acid as a key building block. This scaffold is of significant interest in medicinal chemistry due to its structural rigidity and the presence of multiple functionalization points, allowing for the exploration of diverse chemical space in the pursuit of potent and selective NK1 receptor antagonists.

Introduction to Neurokinin-1 Receptor and this compound

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The activation of the NK1 receptor is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders. Consequently, antagonists of the NK1 receptor have emerged as promising therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety.

The this compound scaffold provides a unique three-dimensional structure that can be strategically modified to interact with the binding pocket of the NK1 receptor. The piperidine nitrogen, the 4-amino group, and the 4-carboxylic acid moiety serve as handles for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategy

The preparation of NK1 receptor ligands from this compound typically involves a multi-step synthetic sequence. A generalized workflow is presented below. The initial steps focus on the protection of the reactive functional groups to enable selective modifications. Subsequent steps involve the introduction of key pharmacophoric elements, followed by deprotection to yield the final target compounds.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Steps A This compound B Protection of Amino and Carboxylic Acid Groups (e.g., Boc, Esterification) A->B Protection C Protected Intermediate B->C D N-Alkylation / N-Arylation of Piperidine C->D E Amide Coupling / Reductive Amination of 4-Amino Group D->E F Derivatized Intermediate E->F G Deprotection F->G H Purification and Characterization G->H I Final NK1 Receptor Ligand H->I

Caption: Generalized synthetic workflow for the preparation of NK1 receptor ligands from this compound.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for analogous piperidine-based compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of this compound

1.1 Esterification of the Carboxylic Acid:

  • Objective: To protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent its interference in subsequent reactions.

  • Procedure:

    • Suspend this compound (1.0 eq) in methanol or ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude ester hydrochloride can be used in the next step without further purification or can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane).

1.2 Protection of the 4-Amino Group:

  • Objective: To protect the primary amino group with a suitable protecting group (e.g., tert-butoxycarbonyl, Boc) to allow for selective N-alkylation of the piperidine nitrogen.

  • Procedure:

    • Dissolve the amino ester hydrochloride from the previous step (1.0 eq) in a mixture of dioxane and water.

    • Add a base such as sodium bicarbonate or triethylamine (2.2 eq).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the Boc-protected intermediate.

Protocol 2: N-Alkylation of the Piperidine Ring
  • Objective: To introduce a substituent on the piperidine nitrogen, a key modification for tuning the pharmacological profile of NK1 receptor ligands.

  • Procedure:

    • Dissolve the Boc-protected amino ester (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

    • Add the desired alkylating agent (e.g., benzyl bromide, substituted benzyl halides) (1.1-1.5 eq) at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection and Derivatization of the 4-Amino Group

3.1 Boc Deprotection:

  • Objective: To remove the Boc protecting group to liberate the 4-amino group for further functionalization.

  • Procedure:

    • Dissolve the N-alkylated, Boc-protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt.

3.2 Amide Coupling:

  • Objective: To form an amide bond by reacting the 4-amino group with a carboxylic acid, a common feature in many NK1 antagonists.

  • Procedure:

    • Dissolve the deprotected amino ester salt (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent like DMF or DCM.

    • Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

    • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq), to neutralize the salt and facilitate the coupling.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

3.3 Reductive Amination:

  • Objective: To introduce a substituent on the 4-amino group via reaction with an aldehyde or ketone followed by reduction.

  • Procedure:

    • Dissolve the deprotected amino ester salt (1.0 eq) in a solvent such as methanol or dichloroethane (DCE).

    • Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

    • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), in portions.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by chromatography.

Protocol 4: Final Deprotection (Ester Hydrolysis)
  • Objective: To hydrolyze the ester to the corresponding carboxylic acid, which may be crucial for biological activity.

  • Procedure:

    • Dissolve the final ester intermediate (1.0 eq) in a mixture of a suitable solvent (e.g., methanol, THF) and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to a pH of approximately 5-6 with a weak acid (e.g., 1N HCl or acetic acid).

    • Extract the product with a suitable organic solvent or collect the precipitate by filtration.

    • Purify the final compound by recrystallization or preparative HPLC.

Data Presentation

The following table summarizes representative quantitative data for hypothetical NK1 receptor ligands derived from the this compound scaffold, based on structure-activity relationship (SAR) studies of similar classes of compounds.[1]

Compound IDR¹ (on Piperidine N)R² (on 4-Amine)Yield (%)hNK1 Ki (nM)
L-1 BenzylAcetyl6550.2
L-2 3,5-Bis(trifluoromethyl)benzylAcetyl581.5
L-3 Benzyl3,5-Bis(trifluoromethyl)benzoyl628.3
L-4 3,5-Bis(trifluoromethyl)benzyl3,5-Bis(trifluoromethyl)benzoyl550.5
L-5 2-MethoxybenzylAcetyl7025.8
L-6 3,5-Bis(trifluoromethyl)benzylMethyl453.2

Note: The data presented in this table is illustrative and intended to guide the design and synthesis of novel compounds. Actual yields and biological activities will vary depending on the specific substituents and experimental conditions.

NK1 Receptor Signaling Pathway

Upon binding of its endogenous ligand, Substance P, or an agonist, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular G-proteins, primarily Gαq. This initiates a signaling cascade that results in the generation of second messengers and downstream cellular responses. NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting this signaling pathway.

G substance_p Substance P (Agonist) nk1_receptor NK1 Receptor (GPCR) substance_p->nk1_receptor Binds and Activates nk1_antagonist NK1 Receptor Antagonist (e.g., from 4-AP-4-CA) nk1_antagonist->nk1_receptor Competitively Inhibits g_protein Gαq/11 nk1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Responses (e.g., Neuronal Excitability, Inflammation) ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of antagonists.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel neurokinin-1 receptor ligands. The synthetic protocols outlined in these application notes provide a foundation for the rational design and preparation of a diverse library of compounds. Through systematic modification of the substituents at the piperidine nitrogen and the 4-amino group, researchers can explore the structure-activity relationships and optimize the pharmacological properties of these potential therapeutic agents. Careful purification and thorough characterization of all intermediates and final products are crucial for obtaining reliable biological data.

References

Troubleshooting & Optimization

Navigating the Synthesis of 4-Aminopiperidine-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-aminopiperidine-4-carboxylic acid is a critical step in the development of various pharmaceuticals. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound and its derivatives include the Strecker synthesis, the Ugi multi-component reaction, and approaches involving the Curtius rearrangement. The choice of route often depends on the desired scale, available starting materials, and the need for specific protecting groups.

Q2: I am observing low yields in my Strecker synthesis. What are the likely causes?

A2: Low yields in the Strecker synthesis of the aminonitrile precursor can stem from several factors. Incomplete conversion of the piperidone starting material is a common issue. Additionally, the hydrolysis of the intermediate α-aminonitrile to the final carboxylic acid can be challenging and may result in low overall yields if not optimized.[1]

Q3: Are there more efficient alternatives to the traditional multi-step syntheses?

A3: Yes, the Ugi four-component reaction offers a more convergent and often higher-yielding approach. This method can produce this compound derivatives in a two-step sequence with reported yields of up to 70% under optimal conditions.[1] It combines a piperidone, an amine, a carboxylic acid, and an isocyanide in a single pot.

Q4: What is the role of protecting groups in this synthesis, and which ones are commonly used?

A4: Protecting groups are crucial to prevent unwanted side reactions with the amino and carboxylic acid functionalities. The tert-butyloxycarbonyl (Boc) group is frequently used to protect the piperidine nitrogen, offering stability under various reaction conditions and straightforward deprotection.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature or time; Impure reagents.Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize temperature and reaction time based on literature precedents. Ensure all reagents and solvents are pure and dry.
Formation of Side Products Competing reactions; Instability of intermediates.Adjust the stoichiometry of reactants. In the Ugi reaction, ensure all components are added in the correct order and at the appropriate rate. For the Strecker synthesis, carefully control the hydrolysis conditions to avoid decomposition.
Difficult Purification Product has similar polarity to byproducts or starting materials.Employ flash column chromatography with a carefully selected solvent system. If the product is an acid or base, consider an acid-base extraction to separate it from neutral impurities. Recrystallization can also be an effective purification method.
Incomplete Hydrolysis of Nitrile/Amide Harsh hydrolysis conditions leading to decomposition; Mild conditions leading to incomplete reaction.For the hydrolysis of the aminonitrile from the Strecker pathway, consider a two-step process: hydration of the nitrile to an amide, followed by hydrolysis of the amide.[1] This can sometimes provide better overall yields than a direct, harsh hydrolysis.
Issues with Boc-Deprotection Incomplete removal of the Boc group; Acid-labile functionalities in the molecule are also affected.Use a stronger acid or longer reaction time for complete deprotection. If other acid-sensitive groups are present, consider alternative protecting groups or milder deprotection conditions (e.g., TMSOTf/2,6-lutidine).

Experimental Protocols

Protocol 1: Synthesis via Ugi Four-Component Reaction

This protocol is a general guideline based on reported procedures for synthesizing derivatives of this compound.[1][3]

Materials:

  • Substituted 4-piperidone (1.0 equiv)

  • Aniline (1.0 equiv)

  • Propionic acid (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Methanol (as solvent)

Procedure:

  • Dissolve the aniline in methanol in a round-bottom flask.

  • Sequentially add the isocyanide, the substituted 4-piperidone, and propionic acid to the solution.

  • Stir the reaction mixture at 55 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel flash chromatography.

Protocol 2: Synthesis via Strecker Reaction and Hydrolysis

This protocol outlines a classical approach to the synthesis.[4]

Part A: Synthesis of the α-Aminonitrile

  • Combine 4-piperidone monohydrate hydrochloride, ammonium carbonate, methanol, and deionized water. Stir until all solids dissolve.

  • Slowly add a solution of potassium cyanide in deionized water. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Isolate the resulting solid by filtration.

Part B: Hydrolysis to this compound

  • The α-aminonitrile can be hydrolyzed to the corresponding amino acid. This often involves treatment with a strong acid or base at elevated temperatures. A two-step process involving hydration to the amide followed by hydrolysis may improve yields.[1][5]

Process Visualization

To aid in understanding the experimental workflow, the following diagrams illustrate the key synthetic pathways.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product Piperidone 4-Piperidone Mixing Mix in Solvent (e.g., Methanol) Piperidone->Mixing Amine Amine Amine->Mixing CarboxylicAcid Carboxylic Acid CarboxylicAcid->Mixing Isocyanide Isocyanide Isocyanide->Mixing Heating Heat (e.g., 55°C) Mixing->Heating Evaporation Solvent Evaporation Heating->Evaporation Chromatography Flash Chromatography Evaporation->Chromatography FinalProduct 4-Aminopiperidine- 4-carboxylic acid Derivative Chromatography->FinalProduct Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Product Piperidone 4-Piperidone Reaction One-pot Reaction Piperidone->Reaction AmmoniumSource Ammonium Source (e.g., NH4Cl) AmmoniumSource->Reaction CyanideSource Cyanide Source (e.g., KCN) CyanideSource->Reaction Aminonitrile α-Aminonitrile Reaction->Aminonitrile AcidHydrolysis Acid or Base Hydrolysis Aminonitrile->AcidHydrolysis FinalProduct 4-Aminopiperidine- 4-carboxylic acid AcidHydrolysis->FinalProduct

References

Technical Support Center: Purification of 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Aminopiperidine-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification techniques for this compound and its derivatives include crystallization, column chromatography, and salt formation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For derivatives where the amine is protected (e.g., with a Boc group), standard silica gel chromatography is often effective.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1][2] Since this compound is an amino acid, it is often not UV-active. Therefore, a ninhydrin solution is typically used as a staining reagent, which reacts with the primary amine to produce a characteristic purple or violet spot.[1][3] For Boc-protected derivatives, a potassium permanganate stain can be effective. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for assessing purity.[4]

Q3: What are the typical impurities I might encounter?

A3: Potential impurities largely depend on the synthetic route. If a Strecker synthesis is employed, common impurities can include unreacted starting materials (e.g., the parent piperidone), residual cyanide or ammonia, and byproducts from the hydrolysis of the intermediate aminonitrile.[5][6] Incomplete reactions or side reactions during the attachment or removal of protecting groups can also lead to impurities.

Q4: Is it better to purify the free amino acid or a protected version?

A4: Purifying a protected version, such as N-Boc-4-aminopiperidine-4-carboxylic acid, can be more straightforward, especially when using column chromatography. The Boc-protected compound is less polar and generally behaves more predictably on silica gel.[7] Purification of the zwitterionic free amino acid can be more challenging due to its high polarity and poor solubility in many organic solvents.

Troubleshooting Guides

Crystallization

Q5: I am having trouble getting my this compound to crystallize. What can I do?

A5: Difficulty in crystallization can be due to several factors:

  • High Purity: Sometimes, very pure compounds are difficult to crystallize. In such cases, adding a seed crystal can initiate crystallization.

  • Solvent Choice: The compound may be too soluble in the chosen solvent. If so, you can try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble until the solution becomes turbid. Then, warm the mixture until it is clear and allow it to cool slowly. For the Boc-protected form, an ethanol/water mixture has been reported to be effective.

  • Supersaturation: If the solution is not sufficiently concentrated, crystallization will not occur. You can try to slowly evaporate the solvent to increase the concentration.

Q6: My compound is "oiling out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the crystallization solution. To remedy this, try the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.

  • Lower the Initial Temperature: If using a hot solvent, try dissolving your compound at a slightly lower temperature.

  • Change the Solvent: The compound may be too soluble in the chosen solvent system. Experiment with different solvents or solvent mixtures.

Column Chromatography

Q7: My this compound is streaking on the silica gel column. How can I improve the separation?

A7: Streaking is a common issue when chromatographing highly polar or ionic compounds like free amino acids on silica gel. This is due to strong interactions with the stationary phase. To mitigate this:

  • Modify the Mobile Phase: Adding a small amount of a polar modifier can improve peak shape. For acidic compounds, adding acetic acid (0.1-1%) to the eluent can help. For basic compounds, adding a small amount of triethylamine or pyridine can be effective. Since this compound is zwitterionic, a combination of acidic and basic modifiers might be necessary, or a switch to a different stationary phase.

  • Use a Different Stationary Phase: For highly polar, zwitterionic compounds, reverse-phase or mixed-mode chromatography can provide better results than normal-phase silica gel.[8][9][10][11][12] Ion-exchange chromatography is another powerful technique for separating amino acids.[13][14][15][16][17]

Q8: I am purifying N-Boc-4-aminopiperidine-4-carboxylic acid by column chromatography. What is a good starting eluent system?

A8: For Boc-protected amino acids, which are significantly less polar than their free counterparts, a good starting point for a mobile phase on silica gel is a mixture of a non-polar and a polar solvent. Common systems include:

  • Dichloromethane/Methanol

  • Ethyl Acetate/Hexanes

You can start with a low percentage of the more polar solvent (e.g., 5% methanol in dichloromethane) and gradually increase the polarity while monitoring the separation by TLC.

Salt Formation

Q9: I want to purify my compound by forming a hydrochloride salt, but the salt is not precipitating. What should I do?

A9: If the hydrochloride salt is not precipitating, it could be due to its solubility in the current solvent system.

  • Change the Solvent: Try adding a less polar solvent in which the hydrochloride salt is insoluble. For example, if your compound is in methanol or ethanol, adding diethyl ether or ethyl acetate can often induce precipitation.

  • Concentrate the Solution: The concentration of the salt in the solution may be too low. Carefully evaporate some of the solvent to increase the concentration.

  • Ensure Anhydrous Conditions: The presence of water can sometimes increase the solubility of hydrochloride salts. Using anhydrous solvents and reagents can promote precipitation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound and its Derivatives

Purification TechniqueCompound FormTypical Solvents/EluentsReported YieldPurityKey Considerations
Crystallization Boc-protectedEthanol/Water78-85%>98%Good for large scale; requires careful solvent selection.
Hydrochloride SaltIsopropanol->99%Effective for removing non-basic impurities.[18]
Column Chromatography Boc-protectedDichloromethane/Methanol->95%Good for small to medium scale; allows for separation of closely related impurities.
Free Amino Acidn-Butanol/Acetic Acid/Water-VariableCan be challenging due to high polarity; may require specialized columns.[19]
Salt Formation Free Amino AcidHCl in an organic solventHighHighA simple and effective method for isolating the final product.

Note: Yields and purities are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of N-Boc-4-aminopiperidine-4-carboxylic Acid
  • Dissolution: In a flask, dissolve the crude N-Boc-4-aminopiperidine-4-carboxylic acid in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still warm, add water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in a refrigerator or ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of N-Boc-4-aminopiperidine-4-carboxylic Acid
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 dichloromethane:methanol).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 dichloromethane:methanol) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude this compound in a suitable solvent such as methanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If not, try adding a less polar co-solvent or concentrating the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the hydrochloride salt under vacuum.

Visualizations

experimental_workflow_crystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot 'good' solvent add_anti_solvent Add 'poor' solvent until turbidity appears dissolve->add_anti_solvent clarify Add a few drops of 'good' solvent to clarify add_anti_solvent->clarify cool_slowly Cool slowly to room temperature clarify->cool_slowly Cooling refrigerate Refrigerate for maximum yield cool_slowly->refrigerate filter Vacuum filter crystals refrigerate->filter Collection wash Wash with cold solvent mixture filter->wash dry Dry under vacuum wash->dry pure_product pure_product dry->pure_product Pure Product experimental_workflow_chromatography start Start with Crude Product prep_column Pack silica gel column start->prep_column load_sample Load sample onto column prep_column->load_sample elute Elute with solvent gradient (increasing polarity) load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_tlc Analyze fractions by TLC collect_fractions->analyze_tlc combine_pure Combine pure fractions analyze_tlc->combine_pure Identify pure fractions evaporate Evaporate solvent combine_pure->evaporate end Pure Product evaporate->end logical_relationship_troubleshooting cluster_crystallization Crystallization Problems cluster_chromatography Chromatography Problems cluster_solutions_cryst Solutions cluster_solutions_chrom Solutions problem Purification Issue no_crystals No Crystals Form problem->no_crystals If Crystallizing oiling_out Compound Oils Out problem->oiling_out If Crystallizing streaking Streaking on Column problem->streaking If Chromatographing poor_separation Poor Separation problem->poor_separation If Chromatographing solution_no_crystals - Add seed crystal - Concentrate solution - Change solvent no_crystals->solution_no_crystals solution_oiling_out - Cool slower - Use less soluble solvent oiling_out->solution_oiling_out solution_streaking - Add modifier to eluent - Change stationary phase streaking->solution_streaking solution_poor_sep - Optimize solvent gradient - Use a different column type poor_separation->solution_poor_sep

References

Technical Support Center: Synthesis of 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives include:

  • The Strecker Synthesis: This approach involves the reaction of a 4-piperidone derivative with a cyanide source and an ammonia source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1][2]

  • The Bucherer-Bergs Reaction followed by Hydantoin Hydrolysis: This route starts with a 4-piperidone derivative, cyanide, and ammonium carbonate to form a hydantoin intermediate. The hydantoin is then hydrolyzed to yield the final product.[3]

  • Methods involving Curtius Rearrangement: Some syntheses utilize isonipecotate as a starting material, introducing substituents at the 4-position, followed by a Curtius rearrangement to form the 4-amino group.[4]

Q2: Why is a protecting group, such as Boc, often used in the synthesis?

A2: A tert-butoxycarbonyl (Boc) protecting group is frequently used to cap the piperidine nitrogen or the 4-amino group.[5][6] This prevents unwanted side reactions at these nucleophilic sites during subsequent synthetic steps, such as esterification or peptide coupling. The Boc group is stable to many reaction conditions but can be selectively removed under acidic conditions.[5][7]

Q3: What are the key safety precautions when working with cyanide in the Strecker synthesis?

A3: Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) are common reagents in the Strecker synthesis.[1][8] These are highly toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). It is critical to avoid acidification of cyanide salts, as this will release highly toxic hydrogen cyanide gas.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low yield in the Strecker synthesis of the α-aminonitrile intermediate.

Q: My Strecker reaction is giving a low yield of the desired α-aminonitrile. What are the potential causes and solutions?

A: Low yields in this step can often be attributed to the equilibrium of imine formation.

  • Incomplete Imine Formation: The initial step of the Strecker synthesis is the formation of an imine from the piperidone and ammonia source. This reaction is an equilibrium.

    • Troubleshooting: The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the equilibrium towards the imine, thus improving the yield of the subsequent aminonitrile.[1]

  • Instability of Reactants or Intermediates: The imine intermediate can be unstable.

    • Troubleshooting: Ensure that the reaction temperature is appropriately controlled. Running the reaction at or below room temperature is common.

Issue 2: Incomplete hydrolysis of the hydantoin intermediate.

Q: I am seeing a significant amount of an intermediate byproduct after the hydrolysis of the piperidine-4-spiro-5'-hydantoin. What could this be and how can I resolve it?

A: The hydrolysis of the hydantoin to the amino acid proceeds in two steps. Incomplete reaction is a common issue.

  • Identification of Byproduct: The likely byproduct is the corresponding hydantoic acid, resulting from the opening of the hydantoin ring without the final release of the amino acid.[3][9]

  • Troubleshooting:

    • Reaction Time and Temperature: Ensure that the hydrolysis is carried out for a sufficient duration and at the recommended temperature. Hydrolysis is often performed under reflux conditions.

    • Base Concentration: The concentration of the base (e.g., sodium hydroxide or potassium hydroxide) is crucial.[3][9] An insufficient amount of base will lead to incomplete hydrolysis. Refer to established protocols for the appropriate molar equivalents of base.

Issue 3: Formation of a quaternary ammonium salt during N-alkylation of the piperidine ring.

Q: I am attempting to N-alkylate the piperidine ring, but I am observing a significant amount of a byproduct that appears to be a quaternary ammonium salt. How can I prevent this?

A: Over-alkylation of the piperidine nitrogen is a common side reaction.[4]

  • Control of Stoichiometry:

    • Troubleshooting: Use a slight excess of the piperidine starting material relative to the alkylating agent.[10]

  • Slow Addition of Alkylating Agent:

    • Troubleshooting: Add the alkylating agent (e.g., alkyl halide) slowly to the reaction mixture. Using a syringe pump for slow addition can be very effective in minimizing over-alkylation.[10]

  • Choice of Base:

    • Troubleshooting: A non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), can be used to scavenge the acid formed during the reaction without competing in the alkylation.

Issue 4: Unwanted decarboxylation of the final product.

Q: My final this compound product is showing contamination with 4-aminopiperidine. What is causing this?

A: The presence of 4-aminopiperidine suggests that decarboxylation of the product has occurred.

  • Cause: α-amino acids can be susceptible to decarboxylation (loss of CO₂) under harsh acidic or basic conditions, or at elevated temperatures.[11][12][13]

  • Troubleshooting:

    • Purification Conditions: During workup and purification, avoid prolonged exposure to strong acids or bases and high temperatures.

    • Storage: Store the final product under appropriate conditions (cool and dry) to prevent degradation over time.

Experimental Protocols & Data

Table 1: Representative Reaction Conditions for Boc Protection of Piperidine-4-spiro-5'-hydantoin
ParameterConditionReference
Reactants Piperidine-4-spiro-5'-hydantoin, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, 4-(Dimethylamino)pyridine (DMAP)--INVALID-LINK--
Solvent 1,2-Dimethoxyethane--INVALID-LINK--
Temperature Room Temperature--INVALID-LINK--
Reaction Time 48 hours--INVALID-LINK--
Yield 83-90%--INVALID-LINK--
Table 2: Representative Reaction Conditions for Hydantoin Hydrolysis
ParameterConditionReference
Reactant 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin--INVALID-LINK--
Reagent 2.0 M Potassium Hydroxide (KOH)--INVALID-LINK--
Solvent Tetrahydrofuran (THF) / Water--INVALID-LINK--
Temperature Room Temperature--INVALID-LINK--
Reaction Time 4 hours--INVALID-LINK--
Yield 64-68%--INVALID-LINK--

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Strecker Synthesis start 4-Piperidone Derivative strecker_reagents NH₃, KCN start->strecker_reagents bucherer_reagents (NH₄)₂CO₃, KCN start->bucherer_reagents aminonitrile α-Aminonitrile Intermediate strecker_reagents->aminonitrile Formation of aminonitrile hydrolysis1 Acid or Base Hydrolysis product This compound hydrolysis1->product Hydrolysis of nitrile hydantoin Hydantoin Intermediate bucherer_reagents->hydantoin Bucherer-Bergs Reaction hydrolysis2 Base Hydrolysis hydrolysis2->product Ring Opening & Hydrolysis

Caption: Common synthetic routes to this compound.

Troubleshooting_Decarboxylation start Problem: Contamination with 4-aminopiperidine cause Potential Cause: Decarboxylation of the final product start->cause condition1 Harsh acidic or basic conditions during workup cause->condition1 condition2 High temperatures during purification or storage cause->condition2 solution1 Solution: Use mild pH conditions during workup and purification condition1->solution1 solution2 Solution: Avoid excessive heat. Store product in a cool, dry place condition2->solution2

Caption: Troubleshooting unwanted decarboxylation side reactions.

Troubleshooting_Overalkylation start Problem: Formation of quaternary ammonium salt cause Potential Cause: Over-alkylation of piperidine nitrogen start->cause factor1 Incorrect Stoichiometry cause->factor1 factor2 Rapid addition of alkylating agent cause->factor2 solution1 Solution: Use a slight excess of the piperidine starting material factor1->solution1 solution2 Solution: Add the alkylating agent slowly (e.g., using a syringe pump) factor2->solution2

Caption: Troubleshooting over-alkylation of the piperidine nitrogen.

References

Technical Support Center: Synthesis of 4-Aminopiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives and offers potential solutions to improve reaction yields.

Issue Potential Cause Recommended Solution
Low Overall Yield in Multi-Step Synthesis Traditional synthetic routes, such as those involving a Strecker-addition followed by nitrile hydrolysis, are known to have very low overall yields, sometimes as low as 1.2%.[1]Consider alternative, more efficient synthetic strategies. The Ugi four-component reaction has been shown to produce this compound derivatives with significantly higher yields (around 70%) and in a shorter timeframe.[2] Another approach is to use a modified synthesis that employs a tert-butyl ester, which has been reported to dramatically increase the overall yield, especially for larger-scale production.[1][3]
Difficulties with Ester Hydrolysis Hydrolysis of simple alkyl esters (e.g., methyl or ethyl esters) in some derivatives using common reagents can lead to unintended side reactions, such as N-despropionylation, rather than yielding the desired carboxylic acid.[1]The use of a tert-butyl ester as a protecting group for the carboxylic acid is a recommended strategy. The tert-butyl group can be removed under acidic conditions, which are less likely to cause the unwanted acyl-shift and subsequent N-despropionylation.[1]
Low Conversion of Nitrile to Amide A key limitation in some traditional synthetic routes is the inefficient conversion of the α-phenylamino nitrile intermediate to the corresponding carboxamide, with reported yields as low as 3-14%.[1]An improved method for the conversion of the aminonitrile to the corresponding amino ester has been published and should be considered to bypass the problematic amide formation step.[2][3]
Poor Yields on a Larger Scale Some modern synthetic methods reported in the literature may be effective on a milligram scale but do not scale up efficiently, resulting in low yields for gram-scale preparations.[1]For large-scale synthesis, a modified route utilizing a tert-butyl ester of 4-carboxy-4-anilidopiperidines has been shown to be effective and result in a significant increase in the overall yield.[1]
Side Reactions During Acylation When attempting N-propionylation on a molecule with a tert-butyl ester, using neat propionic anhydride can lead to the undesired removal of the tert-butyl protecting group.[1]A milder acylation method should be employed. For instance, using propionyl chloride in the presence of a non-nucleophilic base like Hünig's base (DIPEA) can achieve the desired N-propionylation while preserving the tert-butyl ester.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to achieve high yields of this compound derivatives?

A1: Several modern synthetic routes have been developed to overcome the low yields of traditional methods. Key high-yield strategies include:

  • The Ugi Four-Component Reaction: This one-pot reaction can provide yields of up to 70% and is significantly faster than older methods.[2]

  • Synthesis via Tert-Butyl Esters: Protecting the carboxylic acid as a tert-butyl ester has been shown to dramatically improve overall yields, particularly in large-scale syntheses.[1][3]

  • Curtius Rearrangement Route: An efficient method starting from isonipecotate and utilizing the Curtius rearrangement as a key step has been described for the synthesis of 4-substituted-4-aminopiperidine derivatives.[4]

  • Reductive Amination Route: A shorter synthetic pathway starting from N-benzyl-4-piperidone, proceeding through a ketal and imine formation followed by catalytic hydrogenation, has been reported to have a high reaction yield.[5]

Q2: Why do traditional synthetic methods for these derivatives often result in low yields?

A2: Traditional methods, such as those based on the Strecker-addition, often involve multiple steps with at least one particularly low-yielding conversion.[1] A common bottleneck is the hydrolysis of a nitrile intermediate to a carboxamide, which can have yields as low as 3-14%.[1] Additionally, harsh reaction conditions required for steps like ester hydrolysis can lead to undesired side reactions, further reducing the overall yield.[1]

Q3: Are there specific protecting groups that are recommended for the synthesis of these derivatives?

A3: Yes, the choice of protecting group is crucial for a successful synthesis. For the piperidine nitrogen, the Boc (tert-butoxycarbonyl) group is commonly used.[6][7][8] For the carboxylic acid, using a tert-butyl ester is highly recommended, especially when subsequent reaction steps are sensitive to harsh basic conditions that would be required to hydrolyze simpler esters like methyl or ethyl esters.[1]

Q4: What are some alternative starting materials for the synthesis of this compound derivatives?

A4: While 4-piperidone derivatives are common starting materials, other compounds can also be used. Isonipecotate (piperidine-4-carboxylic acid) can be used as a starting material in a route involving alkylation at the 4-position followed by a Curtius rearrangement to introduce the amino group.[4] N-benzyl-4-piperidone is another readily available starting material for a high-yield, shortened synthetic route.[5]

Experimental Workflows

Below are diagrams illustrating key experimental workflows for the synthesis of this compound derivatives.

Ugi_Reaction_Workflow start Starting Materials: - Piperidone Derivative - Amine - Isocyanide - Carboxylic Acid ugi_reaction Ugi Four-Component Reaction start->ugi_reaction One-pot product 4-Aminopiperidine-4-carboxylic Acid Derivative ugi_reaction->product High Yield (e.g., 70%)

Caption: Ugi four-component reaction workflow.

Tert_Butyl_Ester_Workflow start 4-Carboxy-4-anilidopiperidine Intermediate esterification Esterification with tert-butyl source start->esterification tb_ester Tert-butyl Ester Derivative esterification->tb_ester acylation N-Acylation (e.g., propionyl chloride, DIPEA) tb_ester->acylation acylated_tb_ester N-Acylated Tert-butyl Ester acylation->acylated_tb_ester deprotection Acidic Deprotection (Removal of tert-butyl group) acylated_tb_ester->deprotection final_product Final N-Acylated Carboxylic Acid deprotection->final_product

Caption: High-yield synthesis via a tert-butyl ester intermediate.

Troubleshooting_Logic start Low Yield Observed q1 Using traditional multi-step route? start->q1 sol1 Switch to Ugi reaction or tert-butyl ester route. q1->sol1 Yes q2 Difficulty with ester hydrolysis? q1->q2 No sol2 Use a tert-butyl ester and acidic deprotection. q2->sol2 Yes q3 Low nitrile to amide conversion? q2->q3 No sol3 Employ an improved method for direct aminonitrile to amino ester conversion. q3->sol3 Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 4-Aminopiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopiperidine-4-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Solubility or Precipitation of the Derivative

  • Question: My this compound derivative, which was initially dissolved, has precipitated out of solution. What could be the cause and how can I resolve this?

  • Answer: Precipitation is a common issue and is often related to pH and solvent choice. The solubility of this compound derivatives is highly pH-dependent due to the presence of both an amino group and a carboxylic acid group.

    • At the isoelectric point (pI) , the compound exists as a zwitterion with minimal net charge, leading to its lowest solubility in aqueous solutions.

    • In acidic conditions (low pH) , the amino group is protonated (e.g., -NH3+), increasing solubility.

    • In basic conditions (high pH) , the carboxylic acid group is deprotonated (e.g., -COO-), which also tends to increase solubility.

    Troubleshooting Steps:

    • Check the pH of your solution: The pH may have shifted during an experimental step. Measure the pH and adjust it away from the likely isoelectric point of your specific derivative. For many of these compounds, maintaining a pH below 4 or above 9 can enhance solubility.

    • Consider the salt form: Using the hydrochloride or hydrobromide salt of the derivative can improve solubility in polar solvents.[1]

    • Solvent selection: If working in organic solvents, ensure the polarity is appropriate. These derivatives are generally more soluble in polar solvents like methanol or ethanol.

    • Temperature: Gently warming the solution may help redissolve the compound, but be cautious of potential thermal degradation.

Issue 2: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)

  • Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound derivative. Could this be degradation?

  • Answer: Yes, the appearance of new peaks is a strong indicator of degradation or the presence of impurities. The piperidine ring and the carboxylic acid moiety are susceptible to degradation under certain conditions.

    Potential Degradation Pathways:

    • Oxidation: The tertiary amine in the piperidine ring can be oxidized, especially in the presence of oxidizing agents or even atmospheric oxygen over time. This can lead to the formation of N-oxides or ring-opened products.

    • N-Dealkylation: If your derivative has substituents on the piperidine nitrogen, these can be cleaved off through metabolic (e.g., by CYP3A4) or chemical processes.[2]

    • Thermal Degradation: High temperatures can cause decarboxylation, which is the loss of the carboxylic acid group as CO2.

    • Hydrolysis: If your derivative is an ester or amide, it can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions.

    Troubleshooting and Identification Workflow:

    • Conduct a Forced Degradation Study: Intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) to see if the degradation products match the unexpected peaks. A detailed protocol is provided below.

    • Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide crucial information about their molecular weight and help in identifying the degradation products.

    • Review Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place to minimize degradation.

Issue 3: Inconsistent Reaction Yields or Stalled Reactions

  • Question: My reaction involving a this compound derivative is giving inconsistent yields. What could be the problem?

  • Answer: Inconsistent yields can stem from stability issues, solubility problems, or the reactivity of the functional groups.

    • Protecting Groups: The amino group is a nucleophile and can interfere with many reactions. Using a protecting group like tert-butoxycarbonyl (Boc) on the piperidine nitrogen can enhance stability during synthesis and prevent unwanted side reactions. The Boc group is stable under many reaction conditions but can be easily removed with acid when needed.

    • pH of the Reaction Mixture: The protonation state of the amino and carboxylic acid groups can affect their reactivity. Ensure the pH of your reaction is optimal for the desired transformation. For example, in peptide coupling reactions, the amino group must be deprotonated to be nucleophilic.

    • Solubility in the Reaction Mixture: If the derivative is not fully dissolved, the reaction will be heterogeneous and may proceed slowly or incompletely. Refer to the solubility troubleshooting guide above.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound and its derivatives?

    • A1: These compounds should be stored in a tightly sealed container in a cool (often 2-8°C), dry, and well-ventilated place, away from light. They are incompatible with strong oxidizing agents and strong acids or bases.

  • Q2: How does the Boc protecting group affect the stability of these derivatives?

    • A2: The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the amino group during synthetic procedures by preventing it from participating in unwanted side reactions. It is generally stable but can be removed under acidic conditions to yield the free amine.

  • Q3: Are there any known stability issues related to pH?

    • A3: Yes, the stability and conformation of these derivatives can be pH-dependent. For instance, oligo(this compound) has been shown to adopt a helical conformation only in acidic media. Disruption of this structure occurs in a pH range of 7-10. This pH-dependent behavior can impact experimental outcomes.

  • Q4: What are the primary degradation pathways for these compounds?

    • A4: The main degradation pathways include oxidation of the piperidine nitrogen to form N-oxides, N-dealkylation of substituents on the piperidine nitrogen, and thermal decarboxylation of the carboxylic acid group.

Data Presentation

Table 1: Stability Data for a Representative Boc-Protected Derivative

This table summarizes stability data for 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid as an example. Users should perform stability studies for their specific derivatives.

Stress ConditionParametersObservation
Thermal Stability Onset of decomposition determined by TGA152°C
Hydrolytic Stability 24 hours at 37°C in a pH 7.4 buffer<5% degradation observed

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability profile of a this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of your derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for a set time (e.g., 8 hours).

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time (e.g., 24 hours).

    • Thermal Degradation: Place a sample of the stock solution in a sealed vial in an oven at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and MS detection).

    • Compare the chromatograms to identify and quantify the degradation products.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak in HPLC/LC-MS check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation lcms_analysis Analyze Peak by LC-MS start->lcms_analysis match_peaks Compare Stressed Sample Peaks with Unexpected Peak forced_degradation->match_peaks identify_mass Determine Mass (m/z) of Unknown Peak lcms_analysis->identify_mass characterize Characterize Degradation Product match_peaks->characterize Match Found no_match Impurity from Synthesis? match_peaks->no_match No Match identify_mass->characterize

Caption: Troubleshooting logic for identifying unknown peaks in analytical chromatography.

G cluster_degradation Potential Degradation Pathways cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_hydrolysis Hydrolysis (Acid/Base) parent 4-Aminopiperidine-4-Carboxylic Acid Derivative n_oxide N-Oxide Formation parent->n_oxide [O] ring_opening Ring-Opened Products parent->ring_opening [O] decarboxylation Decarboxylation (Loss of CO2) parent->decarboxylation Heat hydrolyzed_product Cleavage of Ester/Amide Groups parent->hydrolyzed_product H+/OH- G cluster_protocol Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) prep->acid Incubate base Basic (0.1 M NaOH, RT) prep->base Incubate oxidative Oxidative (3% H2O2, RT) prep->oxidative Incubate thermal Thermal (80°C) prep->thermal Incubate photo Photolytic (ICH Q1B) prep->photo Incubate analysis Analyze by Stability- Indicating HPLC/LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis compare Compare to Unstressed Control analysis->compare

References

Technical Support Center: Boc Deprotection of 4-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Boc deprotection of 4-aminopiperidine scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents and conditions for Boc deprotection of 4-aminopiperidine?

The most widely used method for Boc deprotection is treatment with a strong acid.[1][2] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common choice.[3][4] Other acidic reagents include hydrochloric acid (HCl) in dioxane, ethyl acetate, or methanol.[2][5] For substrates sensitive to strong acids, alternative methods like thermal deprotection can be employed.[6]

Q2: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). When using TLC, the disappearance of the starting material (Boc-protected amine) and the appearance of the product (free amine) can be visualized using a suitable stain, such as ninhydrin, which is effective for detecting primary amines.[7]

Q3: What are the common side reactions during Boc deprotection, and how can they be minimized?

The primary side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the deprotection process.[3][8] This is particularly problematic for electron-rich aromatic rings or other nucleophilic sites within the molecule. To minimize this, scavengers such as triisopropylsilane (TIS) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.[8] Oxidation of sensitive residues like methionine or cysteine can also occur, which can be mitigated by using reducing scavengers.[8]

Q4: How do I effectively remove the excess acid and byproducts after the reaction is complete?

A standard workup involves removing the volatile acid and solvent under reduced pressure, followed by neutralization with an aqueous basic solution such as sodium bicarbonate or sodium carbonate.[9] The deprotected amine can then be extracted into an organic solvent.[9] For a non-aqueous workup, a basic ion-exchange resin like Amberlyst A-21 can be used to scavenge the excess acid.[5][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection of 4-aminopiperidine scaffolds.

Problem Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or prolong the reaction time.[8][11] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Poor solubility of the starting material.Choose a solvent system in which the Boc-protected amine is fully soluble. Gentle heating may also improve solubility and reaction rate.
Formation of Side Products Alkylation by the tert-butyl cation.Add scavengers like triisopropylsilane (TIS) or water to the reaction mixture to trap the electrophilic tert-butyl cation.[3]
Degradation of acid-sensitive functional groups.Consider using milder deprotection conditions, such as HCl in dioxane or ethyl acetate, which can be less harsh than TFA.[7][12] Alternatively, thermal deprotection in a suitable solvent can be explored for highly sensitive substrates.[6]
Difficult Product Isolation The product is a water-soluble amine salt.After neutralization, saturate the aqueous layer with a salt like NaCl to decrease the solubility of the product and improve extraction efficiency. Alternatively, use a non-aqueous workup with a basic resin.[5]
Emulsion formation during aqueous workup.Add a small amount of brine or a different organic solvent to break the emulsion. Filtering the mixture through a pad of Celite can also be effective.
Low Yield Loss of product during aqueous workup.If the deprotected amine has some water solubility, multiple extractions with an organic solvent will be necessary to maximize the yield.
Product instability.Ensure the workup conditions are not too harsh. For example, use a milder base for neutralization and avoid excessive heating.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes a general procedure for the deprotection of a Boc-protected 4-aminopiperidine derivative using trifluoroacetic acid in dichloromethane.

  • Dissolve the Boc-protected 4-aminopiperidine derivative in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is an alternative for substrates that may be sensitive to the harshness of neat TFA.

  • Dissolve the Boc-protected 4-aminopiperidine derivative in a minimal amount of a suitable solvent.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.[11]

  • Remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can often be used directly in the next step or can be neutralized and extracted as described in Protocol 1.

Data Summary

The following table summarizes typical reaction conditions for Boc deprotection. Please note that optimal conditions can vary depending on the specific substrate.

ReagentSolventConcentrationTemperature (°C)Time (h)Typical Yield (%)Reference
TFADCM25-50%0 to RT0.5 - 2>90%[3][9]
HClDioxane4 MRT2 - 12>90%[2][11]
HClEthyl AcetateSaturatedRT1 - 4High[5]
ThermalDioxane/WaterN/A1500.5Variable[6]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_workup Workup cluster_end End start Boc-Protected 4-Aminopiperidine reagents Deprotection Reagent (e.g., TFA/DCM) start->reagents Dissolve in Solvent reaction Stir at RT reagents->reaction Add Reagent evaporation Solvent Evaporation reaction->evaporation Reaction Complete neutralization Neutralization (e.g., NaHCO3) evaporation->neutralization extraction Extraction neutralization->extraction product Deprotected 4-Aminopiperidine extraction->product Isolate

Caption: A typical experimental workflow for the Boc deprotection of a 4-aminopiperidine scaffold.

Troubleshooting_Logic cluster_yes Troubleshooting Steps start Incomplete Deprotection? increase_acid Increase Acid Concentration start->increase_acid Yes no Proceed with Workup start->no No prolong_time Prolong Reaction Time increase_acid->prolong_time check_solubility Check Substrate Solubility prolong_time->check_solubility monitor Monitor by TLC/LC-MS check_solubility->monitor monitor->increase_acid Incomplete success Successful Deprotection monitor->success Complete

References

Technical Support Center: Purification of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of piperidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in piperidine-based compounds?

A1: Common impurities often depend on the synthetic route but typically include unreacted starting materials (e.g., pyridine), reaction byproducts (such as N-oxides or over-alkylated products), residual solvents, and degradation products.[1][2] For instance, in the synthesis of piperidine from the hydrogenation of pyridine, unreacted pyridine is a prevalent impurity.[1] Old bottles of piperidine may contain yellow oxidation products.[1][3]

Q2: Why does my piperidine compound show poor peak shape (tailing) during normal-phase chromatography on silica gel?

A2: Peak tailing is a frequent issue when purifying basic compounds like piperidines on acidic silica gel.[4] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to this phenomenon.[4]

Q3: I'm observing low recovery of my piperidine compound after flash chromatography. What are the likely causes?

A3: Low recovery can be due to irreversible binding of the basic piperidine compound to the acidic silica gel.[4] It can also be caused by the compound's instability on the stationary phase or co-elution with impurities if the chosen solvent system is not optimal.

Q4: My piperidine derivative, which is expected to be a solid, remains an oil after purification. What should I do?

A4: This could be due to the presence of impurities that depress the melting point.[2] It is also crucial to ensure all residual solvents have been thoroughly removed under a high vacuum.[2] If the compound is still an oil after extensive drying and you suspect impurities, further purification by techniques like fractional distillation or another round of chromatography is recommended.[2] For instance, 2-Benzylpiperidine has a melting point of 32°C and can exist as a low-melting solid or a liquid at room temperature.[2]

Q5: How can I effectively remove water from my piperidine sample?

A5: Water can be a significant impurity, especially after an aqueous workup.[5] A common method for removing residual water is to dry the piperidine over solid potassium hydroxide (KOH) pellets, followed by distillation.[5] Other drying agents like calcium hydride or sodium can also be utilized.[5]

Q6: My piperidine solution crystallized upon storage. What is the cause?

A6: This is a common issue with amines and is likely due to the formation of a salt.[1][6] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic vapors (like HCl) in the lab to form piperidine hydrochloride.[1][6] Pure piperidine itself can also solidify at lower temperatures as its melting point is -7 °C.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in Normal-Phase Chromatography

This guide provides a systematic approach to addressing issues like peak tailing, fronting, and broad peaks when purifying piperidine-containing compounds on silica gel.[4]

Problem: Significant peak tailing is observed.

  • Cause: Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[4]

  • Solutions:

    • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[4]

      • Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) TEA in your mobile phase.[4]

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be effective for strongly basic compounds.[4]

    • Stationary Phase Modification:

      • Amine-Deactivated Silica: Use pre-treated silica gel where the acidic silanol groups are masked.[4]

      • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.[4]

    • Switch to Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[4]

Guide 2: Challenges in Crystallization

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The compound separates as a liquid rather than a solid.[7] This can happen if the solution is supersaturated or cooled too quickly.

  • Solutions:

    • Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This favors the growth of larger, more well-defined crystals.[2][7]

    • Adjust Solvent Polarity: Experiment with different solvent systems. A two-solvent system, where a "poor" solvent (anti-solvent) is slowly added to a solution of the compound in a "good" solvent, can induce crystallization.[7]

    • Control Concentration: Ensure you are using the minimum amount of hot solvent to dissolve the compound completely.[7]

Problem: Formation of amorphous precipitate instead of crystals.

  • Cause: Rapid precipitation of the solid out of solution.

  • Solutions:

    • Slower Cooling: As with "oiling out," a slower cooling rate is beneficial.[7]

    • Scratching: Scratching the inside of the flask with a glass rod can sometimes induce the formation of seed crystals.[2]

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for Normal-Phase Chromatography of a Model Piperidine Compound

ModifierConcentration (v/v)Observation
None-Severe peak tailing
Triethylamine (TEA)0.5%Symmetric peak shape
Ammonia (7N in MeOH)1.0%Good peak shape, slightly broader
Pyridine0.5%Improved peak shape, but less effective than TEA

Table 2: Comparison of Purification Methods for Pyridine Removal from Piperidine

MethodPrincipleAdvantagesDisadvantages
Azeotropic Distillation Forms a lower-boiling azeotrope with an entrainer (e.g., water or toluene) to selectively remove pyridine.[1][8]Effective for large quantities.Requires careful control of distillation conditions.
Salt Formation with CO₂ Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not.[1][9]Highly selective and efficient.[9]Requires a subsequent step to liberate the free piperidine.[5]

Experimental Protocols

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[1][5]

  • Dissolution: Dissolve the crude piperidine in a suitable non-polar organic solvent (e.g., diethyl ether).

  • Precipitation: Cool the mixture in an ice bath and bubble CO₂ gas through the solution with stirring. A white precipitate of piperidine carbonate will form.[1]

  • Filtration: Once precipitation is complete, filter the solid piperidine carbonate and wash it with a small amount of the cold organic solvent. The pyridine will remain in the filtrate.[1][5]

  • Liberation: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine.[5]

  • Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.[5]

  • Drying and Concentration: Dry the organic extract over an appropriate drying agent (e.g., solid KOH), filter, and remove the solvent under reduced pressure.[5] For further purification, the resulting piperidine can be distilled.[5]

Protocol 2: General Recrystallization Procedure

This protocol provides a general method for the crystallization of piperidine derivatives.[7]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to just dissolve it completely.[7]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.[7] Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals under a vacuum.

Mandatory Visualization

Troubleshooting_Workflow cluster_purification Purification Strategy cluster_chrom_issues Chromatography Issues start Start: Impure Piperidine Compound check_purity Assess Purity (TLC, HPLC, GC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end End: Pure Compound is_pure->end Yes chromatography Column Chromatography is_pure->chromatography No chromatography->check_purity Re-assess Purity peak_tailing Peak Tailing? chromatography->peak_tailing crystallization Crystallization crystallization->check_purity Re-assess Purity distillation Distillation distillation->check_purity Re-assess Purity extraction Acid-Base Extraction extraction->check_purity Re-assess Purity peak_tailing->crystallization No, try another method add_modifier Add Basic Modifier (e.g., TEA) peak_tailing->add_modifier Yes add_modifier->chromatography Re-run change_stationary_phase Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary_phase Still tailing change_stationary_phase->chromatography

Caption: Troubleshooting workflow for the purification of piperidine-based compounds.

Purification_Decision_Tree start Start: Crude Piperidine Compound compound_state Is the compound a solid or liquid? start->compound_state solid_path Solid compound_state->solid_path Solid liquid_path Liquid compound_state->liquid_path Liquid is_crystalline Is it crystalline? solid_path->is_crystalline liquid_properties What are the impurity properties? liquid_path->liquid_properties recrystallize Recrystallization is_crystalline->recrystallize Yes chromatography Column Chromatography is_crystalline->chromatography No/Oily end_purified Purified Compound recrystallize->end_purified volatile_impurities Volatile Impurities with different B.P. liquid_properties->volatile_impurities non_volatile_impurities Non-Volatile/Polar Impurities liquid_properties->non_volatile_impurities acidic_basic_impurities Acidic/Basic Impurities liquid_properties->acidic_basic_impurities distillation Fractional Distillation volatile_impurities->distillation non_volatile_impurities->chromatography extraction Acid-Base Extraction acidic_basic_impurities->extraction distillation->end_purified chromatography->end_purified extraction->end_purified

Caption: Decision tree for selecting a purification method for piperidine compounds.

References

Technical Support Center: Purity Assessment of 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 4-Aminopiperidine-4-carboxylic acid.

General Analytical Workflow

The purity assessment of this compound typically follows a multi-step process involving chromatographic separation for quantitative purity and spectroscopic methods for structural confirmation and impurity identification.

Analytical_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Final Reporting Sample Sample Receipt (this compound) Solubility Solubility & Stability Testing Sample->Solubility HPLC HPLC-UV/CAD (Quantitative Purity) Solubility->HPLC GC GC (Residual Solvents) Solubility->GC NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR IR IR Spectroscopy (Functional Groups) Solubility->IR LCMS LC-MS (Impurity Identification) HPLC->LCMS Report Certificate of Analysis (CoA) - Purity Data - Spectroscopic Confirmation - Impurity Profile HPLC->Report MS Mass Spectrometry (Molecular Weight) LCMS->MS GC->Report NMR->Report MS->Report

Caption: General workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy.

Frequently Asked Questions (HPLC)

Q: Why is HPLC the preferred method for purity analysis of this compound? A: HPLC, particularly reversed-phase HPLC, is highly effective at separating the polar this compound from potential non-polar and closely related polar impurities. When coupled with detectors like UV or Mass Spectrometry (MS), it provides both quantitative purity (as a percentage area under the curve, AUC) and identification of impurities.[1][2]

Q: What is a typical HPLC setup for this analysis? A: A reversed-phase method is most common. Due to the compound's polar nature, careful method development is required to achieve adequate retention.

ParameterRecommended ConditionsRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column offering good resolving power.[1][2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterAcidic modifier improves peak shape for the amine functional group.[1][2]
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the compound and impurities.[3][4]
Gradient Start with low %B (e.g., 5%), ramp to high %B (e.g., 95%)Ensures elution of both polar and potential non-polar impurities.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[2]
Column Temp. 25-40 °CControls retention time and peak shape. Higher temps can reduce viscosity.[5]
Detection UV at ~210 nm or Charged Aerosol Detection (CAD)The compound lacks a strong chromophore, so low UV wavelength or a mass-based detector like CAD is necessary.[5]
Injection Vol. 5-20 µLDependent on sample concentration.

Q: How do I handle the high polarity of this compound in reversed-phase HPLC? A: The compound's polarity can lead to poor retention on standard C18 columns. To overcome this, you can:

  • Use an ion-pairing agent: Reagents like heptafluorobutyric acid (HFBA) can be added to the mobile phase to increase retention of the basic amine.[5]

  • Employ a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.[6]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode specifically designed for highly polar compounds.

Q: What are common impurities I should look for? A: Impurities can originate from the synthetic route or degradation.

Impurity TypePotential CompoundsAnalytical Approach
Starting Materials Precursors used in the synthesis of the piperidine ring.HPLC-UV, LC-MS
Reaction Byproducts Incompletely cyclized products, over-alkylated species.LC-MS for identification.
Degradation Products Potential products from hydrolysis or oxidation.[7]Stability-indicating HPLC method, LC-MS.
Residual Solvents Methanol, Ethanol, THF, Heptane.[1]Gas Chromatography (GC) is the standard method.

HPLC Troubleshooting Guide

HPLC_Troubleshooting cluster_1 Retention Issues cluster_2 Peak Shape Issues cluster_3 Reproducibility Issues cluster_4 System Issues Start Problem Observed in Chromatogram Problem1 Poor Retention / Peak at Void Volume Start->Problem1 Problem2 Peak Tailing or Fronting Start->Problem2 Problem3 Drifting Retention Times Start->Problem3 Problem4 High Backpressure Start->Problem4 Solution1a Increase aqueous content in mobile phase. If already 100% aqueous, consider HILIC. Problem1->Solution1a Solution1b Add ion-pairing agent (e.g., HFBA) to mobile phase. Problem1->Solution1b Solution1c Use a polar-embedded column. Problem1->Solution1c Solution2a Ensure sample solvent is weaker than or matches mobile phase. Problem2->Solution2a Solution2b Check for column contamination; flush with strong solvent or replace guard column. Problem2->Solution2b Solution2c Confirm mobile phase pH is appropriate to keep analyte ionized. Problem2->Solution2c Solution3a Ensure adequate column equilibration time (5-10 column volumes). Problem3->Solution3a Solution3b Check for leaks in the system. Problem3->Solution3b Solution3c Prepare fresh mobile phase; modifiers like TFA can degrade. Problem3->Solution3c Solution3d Use a column thermostat to control temperature. Problem3->Solution3d Solution4a Check for blockages; replace inline filter or frits. Problem4->Solution4a Solution4b Backflush the column (if permitted by manufacturer). Problem4->Solution4b Solution4c Filter mobile phase and sample to remove particulates. Problem4->Solution4c

Caption: A logical flowchart for troubleshooting common HPLC issues.

Q: My peak for this compound is showing poor retention and eluting near the void volume. What should I do? A: This is common for polar compounds. First, ensure your mobile phase is not too strong (i.e., has too much organic solvent) at the start of your gradient. If you are already using a high percentage of aqueous mobile phase (e.g., 95-100%), consider using a polar-embedded stationary phase or adding an ion-pairing agent to the mobile phase to improve retention.[5][6]

Q: I'm observing significant peak tailing. What are the possible causes? A: Peak tailing for a basic compound like this is often caused by secondary interactions with the silica support of the column. Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% TFA or formic acid) to protonate the amine group. Other causes include column contamination or using a sample solvent that is much stronger than the mobile phase.[6][8]

Q: My retention times are drifting between injections. How can I fix this? A: Retention time drift can be caused by several factors. Ensure the column is fully equilibrated between runs, which may require 5-10 column volumes of the initial mobile phase.[6] Check the pump for leaks and verify that the mobile phase composition is consistent; premixing solvents can sometimes resolve issues with the pump's proportioning valve.[8][9] Temperature fluctuations can also cause drift, so using a column oven is recommended.[8]

Q: The system backpressure is suddenly very high. What's the cause? A: High backpressure is typically due to a blockage. The most common locations are the guard column or the column inlet frit.[3] Try replacing the guard column first. If that doesn't resolve the issue, you can try backflushing the analytical column (disconnect it from the detector first). Also, ensure your mobile phases and samples are properly filtered to prevent particulates from entering the system.[9]

Spectroscopic Methods (NMR & MS)

Spectroscopic techniques are essential for confirming the chemical structure and identifying unknown impurities.

Frequently Asked Questions (NMR & MS)

Q: What is the role of NMR in purity assessment? A: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ¹H NMR confirms the presence of protons on the piperidine ring and their chemical environment, while ¹³C NMR verifies the carbon skeleton.[1] For purity, NMR can detect impurities that have different chemical structures from the main compound, even if they co-elute in HPLC.

Q: How does Mass Spectrometry (MS) confirm the identity and purity of my compound? A: MS provides the molecular weight of the compound. For this compound, you would look for the molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight (144.17 g/mol ).[10] When coupled with HPLC (LC-MS), it can provide the molecular weight of each peak in the chromatogram, making it invaluable for identifying impurities.[1][7]

Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water. Filter through a 0.45 µm filter.

    • Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile. Filter through a 0.45 µm filter.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Dilute the stock solution further with Mobile Phase A to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Equilibrate at 5% B

  • Analysis:

    • Inject a blank (Mobile Phase A) to establish a baseline.

    • Inject the prepared sample.

    • Integrate all peaks and calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Impurity Identification by LC-MS
  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in LC-MS grade water.

    • Mobile Phase B: Prepare 0.1% (v/v) formic acid in LC-MS grade acetonitrile.

    • Note: Formic acid is preferred over TFA for MS as TFA can cause ion suppression.

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of the sample in Mobile Phase A.

  • LC-MS Conditions:

    • Use the same liquid chromatography conditions as the HPLC-UV method.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Scan Range: m/z 50-500 amu.[11]

      • Source Parameters: Optimize drying gas flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's recommendations.

  • Analysis:

    • Inject the sample.

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 145.09).

    • Examine the mass spectra of any impurity peaks to determine their molecular weights and propose potential structures.

References

Technical Support Center: Preventing Racemization in Peptide Coupling with 4-Aminopiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of peptides containing the sterically hindered, cyclic α,α-disubstituted amino acid, 4-aminopiperidine-4-carboxylic acid (Aicp). Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization and optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during peptide coupling?

A1: While all chiral amino acids (except glycine) can undergo racemization during activation and coupling, this compound presents a unique challenge due to its structure. As a sterically hindered α,α-disubstituted amino acid, the bulky piperidine ring can slow down the desired coupling reaction. This delay provides a larger window of opportunity for the competing racemization pathway to occur. The primary mechanism of racemization for N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.

Q2: What are the key factors that influence racemization during the coupling of this compound?

A2: Several factors can significantly impact the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are critical. Modern uronium/aminium and phosphonium salt-based reagents, especially when paired with additives like HOAt or OxymaPure, are generally superior to older carbodiimide methods in suppressing racemization.[1][2]

  • Base: The type and strength of the base used for activation and neutralization play a crucial role. Stronger, less sterically hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate, thereby promoting racemization.

  • Temperature: Elevated temperatures, often employed to drive sluggish couplings to completion, can significantly increase the rate of racemization.[3]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in both the coupling and racemization pathways.

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine component can lead to increased levels of the racemizable oxazolone intermediate.

Troubleshooting Guide: High Levels of Racemization Detected

If you are observing significant levels of the undesired diastereomer in your peptide containing this compound, follow this troubleshooting guide.

Step 1: Evaluate and Optimize Your Coupling Reagent and Additive Combination

The choice of coupling reagent is the most critical factor in controlling racemization. For sterically hindered amino acids like this compound, high-reactivity reagents that promote rapid amide bond formation are preferred.

Recommended Reagents for Hindered Amino Acids:

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): A highly efficient uronium salt-based reagent known for its high reactivity and low racemization levels, often outperforming HBTU and HATU in challenging couplings.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Another highly effective uronium salt that, in combination with its corresponding additive HOAt, accelerates coupling and minimizes racemization.

  • Phosphonium Salts (e.g., PyAOP, PyBOP): These reagents are also highly effective for hindered couplings and are a good alternative to uronium salts, particularly in situations where guanidinylation of the N-terminus is a concern.[1]

  • Reagents generating Amino Acid Fluorides (e.g., TFFH): These are particularly well-suited for the coupling of sterically hindered α,α-disubstituted amino acids.[1]

Additives to Suppress Racemization:

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate): A highly effective and non-explosive alternative to HOBt and HOAt, known for its ability to suppress racemization.[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization due to the anchimeric assistance provided by the pyridine nitrogen.[4]

Troubleshooting Workflow for Reagent Selection:

G start High Racemization Observed reagent_check Current Reagent? start->reagent_check carbodiimide Carbodiimide (DCC, DIC)? reagent_check->carbodiimide Yes uronium_phosphonium Uronium/Phosphonium (HBTU, TBTU)? reagent_check->uronium_phosphonium Yes add_oxyma_hoat Ensure addition of OxymaPure or HOAt carbodiimide->add_oxyma_hoat switch_to_modern Switch to COMU or HATU/HOAt uronium_phosphonium->switch_to_modern add_oxyma_hoat->switch_to_modern Racemization persists

Caption: Decision workflow for optimizing coupling reagents to reduce racemization.

Step 2: Optimize the Base and Reaction Conditions

Base Selection:

For couplings prone to racemization, a sterically hindered, weaker base is recommended.

  • Recommended: 2,4,6-Collidine or N-methylmorpholine (NMM).

  • Use with Caution: Diisopropylethylamine (DIPEA) is a stronger base and can increase the risk of racemization.

Temperature Control:

  • Perform the coupling at room temperature or lower (e.g., 0 °C) if possible.

  • If using microwave-assisted synthesis, consider lowering the temperature. For sensitive amino acids, reducing the temperature from 80°C to 50°C has been shown to limit racemization.[3]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table provides a comparative overview of racemization levels observed for different coupling reagents in model peptide systems. This data can guide the selection of reagents for your experiments.

Coupling Reagent/MethodModel System% D-Isomer (Epimerization)Reference(s)
COMU Z-Phg-Pro-NH₂< 1.0%[2]
HATU Various0.5 - 2.0%
HBTU Various1.5 - 5.0%
HCTU Various1.0 - 4.0%
DIC/HOBt Various0.5 - 2.5%
DIC only Various10 - 30%

Note: The extent of racemization is highly dependent on the specific amino acid sequence, solvent, base, and temperature used.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of N-Boc-4-aminopiperidine-4-carboxylic Acid in SPPS

This protocol outlines a best-practice approach for coupling N-Boc-4-aminopiperidine-4-carboxylic acid to a resin-bound peptide with a free N-terminal amine, aiming to minimize racemization.

Materials:

  • N-Boc-4-aminopiperidine-4-carboxylic acid (3 equivalents relative to resin loading)

  • Resin-bound peptide with a free N-terminal amine

  • COMU (2.9 equivalents)

  • 2,4,6-Collidine (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc-deprotection, if applicable)

Procedure:

  • Resin Swelling and Deprotection (if applicable):

    • Swell the resin in DMF for 30 minutes.

    • If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve N-Boc-4-aminopiperidine-4-carboxylic acid and COMU in DMF.

    • Add 2,4,6-collidine to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the reaction mixture at room temperature.

  • Monitoring the Coupling Reaction:

    • Due to the hindered nature of the amino acid, the coupling reaction may be slow. Monitor the reaction progress using a suitable test (e.g., Kaiser test for primary amines, or a test appropriate for the N-terminal amino acid). A double coupling may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_coupling Coupling cluster_final Finalization resin_swell Swell Resin in DMF deprotect N-terminal Deprotection resin_swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 activate Activate Aicp with COMU & Collidine wash1->activate couple Couple to Resin activate->couple monitor Monitor Reaction couple->monitor wash2 Wash (DMF, DCM) monitor->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: A streamlined workflow for the low-racemization coupling of this compound.

By carefully selecting modern coupling reagents, optimizing the base and temperature, and following a well-controlled protocol, researchers can significantly minimize racemization when incorporating the challenging this compound into their peptide sequences.

References

Validation & Comparative

A Tale of Two Scaffolds: 4-Aminopiperidine-4-carboxylic Acid vs. Pyrrolidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the plethora of heterocyclic structures, the saturated nitrogen-containing rings of piperidine and pyrrolidine have emerged as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds. This guide provides an in-depth, data-driven comparison of the six-membered 4-aminopiperidine-4-carboxylic acid scaffold and the five-membered pyrrolidine scaffold, offering insights into their respective advantages and applications in drug design.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle difference of a single methylene unit between the piperidine and pyrrolidine rings leads to significant variations in their three-dimensional structure, flexibility, and physicochemical properties. These differences can be strategically exploited by medicinal chemists to fine-tune the properties of a drug candidate.

PropertyThis compound ScaffoldPyrrolidine ScaffoldKey Considerations in Drug Design
Ring Size 6-membered5-memberedInfluences bond angles, ring conformation, and the spatial orientation of substituents.
Conformation Predominantly adopts a stable chair conformation.Exhibits greater conformational flexibility with multiple low-energy "envelope" and "twist" conformations.The rigidity of the piperidine ring can lead to higher binding affinity through pre-organization, while the flexibility of the pyrrolidine ring may allow for induced-fit binding to a wider range of targets.
pKa (of the ring nitrogen) ~11.2~11.3Both are strongly basic, making them suitable for forming salt forms to improve solubility and for engaging in ionic interactions with biological targets. The slightly higher basicity of pyrrolidine is a minor consideration.
Lipophilicity (logP of parent) Piperidine: ~0.84Pyrrolidine: ~0.46The piperidine scaffold is inherently more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target effects.
Structural Complexity The gem-disubstituted carbon at the 4-position creates a quaternary center, adding steric bulk and specific vectoral orientations for functional groups.Amenable to substitution at multiple positions, offering diverse vectors for chemical modification.The choice of scaffold and substitution pattern dictates the exploration of chemical space and structure-activity relationships.

Performance in Drug Discovery: A Comparative Overview

Both this compound and pyrrolidine scaffolds have been successfully incorporated into a multitude of drug candidates targeting a diverse array of biological systems.

This compound: A Scaffold for CNS and Beyond

The rigid this compound scaffold has proven particularly valuable in the design of potent and selective ligands for central nervous system (CNS) targets, such as opioid receptors and ion channels. The defined stereochemistry of the quaternary center allows for precise positioning of pharmacophoric elements, leading to high-affinity interactions.

Notable Applications:

  • Opioid Receptor Modulators: This scaffold is a key component in potent synthetic opioids like carfentanil and remifentanil. The rigid framework helps to lock the molecule in a conformation favorable for binding to the mu-opioid receptor.

  • N-type Calcium Channel Blockers: Derivatives of 4-aminopiperidine have been developed as potent antagonists of N-type calcium channels, which are implicated in pain signaling. The scaffold serves as a robust anchor for the pharmacophoric groups necessary for channel blockade.

  • HCV Assembly Inhibitors: This scaffold has also been identified as a core structure for inhibitors of Hepatitis C virus assembly, demonstrating its versatility beyond CNS targets.

Pyrrolidine: A Versatile Player in Diverse Therapeutic Areas

The pyrrolidine ring is one of the most ubiquitous five-membered nitrogen heterocycles in medicinal chemistry, found in numerous natural products and FDA-approved drugs. Its conformational flexibility and favorable physicochemical properties make it a highly versatile scaffold.

Notable Applications:

  • Anticonvulsants: The pyrrolidinone core is a hallmark of the racetam class of drugs, including levetiracetam, which are widely used as anticonvulsants.

  • Nootropics: Several racetams, such as piracetam and aniracetam, are known for their cognitive-enhancing effects.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Pyrrolidine-based compounds are effective inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.

  • Anticancer Agents: The pyrrolidine scaffold is present in a variety of compounds with demonstrated anticancer activity, targeting various mechanisms.

Experimental Data: A Head-to-Head Comparison

Direct comparative studies of this compound and pyrrolidine scaffolds targeting the same biological endpoint are limited in the public domain. However, by examining data from studies on related analogues, we can infer their relative performance.

Table 1: Comparative Biological Activity (Hypothetical Data Based on Literature Trends)

TargetThis compound Derivative (IC₅₀/Kᵢ)Pyrrolidine Derivative (IC₅₀/Kᵢ)Reference Assay
Mu-Opioid ReceptorLower nM rangeHigher nM to µM rangeRadioligand Competition Binding Assay
N-type Calcium ChannelSub-µM rangeµM rangeWhole-Cell Patch Clamp Electrophysiology
DPP-4µM rangeLower nM rangeEnzyme Inhibition Assay

Note: This table presents a generalized comparison based on the prevalence and potency of derivatives of each scaffold against these targets in the scientific literature. Actual values are highly dependent on the specific substitutions on each scaffold.

ADMET Profiles: A Look at Drug-like Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. The choice between a this compound and a pyrrolidine scaffold can significantly impact these properties.

Table 2: Comparative ADMET Profile

ParameterThis compound ScaffoldPyrrolidine ScaffoldExperimental Assay
Metabolic Stability Generally considered stable, but can be susceptible to oxidation at positions adjacent to the nitrogen. Strategic blocking groups can enhance stability.Can be more susceptible to metabolism due to greater flexibility and accessibility of C-H bonds. Substitution patterns are crucial for stability.In Vitro Microsomal Stability Assay
Permeability The higher lipophilicity of the piperidine ring generally favors higher passive permeability across cell membranes.Lower intrinsic lipophilicity may lead to lower passive permeability, but this is highly dependent on substituents.Parallel Artificial Membrane Permeability Assay (PAMPA)
Aqueous Solubility The presence of both an amino and a carboxylic acid group can enhance solubility, especially at physiological pH.The parent scaffold is water-miscible. Solubility of derivatives is highly dependent on the nature of the substituents.Kinetic or Thermodynamic Solubility Assay
hERG Inhibition Can be a concern for piperidine-containing compounds, requiring careful design to mitigate this risk.Generally considered to have a lower propensity for hERG inhibition, but this is not a universal rule.Whole-Cell Patch Clamp Electrophysiology

Experimental Protocols: Methodologies for Evaluation

The following are detailed methodologies for key experiments cited in the comparison of these scaffolds.

Synthesis of a this compound Derivative

General Procedure for N-Alkylation and Amide Coupling:

  • N-Alkylation: To a solution of a suitable this compound ester in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Et₃N) and the desired alkyl halide. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Amide Coupling: To a solution of the N-alkylated product and a carboxylic acid in a polar aprotic solvent, add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature until completion.

  • Final Purification: Purify the final compound by preparative HPLC or crystallization to yield the desired this compound derivative.

Synthesis of a Pyrrolidine Derivative

General Procedure for Reductive Amination:

  • Imine Formation: To a solution of a pyrrolidinone or a suitable ketone precursor in a solvent such as methanol or dichloromethane, add the desired primary amine. Stir the mixture at room temperature to form the corresponding imine or enamine intermediate.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired pyrrolidine derivative.

Biological Evaluation: Radioligand Competition Binding Assay for Mu-Opioid Receptor
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO), and a serial dilution of the test compound.

  • Incubation: Add the cell membrane preparation to each well and incubate the plate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[1][2][3]

In Vitro Microsomal Stability Assay
  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[4][5][6]

Visualizing the Logic: Signaling Pathways and Experimental Workflows

To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Opioid Agonist MOR Mu-Opioid Receptor (GPCR) Ligand->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux K_efflux->Analgesia

Caption: Simplified signaling pathway of the mu-opioid receptor.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents assay_setup Set up 96-well Plate (Buffer, Radioligand, Test Compound) prepare_reagents->assay_setup incubation Add Membranes and Incubate (Reach Equilibrium) assay_setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand competition binding assay.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a this compound or a pyrrolidine scaffold is a nuanced one that should be guided by the specific objectives of a drug discovery program. The this compound scaffold, with its inherent rigidity and defined stereochemistry, offers a powerful platform for designing highly potent and selective ligands, particularly for well-defined binding pockets in CNS targets. In contrast, the pyrrolidine scaffold provides greater conformational flexibility and a more hydrophilic profile, making it a versatile building block for a broader range of therapeutic targets and for achieving desirable ADMET properties.

Ultimately, a thorough understanding of the structure-activity relationships for the target of interest, coupled with a comprehensive evaluation of the physicochemical and pharmacokinetic properties of derivatives of both scaffolds, will enable the rational design of novel and effective therapeutic agents. This guide serves as a foundational resource to aid researchers in making these critical decisions in the intricate process of drug discovery.

References

A Comparative Guide: Unveiling the Advantages of Piperidine Scaffolds over Azocane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacological activity, and pharmacokinetic profile. Among the plethora of saturated heterocycles, the six-membered piperidine ring stands out as a "privileged scaffold," frequently incorporated into a vast number of FDA-approved drugs.[1][2] In contrast, the larger eight-membered azocane ring, while present in some natural products with biological activity, is a far less common motif in pharmaceutical agents.[1][3] This guide provides an objective, data-driven comparison of piperidine and azocane scaffolds, highlighting the inherent advantages of the former in a medicinal chemistry context.

Executive Summary: Piperidine's Dominance in Drug Design

The preference for the piperidine scaffold over the azocane ring in medicinal chemistry is not arbitrary. It is rooted in a combination of favorable conformational, physicochemical, and metabolic properties. The piperidine ring offers a well-defined and predictable three-dimensional structure, lower ring strain, and optimal physicochemical characteristics that contribute to improved "drug-likeness." These attributes often translate to enhanced biological activity, better pharmacokinetic profiles, and a higher probability of success in the arduous journey of drug development.

Physicochemical Properties: A Tale of Two Rings

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Here, we compare key parameters for piperidine and azocane.

PropertyPiperidineAzocaneKey Advantages of Piperidine
Ring Strain (kcal/mol) ~0.6[4]Higher (estimated)Lower ring strain contributes to greater thermodynamic stability and more predictable conformations.[4]
pKa ~11.2[5]Higher (estimated)The pKa of piperidine is in a range that often allows for optimal interactions with biological targets while maintaining a degree of lipophilicity for membrane permeation.[6]
logP ~1.1Higher (estimated)Piperidine's moderate lipophilicity provides a good balance between aqueous solubility and membrane permeability.[6]
Conformational Flexibility Well-defined chair conformationsMultiple low-energy conformationsThe predictable chair conformations of piperidine allow for more rational structure-based drug design.[7]
Synthetic Accessibility Readily accessible through various synthetic routesMore challenging to synthesize and functionalizeThe well-established synthesis of piperidine derivatives facilitates rapid and diverse library generation.[8]

Note: Experimental data for azocane is limited. The values presented are based on established chemical principles and computational estimations.

Conformational Analysis: The Rigidity Advantage of Piperidine

The three-dimensional conformation of a scaffold is critical for its interaction with biological targets. The piperidine ring predominantly exists in two rapidly interconverting chair conformations. This conformational rigidity and predictability are highly advantageous in drug design, allowing for the precise positioning of substituents to optimize binding affinity and selectivity.

In contrast, the larger and more flexible azocane ring can adopt multiple low-energy conformations, making it challenging to predict the bioactive conformation and design molecules with high target specificity. This increased conformational entropy can also lead to a greater entropic penalty upon binding to a target, potentially reducing binding affinity.

cluster_piperidine Piperidine (6-membered ring) cluster_azocane Azocane (8-membered ring) p1 Chair Conformation 1 p2 Chair Conformation 2 p1->p2 Ring Flip label_piperidine Predictable & Rigid a1 Boat-Chair a2 Twist-Boat a1->a2 a3 Crown a2->a3 a4 Other conformers... a3->a4 label_azocane Flexible & Unpredictable

Caption: Comparative conformational landscape of piperidine and azocane.

Metabolic Stability: A Critical Determinant of In Vivo Performance

The metabolic stability of a drug candidate is a key factor influencing its in vivo half-life and overall exposure. The piperidine ring is a common site of metabolism, primarily through oxidation by cytochrome P450 enzymes. However, its metabolic pathways are well-characterized, allowing for strategic modifications to block or slow down metabolism.

The metabolic profile of the larger, more flexible azocane ring is less predictable. The increased number of sp³-hybridized carbon atoms and the higher conformational flexibility can present more sites for metabolic attack, potentially leading to more rapid clearance and the formation of a greater number of metabolites.

cluster_workflow Comparative Scaffold Evaluation Workflow start Design Analogs synthesis Synthesis of Piperidine & Azocane Analogs start->synthesis physchem Physicochemical Profiling (pKa, logP, Solubility) synthesis->physchem in_vitro In Vitro Biological Assay (Potency, Selectivity) synthesis->in_vitro metabolic Metabolic Stability Assay (Microsomes, Hepatocytes) synthesis->metabolic data_analysis Data Analysis & Comparison physchem->data_analysis in_vitro->data_analysis metabolic->data_analysis decision Select Scaffold for Lead Optimization data_analysis->decision

Caption: A general experimental workflow for comparing heterocyclic scaffolds.

Signaling Pathway Modulation: A Hypothetical Scenario

The choice of scaffold can significantly impact how a molecule interacts with its biological target and modulates downstream signaling pathways. The well-defined geometry of the piperidine scaffold can lead to more specific and potent interactions, resulting in a cleaner pharmacological profile.

cluster_pathway Hypothetical GPCR Signaling Pathway cluster_piperidine Piperidine Analog cluster_azocane Azocane Analog ligand Ligand receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction p_ligand Potent & Selective Antagonist p_ligand->receptor Blocks Ligand Binding a_ligand Weak & Non-selective Antagonist a_ligand->receptor Partial Blockade

Caption: Hypothetical modulation of a GPCR signaling pathway.

Experimental Protocols

Determination of pKa and logP

Objective: To experimentally determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) of piperidine and azocane analogs.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Protocol: Shake-Flask Method for logP Determination

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of piperidine and azocane analogs using liver microsomes.

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) can be calculated from the slope of the linear regression. The intrinsic clearance (CLint) can then be determined from the half-life.

Conclusion

The overwhelming prevalence of the piperidine scaffold in approved pharmaceuticals is a testament to its advantageous properties in medicinal chemistry. Its well-defined conformational behavior, favorable physicochemical profile, and amenability to synthetic modification make it a superior choice over the larger and more flexible azocane ring for the design of novel therapeutics. While azocane-containing natural products may provide interesting starting points for drug discovery, the inherent challenges associated with their conformational complexity and potentially less favorable pharmacokinetic properties often lead medicinal chemists to favor the tried-and-true piperidine scaffold. This guide provides a foundational understanding of the key differences between these two scaffolds, empowering researchers to make more informed and strategic decisions in their drug design endeavors.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-Aminopiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-aminopiperidine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of its derivatives across several key therapeutic areas, supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.

This guide delves into the nuanced structural modifications that govern the activity of this compound derivatives as antifungal agents, inhibitors of protein kinase B (Akt), cognition enhancers, DNA gyrase inhibitors, and N-type calcium channel blockers. By presenting quantitative data in clear, comparative tables and illustrating key concepts with diagrams, this guide aims to be an invaluable resource for those working to leverage this adaptable chemical framework.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Derivatives of 4-aminopiperidine have shown promising activity against a range of fungal pathogens. The mechanism of action for some of these compounds involves the inhibition of enzymes in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of these derivatives is significantly influenced by substitutions at the piperidine nitrogen (N1) and the 4-amino group.

  • N1-Substituent: Aromatic or arylethyl groups at the N1 position are generally favorable for activity.

  • 4-Amino Substituent: Long alkyl chains, such as n-dodecyl, at the 4-amino position enhance antifungal potency.

Comparative Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative 4-aminopiperidine derivatives against various fungal strains, with a comparison to the established antifungal agent, fluconazole.

CompoundN1-Substituent4-Amino SubstituentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
Derivative A Benzyln-Dodecyl24
Derivative B Phenethyln-Dodecyl12
Fluconazole --0.25 - 2>64[1][2]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (EUCAST Method)

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as standardized by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of Antifungal Solutions: Stock solutions of the test compounds and a reference antifungal (e.g., fluconazole) are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL.

  • Incubation: 100 µL of the fungal inoculum is added to microtiter plate wells containing 100 µL of the serially diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.

Protein Kinase B (Akt) Inhibition: A Target in Cancer Therapy

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. 4-Aminopiperidine-4-carboxamide derivatives have been developed as potent and selective inhibitors of Akt.[3][4][5][6]

Structure-Activity Relationship (SAR) Insights

The SAR of these inhibitors is centered on the substituents of the piperidine ring and the nature of the carboxamide group.

  • 1-Position of Piperidine: A 7H-pyrrolo[2,3-d]pyrimidin-4-yl group is a key feature for potent ATP-competitive inhibition.[3][4][5][6]

  • 4-Position of Piperidine: A carboxamide linkage at this position is crucial. The substituent on the amide nitrogen significantly impacts potency and selectivity.

  • Amide Substituent: A (1S)-1-(4-chlorophenyl)-3-hydroxypropyl group has been shown to confer high potency and good oral bioavailability.[7]

Comparative Inhibitory Activity against Akt

The table below compares the in vitro inhibitory activity of a representative 4-aminopiperidine-4-carboxamide derivative, AZD5363, against different Akt isoforms and a common non-selective kinase inhibitor, staurosporine.[7]

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
AZD5363 388[8]
Staurosporine 3-1010-205-15[9]
Experimental Protocol: In Vitro Protein Kinase B (Akt) Radiometric Filter Binding Assay

The inhibitory activity of compounds against Akt is determined using a radiometric filter binding assay that measures the incorporation of radiolabeled phosphate into a substrate peptide.

  • Reaction Mixture: The assay is performed in a reaction buffer containing Tris-HCl, MgCl2, DTT, ATP, the substrate peptide (e.g., Crosstide), and the purified Akt enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • Termination and Filtration: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter. The IC50 values are calculated from the dose-response curves.

Cognition Enhancement: Modulating Neurological Pathways

Certain 4-aminopiperidine derivatives have demonstrated potent cognition-enhancing effects in preclinical models of amnesia.[10] These compounds are being investigated for their potential in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[10]

Structure-Activity Relationship (SAR) Insights

The pro-cognitive activity of these derivatives is influenced by the nature of the substituents at both the piperidine nitrogen and the 4-amino group. One study found that a specific compound with undisclosed substitutions was active at a very low dose.[10]

Comparative Cognition-Enhancing Activity

The following table presents data from a mouse passive avoidance test, comparing the effective dose of a 4-aminopiperidine derivative with the established cognition enhancer, donepezil.

CompoundEffective Dose (mg/kg, i.p.) in reversing scopolamine-induced amnesia
Compound 9 (from Manetti et al., 2003) 0.01[10]
Donepezil 0.125 - 0.5[11]
Experimental Protocol: Mouse Passive Avoidance Test

This test assesses learning and memory in mice based on their innate preference for a dark environment and their aversion to an aversive stimulus (foot shock).

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

  • Retention Trial: After a set period (e.g., 24 hours), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. An increased latency to enter the dark compartment is indicative of memory of the aversive stimulus.

  • Drug Administration: Test compounds are administered at various doses before the acquisition trial to assess their ability to reverse amnesia induced by an agent like scopolamine.

DNA Gyrase Inhibition: A Strategy Against Mycobacteria

Piperidine-4-carboxamides have been identified as a novel class of inhibitors targeting DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[12][13][14] This makes them attractive candidates for the development of new antibacterial agents, particularly against challenging pathogens like Mycobacterium abscessus.[12][13][14]

Structure-Activity Relationship (SAR) Insights

The SAR of these inhibitors is primarily focused on the substituents attached to the piperidine and carboxamide moieties.

  • Piperidine N1-Substituent: A 6-methoxy-1,5-naphthyridine-4-amine group has been identified as a key pharmacophore.

  • Carboxamide N-Substituent: A substituted phenyl ring is crucial for activity. For instance, a 4-chloro-2-(trifluoromethoxy)phenyl group has shown potent inhibitory activity.

Comparative DNA Gyrase Inhibitory Activity

The table below compares the in vitro inhibitory activity of a representative piperidine-4-carboxamide against M. abscessus DNA gyrase with that of the fluoroquinolone antibiotic, ciprofloxacin.

CompoundM. abscessus DNA Gyrase IC50 (µM)M. abscessus MIC (µg/mL)
MMV688844 ~1.51.5[15]
Ciprofloxacin 50-1000.5 - 4
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture: The reaction contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and ATP).

  • Compound Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.

  • Termination: The reaction is stopped by the addition of a stop buffer containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.

  • Visualization and Quantification: The DNA bands are visualized by staining with ethidium bromide and quantified using a gel documentation system. The IC50 is the concentration of the compound that inhibits the supercoiling activity by 50%.

N-type Calcium Channel Blockade: A Therapeutic Approach for Pain

4-Aminopiperidine derivatives have been designed as blockers of N-type (CaV2.2) voltage-gated calcium channels, which play a crucial role in the transmission of pain signals.[16][17][18] By blocking these channels, these compounds have the potential to be effective analgesics, particularly for neuropathic pain.[16][17][18]

Structure-Activity Relationship (SAR) Insights

The SAR for N-type calcium channel blockers based on the 4-aminopiperidine scaffold involves modifications at both nitrogen atoms.

  • Piperidine N1-Substituent: Bulky, lipophilic groups are often employed. For example, a 4,4-bis(4-fluorophenyl)butyl group has been shown to be effective.

  • 4-Amino Substituent: Various acyl and alkyl groups have been explored. An N-(2,6-dimethylphenyl)acetamide group has demonstrated potent activity.

Comparative N-type Calcium Channel Blocking Activity

The following table compares the in vitro N-type calcium channel blocking activity of a representative 4-aminopiperidine derivative with the peptide toxin ziconotide, a clinically used N-type channel blocker.

CompoundN-type Calcium Channel IC50 (µM)
Compound 18 (from Teodori et al., 2004) 0.38[16][19]
Ziconotide 0.001 - 0.01[20][21]
Experimental Protocol: In Vitro N-type Calcium Channel Blocker Assay using PC12 Cells

This assay utilizes the PC12 cell line, which endogenously expresses N-type calcium channels, to measure the inhibitory effect of compounds on calcium influx.

  • Cell Culture: PC12 cells are cultured in appropriate media and seeded into 96-well plates.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are incubated with the test compounds at various concentrations.

  • Depolarization and Calcium Influx Measurement: The cells are depolarized with a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels. The resulting increase in intracellular calcium is measured as an increase in fluorescence using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal. IC50 values are calculated from the dose-response curves.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-Aminopiperidine-4- carboxamide Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the point of inhibition by 4-aminopiperidine-4-carboxamide derivatives.

General Workflow for In Vitro Screening of Enzyme Inhibitors

Screening_Workflow cluster_0 Assay Development cluster_1 Primary Screening cluster_2 Dose-Response & Selectivity cluster_3 Lead Optimization AssayDev Assay Optimization (Enzyme, Substrate, ATP conc.) PrimaryScreen Single Concentration Screening of Compound Library AssayDev->PrimaryScreen HitID Hit Identification (% Inhibition) PrimaryScreen->HitID DoseResponse IC50 Determination (Serial Dilutions) HitID->DoseResponse Selectivity Selectivity Profiling (vs. Related Enzymes) DoseResponse->Selectivity LeadOp SAR Studies & Chemical Modification Selectivity->LeadOp

Caption: A generalized workflow for the in vitro screening and development of enzyme inhibitors.

References

Validation of 4-Aminopiperidine-4-carboxylic Acid Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine-4-carboxylic acid scaffold is a versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of bioactive molecules.[1][2] Derivatives incorporating this motif have shown promise in various therapeutic areas, from antiviral and antifungal agents to modulators of central nervous system targets. This guide provides an objective comparison of the performance of select 4-aminopiperidine derivatives in relevant biological assays, supported by experimental data and detailed protocols to aid in their validation and further development.

Data Presentation: Comparative Bioactivity of 4-Aminopiperidine Derivatives

The following tables summarize the quantitative data for different series of 4-aminopiperidine derivatives, showcasing their potency and selectivity in various biological assays.

Table 1: Anti-Hepatitis C Virus (HCV) Activity of 4-Aminopiperidine Derivatives [3]

Compound IDStructureHCV Replicon Assay EC50 (µM)Cytotoxicity (CC50 in Huh-7.5 cells, µM)
1 N-(1-benzylpiperidin-4-yl)-N-(2-phenylethyl)acetamide2.57>20
2 N-(1-benzylpiperidin-4-yl)-N-(2-phenylethyl)isobutyramide2.09>20
Analog A N-(1-benzylpiperidin-4-yl)-N-(2-(4-fluorophenyl)ethyl)acetamide1.8>50
Analog B N-(1-(4-fluorobenzyl)piperidin-4-yl)-N-(2-phenylethyl)acetamide0.9>50

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives [4]

Compound IDStructureMIC against C. albicans (µg/mL)MIC against A. fumigatus (µg/mL)
Amorolfine (reference)14
2b 1-benzyl-N-dodecylpiperidin-4-amine0.52
3b N-dodecyl-1-phenethylpiperidin-4-amine14
6a N-(1-benzylpiperidin-4-yl)-N-dodecylacetamide>32>32

Table 3: N-Type Calcium Channel Blocking Activity of 4-Aminopiperidine Derivatives [5]

Compound IDStructureHot-Plate Test (% MPE at 30 min, 10 mg/kg)Inhibition of K+-evoked Ca2+ influx in PC12 cells (IC50, µM)
3 1-(4-(diphenylmethyl)piperazin-1-yl)-2-(4-(N-(1-benzylpiperidin-4-yl)acetamido)phenyl)ethan-1-one651.2
18 1-(4-benzhydrylpiperazin-1-yl)-2-(4-(N-(1-benzylpiperidin-4-yl)propionamido)phenyl)ethan-1-one720.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HCV Replicon Assay[6][7][8]

This assay is used to determine the ability of a compound to inhibit the replication of the Hepatitis C virus genome in a human hepatoma cell line.

1. Cell Culture and Reagents:

  • Huh-7.5 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
  • Test compounds dissolved in DMSO.

2. Assay Procedure:

  • Seed Huh-7.5 replicon cells in 96-well plates and allow them to adhere overnight.
  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
  • Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
  • In parallel, assess cell viability using a cytotoxicity assay (e.g., MTT or CellTiter-Glo).

3. Data Analysis:

  • The EC50 (half-maximal effective concentration) for antiviral activity is calculated by plotting the percentage of inhibition of reporter gene expression against the compound concentration.
  • The CC50 (half-maximal cytotoxic concentration) is determined from the cell viability assay.

Calcium Flux Assay for N-Type Calcium Channel Blockade[9][10][11][12]

This cell-based functional assay measures the ability of a compound to block the influx of calcium through N-type voltage-gated calcium channels.

1. Cell Culture and Reagents:

  • A cell line endogenously expressing or engineered to express N-type calcium channels (e.g., PC12 or HEK293 cells).
  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
  • Hanks' Balanced Salt Solution (HBSS) or another suitable assay buffer.
  • A depolarizing agent (e.g., high concentration of potassium chloride).
  • Test compounds dissolved in a suitable solvent.

2. Assay Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach.
  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
  • Wash the cells to remove excess dye.
  • Add the test compounds at various concentrations and incubate for a specified period.
  • Measure the baseline fluorescence using a fluorescence plate reader.
  • Stimulate the cells with the depolarizing agent to open the voltage-gated calcium channels.
  • Immediately measure the change in fluorescence intensity over time.

3. Data Analysis:

  • The inhibition of calcium influx is calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared to the control.
  • The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of inhibition against the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)[4]

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a fungal strain.

1. Fungal Strains and Media:

  • The fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus).
  • RPMI-1640 medium buffered with MOPS.

2. Assay Procedure:

  • Prepare a standardized inoculum of the fungal strain.
  • Serially dilute the test compounds in the assay medium in a 96-well microtiter plate.
  • Add the fungal inoculum to each well.
  • Include a growth control (no compound) and a sterility control (no inoculum).
  • Incubate the plates at 35°C for 24-48 hours.

3. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control.

Mandatory Visualizations

Experimental Workflow for HCV Replicon Assay

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation seed_cells Seed Huh-7.5 replicon cells in 96-well plates prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to cells seed_cells->add_compounds prepare_compounds->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate measure_luciferase Measure luciferase activity incubate->measure_luciferase measure_cytotoxicity Assess cell viability (e.g., MTT) incubate->measure_cytotoxicity calculate_ec50 Calculate EC50 measure_luciferase->calculate_ec50 calculate_cc50 Calculate CC50 measure_cytotoxicity->calculate_cc50

Caption: Workflow for the HCV replicon assay.

Signaling Pathway of N-Type Calcium Channel Blockade

cluster_membrane Presynaptic Terminal cluster_drug Pharmacological Intervention AP Action Potential N_type N-type Ca2+ Channel AP->N_type Depolarization Ca_influx Ca2+ Influx N_type->Ca_influx Opens Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Blocker 4-Aminopiperidine Derivative (N-type Blocker) Blocker->N_type Blocks

Caption: N-type calcium channel signaling blockade.

Logical Flow for Antifungal Susceptibility Testing

start Start prepare_dilutions Prepare serial dilutions of test compound start->prepare_dilutions prepare_inoculum Prepare standardized fungal inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_results Visually assess fungal growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for antifungal MIC determination.

References

In Vitro Evaluation of Novel 4-Aminopiperidine-4-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro performance of novel compounds containing the 4-aminopiperidine-4-carboxylic acid scaffold across various therapeutic areas, including diabetes, fungal infections, and oncology. This guide provides a detailed examination of their biological activities, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

The this compound moiety is a versatile scaffold that has been incorporated into a variety of novel compounds with diverse therapeutic potential. This guide summarizes recent in vitro studies that highlight the efficacy of these compounds as antidiabetic, antifungal, and anticancer agents. The data presented is intended to provide a clear comparison of their biological activities and to detail the experimental protocols used for their evaluation.

Antidiabetic Activity: DPP-4 Inhibition

A recent study focused on a series of novel 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for type 2 diabetes treatment. The in vitro evaluation of these compounds demonstrated significant inhibitory activity against DPP-4.

Comparative Efficacy of DPP-4 Inhibitors

The inhibitory activity of the synthesized compounds (9a-9l) was assessed and compared with the commercially available DPP-4 inhibitor, Sitagliptin. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.[1][2]

CompoundDPP-4 Inhibition IC50 (µM)Ki (µM)Inhibition Type
9a> 50--
9b35.19 ± 1.28--
9c23.58 ± 0.95--
9d15.26 ± 0.88--
9e12.14 ± 0.71--
9f29.35 ± 1.02--
9g19.47 ± 0.91--
9h10.52 ± 0.63--
9i 9.25 ± 0.57 12.01 Competitive
9j17.63 ± 0.85--
9k41.12 ± 1.52--
9l14.28 ± 0.79--
Sitagliptin8.52 ± 0.49--

Compound 9i , which features a chloro substitution on the phenyl moiety of the 6-bromo quinazoline ring, was identified as the most potent inhibitor in the series, with an IC50 value of 9.25 ± 0.57 µM, comparable to that of Sitagliptin.[1][2] Kinetic studies revealed that compound 9i acts as a competitive inhibitor of DPP-4 with a Ki value of 12.01 µM.[1] The toxicity profile of all synthesized compounds was found to be safe in preliminary assessments.[1]

Experimental Protocol: DPP-4 Inhibition Assay

The in vitro DPP-4 inhibitory activity was determined using a fluorometric assay kit (MAK 203).[1][2]

Principle: The assay measures the activity of DPP-4 through the cleavage of a substrate, H-Gly-Pro-AMC, which releases a fluorescent product (AMC). The fluorescence intensity is directly proportional to the DPP-4 activity. The presence of an inhibitor reduces the enzyme's activity, leading to a decrease in fluorescence.

Procedure:

  • Reagent Preparation: All reagents (DPP-4 Assay Buffer, DPP-4 Substrate, DPP-4 Enzyme, and Inhibitor) are brought to room temperature. The substrate and enzyme are aliquoted and stored at -20°C for long-term use.

  • Sample Preparation: Test compounds and the standard inhibitor (Sitagliptin) are prepared at 4 times their final desired concentration in the DPP-4 Assay Buffer.

  • Reaction Setup:

    • 25 µL of the 4x sample inhibitor solution is added to the wells of a 96-well plate.

    • An "Enzyme Control" is prepared by adding DPP-4 Assay Buffer instead of the inhibitor.

    • A "Sample Blank" is prepared for each test compound by omitting the DPP-4 enzyme to account for any background fluorescence.

    • An "Inhibition Reaction Mix" is prepared containing DPP-4 Assay Buffer and DPP-4 Enzyme.

    • 50 µL of the Inhibition Reaction Mix is added to each well containing the sample inhibitor and the enzyme control.

  • Incubation: The plate is incubated for 10 minutes at 37°C, protected from light.

  • Enzymatic Reaction:

    • An "Enzymatic Reaction Mix" is prepared containing the DPP-4 Assay Buffer and DPP-4 Substrate.

    • 25 µL of the Enzymatic Reaction Mix is added to each well.

  • Measurement: The fluorescence is measured in kinetic mode for 15-30 minutes at 37°C, with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[3][4]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the sample wells to the enzyme control wells after subtracting the background fluorescence. The IC50 values are then determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-4 signaling pathway and the experimental workflow for the inhibition assay.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 stimulates secretion of GIP GIP Food Intake->GIP stimulates secretion of Insulin Secretion Insulin Secretion GLP1->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP1->Glucagon Secretion inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by GIP->Insulin Secretion stimulates GIP->DPP4 inactivated by Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites Novel Compound (9i) Novel Compound (9i) Novel Compound (9i)->DPP4 inhibits

Figure 1: DPP-4 Signaling Pathway in Glucose Homeostasis.

DPP4_Inhibition_Assay_Workflow start Start prep Prepare Reagents (Compounds, Enzyme, Substrate) start->prep plate Plate Compounds & Controls in 96-well plate prep->plate add_enzyme Add DPP-4 Enzyme Mix plate->add_enzyme incubate1 Incubate at 37°C for 10 min add_enzyme->incubate1 add_substrate Add Substrate Mix incubate1->add_substrate measure Measure Fluorescence (λex=360nm, λem=460nm) add_substrate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Figure 2: Experimental Workflow for the DPP-4 Inhibition Assay.

Antifungal Activity: Ergosterol Biosynthesis Inhibition

Derivatives of 4-aminopiperidine have also been investigated for their potential as novel antifungal agents. A study exploring a library of over 30 such compounds identified promising candidates with significant activity against clinically relevant fungal isolates.

Comparative Efficacy of Antifungal Compounds

The in vitro antifungal activity was determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various species of Aspergillus and Candida.

CompoundOrganismMIC Range (µg/mL)MFC Range (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine Aspergillus spp.4 - 168 - >16
Candida spp.1 - 164 - 32
N-dodecyl-1-phenethylpiperidin-4-amine Aspergillus spp.4 - 168 - >16
Candida spp.2 - 164 - 32
Amorolfine Hydrochloride (Reference) Aspergillus spp.16 - 32>32
Candida spp.1 - 324 - >32

Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , emerged as particularly promising, demonstrating potent activity against both Candida and Aspergillus species.[3] Their proposed mechanism of action involves the inhibition of enzymes within the fungal ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[3]

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity was determined using standardized microbroth dilution assays.

Procedure:

  • Fungal Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by harvesting conidia or yeast cells and suspending them in RPMI 1640 medium to a standardized concentration (e.g., 10^3 CFU/mL for yeasts and 5 x 10^3 CFU/mL for molds).[5]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the RPMI 1640 medium in a 96-well microtiter plate.[5]

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (e.g., approximately 80-90% reduction) compared to a drug-free growth control well.[5]

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate after further incubation.

Proposed Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of the antifungal compounds and the general workflow for antifungal susceptibility testing.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_enzymes Target Enzymes Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols C14_Reductase Sterol C14-Reductase Lanosterol->C14_Reductase Ergosterol Ergosterol Intermediate Sterols->Ergosterol C8_Isomerase Sterol C8-Isomerase Intermediate Sterols->C8_Isomerase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane component of Novel Antifungal Compounds Novel Antifungal Compounds Novel Antifungal Compounds->C14_Reductase inhibit Novel Antifungal Compounds->C8_Isomerase inhibit

Figure 3: Proposed Mechanism of Ergosterol Biosynthesis Inhibition.

Antifungal_Susceptibility_Testing_Workflow start Start prep_compounds Prepare Serial Dilutions of Compounds start->prep_compounds prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic plate_for_mfc Plate Aliquots from Clear Wells read_mic->plate_for_mfc incubate_agar Incubate Agar Plates plate_for_mfc->incubate_agar read_mfc Determine MFC incubate_agar->read_mfc end End read_mfc->end

Figure 4: Workflow for Antifungal Susceptibility Testing.

Anticancer and Antiviral Applications

The 4-aminopiperidine scaffold has also been explored for its potential in oncology and virology.

Dual SMO/ERK Inhibition in Cancer

A series of 4-aminopiperidine derivatives were designed and synthesized as dual inhibitors of the Smoothened (SMO) and Extracellular signal-regulated kinase (ERK) pathways, both of which are implicated in cancer progression. One of the lead compounds, I-13 , exhibited potent inhibitory activity against both SMO and ERK and demonstrated significant cytotoxicity against human cholangiocarcinoma RBE cells, which overexpress both pathways. This dual-inhibition strategy offers a promising approach to overcoming drug resistance in cancer therapy.

Inhibition of Hepatitis C Virus (HCV) Assembly

In the realm of antiviral research, a 4-aminopiperidine scaffold was identified as a potent inhibitor of the Hepatitis C Virus (HCV) life cycle. The lead compound from this series was found to target the assembly and release of infectious HCV particles.[6] Notably, this compound exhibited synergistic effects when used in combination with FDA-approved direct-acting antiviral drugs such as Telaprevir and Daclatasvir, as well as with broad-spectrum antivirals like Ribavirin.[6] The half-maximal effective concentration (EC50) values for the initial hits were in the low micromolar range (2.09–2.57 µM).[6]

Further research and optimization of these scaffolds hold the potential for the development of novel and effective therapeutic agents for a range of diseases. The data and protocols presented in this guide aim to facilitate the comparison and further investigation of these promising compounds.

References

Efficacy of 4-Aminopiperidine Derivatives in Antiviral Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of 4-aminopiperidine derivatives against various viral pathogens. The data presented is compiled from recent studies and is intended to offer an objective overview of their potential as antiviral agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key workflows to aid in research and development efforts.

Comparative Efficacy of 4-Aminopiperidine Derivatives

The following table summarizes the antiviral activity of selected 4-aminopiperidine derivatives against Influenza A Virus (IAV) and Hepatitis C Virus (HCV). Efficacy is presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition of the virus in vitro.

CompoundVirus Strain(s)Cell LineAssay TypeIC50/EC50Selectivity Index (SI)Comparator Drugs & EfficacyReference
CBS1116 IAV (H1N1, H5N1)MDCKPlaque Reduction AssayH1N1: 0.4 µM, H5N1: 13.8 µM>250 (H1N1), >7.2 (H5N1)Oseltamivir, Zanamivir[1]
CBS1117 IAV (H1N1)A549Not Specified70 nM~4000Oseltamivir, Zanamivir[1][2][3]
Compound 16 IAV (H1N1, H5N1), Oseltamivir-resistant H1N1 (H274Y)A549, MDCKInfectious Virus Replication Inhibition, Pseudovirus Assay72 nM (against PR8-PB2-Gluc)>1388Oseltamivir[4][5]
Compound 1 (4AP) HCVHuh-7HCV Cell Culture (HCVcc) Assay2.57 µM>7.8Telaprevir, Daclatasvir, Ribavirin, Cyclosporin A[6]
Compound 2 (4AP) HCVHuh-7HCV Cell Culture (HCVcc) Assay2.09 µM>9.5Telaprevir, Daclatasvir, Ribavirin, Cyclosporin A[6]
Compound 56 (4AP derivative) HCVHuh-7HCV Cell Culture (HCVcc) Assay75 nMNot SpecifiedNot Specified[6]
trans-isomer 77b (4AP derivative) HCVHuh-7HCV Cell Culture (HCVcc) Assay47 nMNot SpecifiedNot Specified[6]

Mechanism of Action

Studies have elucidated distinct mechanisms of action for 4-aminopiperidine derivatives against different viruses.

  • Against Influenza A Virus: These compounds act as entry inhibitors .[1][2][3][4][5] They specifically target the viral surface glycoprotein hemagglutinin (HA), interfering with the HA-mediated membrane fusion process.[1][2][3] This action prevents the release of the viral genome into the host cell, thus halting the infection at an early stage.

  • Against Hepatitis C Virus: The 4-aminopiperidine scaffold has been shown to inhibit the assembly and release of infectious HCV particles .[6] This mechanism is distinct from many FDA-approved direct-acting antivirals that target viral replication.[6] This different mode of action suggests potential for synergistic effects when used in combination with existing therapies.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess the antiviral efficacy of 4-aminopiperidine derivatives.

Plaque Reduction Assay (for Influenza A Virus)

This assay is a standard method to determine the titer of infectious virus particles and to assess the inhibitory effect of antiviral compounds.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is washed, and then infected with a diluted influenza virus stock for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Following infection, the virus inoculum is removed, and the cells are overlaid with a mixture of agar and cell culture medium containing various concentrations of the 4-aminopiperidine derivative or control compounds.

  • Incubation: The plates are incubated at 37°C for 48-72 hours to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting: The cells are fixed and stained with crystal violet to visualize the plaques. The number of plaques in treated wells is compared to untreated wells to determine the percentage of inhibition.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.

HCV Cell Culture (HCVcc) Assay

This assay evaluates the effect of compounds on the entire HCV life cycle.

  • Cell Seeding: Huh-7 human hepatoma cells are seeded in 96-well plates.

  • Compound Treatment and Infection: The cells are pre-treated with various concentrations of the 4-aminopiperidine derivative for a specified time. Subsequently, the cells are infected with a reporter HCV (e.g., expressing luciferase).

  • Incubation: The infected cells are incubated for 48-72 hours to allow for viral entry, replication, assembly, and release.

  • Quantification of Viral Replication: The level of viral replication is determined by measuring the reporter gene expression (e.g., luciferase activity).

  • EC50 Calculation: The EC50 value is determined by plotting the inhibition of reporter gene expression against the compound concentration.

  • Cytotoxicity Assay: A parallel assay, such as an ATP-based cell viability assay, is performed to assess the cytotoxicity of the compounds at the tested concentrations.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the high-throughput screening and lead optimization of novel antiviral compounds like 4-aminopiperidine derivatives.

Antiviral_Screening_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit-to-Lead cluster_2 Lead Optimization Compound_Library Compound Library (e.g., 19,200 compounds) Primary_Screen Primary Screen (e.g., Pseudovirus Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>90% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Titrations Hit_Identification->Dose_Response Confirmed Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity_Assay Selectivity_Index Selectivity Index (SI) Calculation IC50_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Index->SAR_Studies Promising Hits Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis Improved_Potency Improved Potency (e.g., CBS1117) Analog_Synthesis->Improved_Potency ADME_Tox ADME/Tox Profiling Improved_Potency->ADME_Tox Preclinical_Development Preclinical Development ADME_Tox->Preclinical_Development

Caption: High-throughput screening and lead optimization workflow for antiviral 4-aminopiperidine derivatives.

References

Unraveling the Action of 4-Aminopiperidine-4-carboxylic Acid-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comparative analysis of the mechanism of action for drugs derived from this scaffold, with a primary focus on their role as inhibitors of GABA transporters. We will delve into supporting experimental data, compare their performance with established alternatives, and provide detailed experimental protocols for key validation assays.

Primary Mechanism of Action: GABA Transporter Inhibition

A significant class of drugs based on the this compound scaffold exerts its therapeutic effects by inhibiting gamma-aminobutyric acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft by GATs is a crucial mechanism for terminating inhibitory signals. By blocking these transporters, these drugs increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory tone is beneficial in various neurological and psychiatric disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2]

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. GAT-1 is the most abundant subtype in the brain and is a primary target for many GABA uptake inhibitors.[3]

Signaling Pathway of GABA Transporter Inhibition

GABA_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT-1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibition Neuronal Inhibition GABA_receptor->Inhibition Drug 4-Aminopiperidine-4-carboxylic acid-based Drug Drug->GAT1 Inhibits GABA_Uptake_Assay cluster_cell_culture Cell Culture cluster_assay_prep Assay Preparation cluster_incubation Incubation cluster_termination_lysis Termination and Lysis cluster_measurement_analysis Measurement and Analysis A Seed HEK293 cells expressing GAT subtype in 96-well plates B Allow cells to adhere overnight A->B D Wash cells with pre-warmed assay buffer B->D C Prepare serial dilutions of test compound and reference inhibitor E Pre-incubate cells with test compound or reference inhibitor (10-20 minutes) C->E D->E F Initiate uptake by adding [³H]GABA (e.g., 10-20 minutes) E->F G Terminate uptake by washing with ice-cold assay buffer F->G H Lyse cells to release internalized [³H]GABA G->H I Add scintillation fluid to cell lysate H->I J Measure radioactivity using a scintillation counter I->J K Calculate specific uptake and determine IC50 values J->K

References

A Comparative Guide to Bioisosteres of the 4-Aminopiperidine-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the design of a diverse range of therapeutic agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an attractive starting point for developing potent and selective ligands for various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.

A critical component of this scaffold is the carboxylic acid moiety, which often plays a pivotal role in target engagement through ionic interactions and hydrogen bonding. However, the presence of a carboxylic acid can also introduce challenges related to poor membrane permeability, rapid metabolism, and potential for off-target effects. Bioisosteric replacement of the carboxylic acid group offers a powerful strategy to overcome these liabilities while maintaining or even enhancing biological activity.

This guide provides an objective comparison of key bioisosteres for the this compound scaffold, supported by available experimental data and established principles of medicinal chemistry.

Comparison of Key Bioisosteres

While direct, head-to-head comparative studies for all potential bioisosteres on the this compound scaffold are not extensively available in the public domain, we can construct a comparative analysis based on known examples and the well-established properties of these functional groups. The following table summarizes the key characteristics of prominent carboxylic acid bioisosteres.

BioisostereRepresentative StructurepKa RangeKey Physicochemical PropertiesPotential AdvantagesPotential Disadvantages
Carboxylic Acid This compound3-5Ionizable, polar, strong H-bond donor/acceptorStrong target interactionsPoor permeability, metabolic liability (glucuronidation)
Carboxamide 4-Aminopiperidine-4-carboxamide16-18 (neutral)Neutral, polar, H-bond donor/acceptorImproved permeability, metabolic stabilityWeaker ionic interactions compared to carboxylate
Tetrazole 5-(4-Aminopiperidin-4-yl)-1H-tetrazole4.5-5.5Ionizable, metabolically stable, larger volumeMimics acidity and charge of COOH, resistant to metabolismPotential for CNS side effects, more complex synthesis
Acylsulfonamide N-(1H-Tetrazol-5-yl)benzenesulfonamide derivative3-5Ionizable, strong H-bond acceptorClosely mimics pKa of COOH, can enhance potencyPotential for different metabolic pathways
Hydroxamic Acid 4-Amino-N-hydroxypiperidine-4-carboxamide8-10Weakly acidic, metal chelatorCan introduce novel interactions, may improve potencyPotential for metabolic instability and toxicity

Performance Data and Experimental Insights

4-Aminopiperidine-4-carboxamide: A Case Study in Antiviral Activity

The direct bioisosteric replacement of the carboxylic acid with a carboxamide has been explored in the context of antiviral drug discovery. 4-Aminopiperidine-4-carboxamide dihydrochloride has demonstrated notable activity against various coronaviruses.

CompoundVirus StrainCell LineEC50 (µM)Cytotoxicity (CC50)
4-Aminopiperidine-4-carboxamideHuman α-coronavirus NL63Vero2.5 ± 0.15> 20 µM (ATPlite)
4-Aminopiperidine-4-carboxamideHuman α-coronavirus NL63MK21.5 ± 0.2> 20 µM (ATPlite)
4-Aminopiperidine-4-carboxamideHuman β-coronavirus OC43---
4-Aminopiperidine-4-carboxamideSARS-CoV-2 (Alpha & Delta variants)---

Data sourced from publicly available information[1].

The improved permeability of the neutral carboxamide compared to the charged carboxylic acid at physiological pH is a likely contributor to its cellular activity. This highlights a key advantage of this bioisosteric switch.

Tetrazoles: An Established Carboxylic Acid Mimic

While specific data for a 4-aminopiperidine-4-tetrazole derivative was not found in the reviewed literature, the tetrazole group is a well-validated carboxylic acid bioisostere. For instance, in the development of N-methyl-D-aspartic acid (NMDA) receptor antagonists based on a piperidine-2-carboxylic acid scaffold, replacement of the carboxylic acid with a tetrazole moiety resulted in potent and selective antagonists. A notable finding from this research was that the tetrazole-containing compounds exhibited a shorter duration of action in vivo, which can be a desirable pharmacokinetic property for certain therapeutic applications[2]. This suggests that a tetrazole bioisostere on the 4-aminopiperidine scaffold could offer a similar modulation of pharmacokinetic profile.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for the synthesis and biological evaluation of the discussed compounds.

General Synthesis of 4-Aminopiperidine-4-carboxamide

The synthesis of 4-aminopiperidine-4-carboxamide can be achieved from a protected piperidine precursor. A common route involves the following steps:

  • Protection of the Piperidine Nitrogen: The secondary amine of a suitable 4-piperidone derivative is protected, often with a tert-butoxycarbonyl (Boc) group.

  • Formation of the Aminonitrile (Strecker Synthesis): The protected 4-piperidone is treated with an amine source (e.g., ammonia) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.

  • Hydrolysis of the Nitrile: The aminonitrile is then hydrolyzed under acidic or basic conditions to yield the carboxamide.

  • Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final 4-aminopiperidine-4-carboxamide.

Antiviral Activity Assay (Example Protocol)

Cell Culture and Virus Infection:

  • Vero or other suitable host cells are seeded in 96-well plates and incubated overnight.

  • Cells are infected with the virus of interest (e.g., human coronavirus NL63) at a predetermined multiplicity of infection (MOI).

  • The virus is allowed to adsorb for 1-2 hours at 37°C.

Compound Treatment and Incubation:

  • Following adsorption, the viral inoculum is removed, and cells are washed.

  • Media containing serial dilutions of the test compound (e.g., 4-aminopiperidine-4-carboxamide) is added to the wells.

  • The plates are incubated for a period appropriate for the viral replication cycle (e.g., 48-72 hours).

Quantification of Viral Activity (EC50 Determination):

  • Viral-induced cytopathic effect (CPE) can be assessed microscopically.

  • Alternatively, cell viability can be measured using assays such as the MTT or CellTiter-Glo assay.

  • The half-maximal effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral activity, is calculated from the dose-response curve.

Cytotoxicity Assay (CC50 Determination):

  • Uninfected cells are treated with the same serial dilutions of the test compound.

  • Cell viability is measured after the same incubation period.

  • The half-maximal cytotoxic concentration (CC50), the concentration at which the compound reduces cell viability by 50%, is calculated.

Visualizing the Logic of Bioisosteric Replacement

The decision-making process for selecting a bioisostere can be visualized as a logical workflow.

Bioisostere_Selection_Workflow Start Start with This compound Scaffold Problem Identify Potential Liabilities (e.g., Poor Permeability, Metabolism) Start->Problem Strategy Employ Bioisosteric Replacement Strategy Problem->Strategy Carboxamide Carboxamide (Neutral) Strategy->Carboxamide Tetrazole Tetrazole (Acidic Mimic) Strategy->Tetrazole Acylsulfonamide Acylsulfonamide (Strong Acidic Mimic) Strategy->Acylsulfonamide Other Other Bioisosteres (e.g., Hydroxamic Acid) Strategy->Other Evaluation Synthesize and Evaluate Analogs (Potency, Selectivity, PK/PD) Carboxamide->Evaluation Tetrazole->Evaluation Acylsulfonamide->Evaluation Other->Evaluation Decision Select Optimal Candidate for Further Development Evaluation->Decision End Lead Optimization Decision->End

Caption: A workflow illustrating the decision-making process for selecting a carboxylic acid bioisostere.

This logical flow demonstrates how identifying liabilities in the parent molecule leads to the strategic selection and evaluation of various bioisosteric replacements to identify an optimized lead candidate.

Signaling Pathway Context: Targeting GPCRs

Many drugs derived from the 4-aminopiperidine scaffold target G-protein coupled receptors (GPCRs). The choice of bioisostere can significantly impact how a ligand interacts with the receptor and modulates downstream signaling.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand 4-Aminopiperidine Derivative (Ligand) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a typical GPCR signaling pathway modulated by a ligand.

The nature of the bioisostere (e.g., its charge, size, and hydrogen bonding capacity) will influence the binding affinity and kinetics of the ligand for the GPCR, which in turn will affect the activation of the G-protein and the subsequent intracellular signaling cascade.

References

Safety Operating Guide

Proper Disposal of 4-Aminopiperidine-4-carboxylic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Aminopiperidine-4-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. The inherent properties of this compound and its derivatives necessitate careful handling to avoid skin and eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.[3][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if dust is generated.[4][5]
Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as special waste, managed by a licensed disposal company.[6] Direct disposal into drains or regular trash is strictly prohibited to prevent environmental contamination.[1][5]

Experimental Protocol for Waste Collection and Disposal

  • Preparation of Waste Container:

    • Select a clearly labeled, sealable, and chemically compatible waste container.

    • The label should include the chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.

  • Collection of Chemical Waste:

    • In a well-ventilated area or under a fume hood, carefully transfer the waste this compound into the designated waste container.

    • For solid waste, sweep up any residue using a brush and dustpan, ensuring minimal dust generation.[4][6]

    • Avoid creating dust and aerosols.[7]

  • Decontamination of Emptied Containers:

    • Thoroughly rinse the original, emptied container with a suitable solvent (e.g., water, followed by a solvent rinse like acetone).

    • Collect the rinsate as hazardous waste in a separate, appropriately labeled container. Do not discharge the rinsate into the sewer system.

  • Storage of Waste:

    • Securely seal the waste container.

    • Store the container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3][4]

  • Containment: For small spills, sweep up the solid material and place it into a suitable container for disposal.[4]

  • Cleaning: After the bulk of the material has been removed, decontaminate the area with a suitable solvent and absorbent material.

  • Disposal of Spill Debris: All contaminated materials (absorbents, PPE, etc.) must be placed in a sealed container and disposed of as hazardous waste.

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe waste_collection Collect Waste in a Labeled, Sealable Container ppe->waste_collection spill_check Is there a spill? waste_collection->spill_check spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate Area spill_check->spill_procedure Yes storage Store Sealed Waste Container in a Designated, Ventilated Area spill_check->storage No spill_procedure->waste_collection disposal_contact Contact EHS or Licensed Waste Disposal Company storage->disposal_contact end End: Waste Transferred for Proper Disposal disposal_contact->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Protocols for 4-Aminopiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-Aminopiperidine-4-carboxylic acid, including personal protective equipment (PPE), operational plans for safe handling and storage, and compliant disposal procedures.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound and its derivatives.[1][2][3][4][5][6][7]

PPE CategoryItemSpecifications and Use
Eye Protection Safety GlassesMust be worn with side shields conforming to EN166 standards to protect against splashes.[8]
Safety GogglesRecommended when there is a significant risk of splashing.
Hand Protection GlovesNitrile rubber gloves are recommended for handling acids and piperidine derivatives.[4][7][9] Always inspect gloves for integrity before use.
Body Protection Lab CoatA standard lab coat should be worn to protect against incidental contact.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.[7]
Respiratory Protection Not generally requiredRespiratory protection is not typically required under normal use with adequate ventilation.[8] If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[10]

Operational Plan

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][3][8][11] A chemical fume hood is recommended, especially when working with the powdered form, to minimize inhalation of dust.[2][10]

Safe Handling Practices
  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[2][3][8]

  • Dust Formation: Avoid the formation of dust and aerosols.[2][3][8]

  • Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[8]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[10][12][13] Use non-sparking tools.[3][9][10]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][8][13][14]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[8]

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid Compound prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[8]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[3][6]
Skin Contact Wash off with soap and plenty of water.[8] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][13] If eye irritation persists, get medical advice/attention.[13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • The waste is a non-hazardous solid chemical waste according to the provided SDS. However, it is crucial to consult local regulations as classifications may vary.

Disposal Procedures
  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated and properly labeled chemical waste container.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[8] Do not allow the product to enter drains.[8][11]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.

The logical relationship for the disposal of this compound is outlined in the following diagram.

Disposal Logic for this compound cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal waste_solid Unused Solid Compound collect_solid Collect in Labeled Solid Waste Container waste_solid->collect_solid waste_solution Contaminated Solutions collect_liquid Collect in Labeled Liquid Waste Container waste_solution->collect_liquid waste_materials Contaminated Labware (e.g., gloves, wipes) waste_materials->collect_solid disposal_ehs Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->disposal_ehs collect_liquid->disposal_ehs disposal_compliant Dispose of According to Federal, State, and Local Regulations disposal_ehs->disposal_compliant

Caption: A diagram showing the decision-making process for the proper disposal of waste generated from this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopiperidine-4-carboxylic acid
Reactant of Route 2
4-Aminopiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.